3-(Benzylamino)oxolane-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(benzylamino)oxolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-12(6-7-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPCXIXBNHAQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C#N)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Benzylamino)oxolane-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(benzylamino)oxolane-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The core of this synthesis is the well-established Strecker reaction, a powerful one-pot, three-component reaction. This document will delve into the strategic considerations for this synthesis, a detailed experimental protocol, the underlying reaction mechanism, and critical safety considerations.
Introduction and Strategic Overview
This compound is a substituted aminonitrile featuring a tetrahydrofuran (oxolane) scaffold. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the tetrahydrofuran ring in numerous biologically active compounds and natural products. The aminonitrile functionality serves as a versatile precursor for the synthesis of α-amino acids and other complex nitrogen-containing heterocycles.
The most direct and efficient synthetic route to this compound is the Strecker synthesis.[1][2] This multicomponent reaction involves the condensation of a ketone (tetrahydrofuran-3-one), an amine (benzylamine), and a cyanide source (typically potassium cyanide) to form the desired α-aminonitrile.[3]
The overall synthetic strategy can be visualized as a two-stage process:
-
Synthesis of the Ketone Precursor: Preparation of the starting material, tetrahydrofuran-3-one.
-
Strecker Reaction: The one-pot, three-component condensation to yield the final product.
This guide will provide detailed methodologies for both stages, ensuring a clear and reproducible path to the target molecule.
Synthesis of the Precursor: Tetrahydrofuran-3-one
A common and effective method for the preparation of tetrahydrofuran-3-one involves the acid-catalyzed cyclization and dehydration of 1,2,4-trihydroxybutane.[4]
Experimental Protocol: Synthesis of Tetrahydrofuran-3-one
-
Materials:
-
1,2,4-trihydroxybutane
-
p-toluenesulfonic acid monohydrate
-
Carborundum boiling chips
-
-
Procedure:
-
To a 500-mL round-bottom flask, add 1,2,4-trihydroxybutane (3 moles) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 3 g).
-
Add a few boiling chips to the flask.
-
Equip the flask with a Vigreux column, a condenser, and a receiving flask for vacuum distillation.
-
Heat the mixture with swirling to dissolve the acid catalyst.
-
Increase the temperature of the heating bath to 180-220 °C to initiate distillation.
-
Collect the distillate, which will be a mixture of 3-hydroxytetrahydrofuran and water.
-
The resulting 3-hydroxytetrahydrofuran can then be oxidized to tetrahydrofuran-3-one using standard oxidation methods, such as a Swern oxidation or using other oxidizing agents like pyridinium chlorochromate (PCC). A greener alternative involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a co-oxidant like sodium hypochlorite.
-
Core Synthesis: The Strecker Reaction
The cornerstone of this synthesis is the Strecker reaction, which efficiently constructs the target α-aminonitrile from readily available starting materials.
Reaction Mechanism
The reaction proceeds through a well-understood mechanism:[1][5]
-
Imine Formation: Benzylamine reacts with tetrahydrofuran-3-one to form an intermediate imine (or more accurately, an iminium ion under slightly acidic conditions).
-
Cyanide Attack: The nucleophilic cyanide ion then attacks the electrophilic carbon of the imine, leading to the formation of the α-aminonitrile product.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Tetrahydrofuran-3-one
-
Benzylamine
-
Potassium cyanide (KCN)
-
Methanol (or another suitable polar solvent like ethanol or water)
-
Acetic acid (optional, to facilitate imine formation)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve tetrahydrofuran-3-one (1.0 eq) in methanol.
-
To this solution, add benzylamine (1.0-1.2 eq). A catalytic amount of acetic acid can be added to promote imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, carefully dissolve potassium cyanide (1.1-1.5 eq) in a minimal amount of water. EXTREME CAUTION: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) and in a fume hood. [6][7][8][9][10]
-
Slowly add the potassium cyanide solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Data Presentation
| Parameter | Expected Value |
| Yield | 60-80% (typical for Strecker reactions) |
| Physical State | White to off-white solid or viscous oil |
| Purity | >95% after chromatography |
| TLC (Hexane:EtOAc 7:3) | Rf ≈ 0.4-0.5 |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety and Handling
-
Potassium Cyanide (KCN): KCN is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[6][7][8][9][10] Always handle KCN in a well-ventilated fume hood with appropriate PPE, including double gloves, safety goggles, and a lab coat.[7] Avoid contact with acids, which will release highly toxic hydrogen cyanide gas.[8] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Benzylamine: Benzylamine is corrosive and can cause severe skin burns and eye damage. Handle with care and appropriate PPE.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is readily achievable through a two-step process, with the key transformation being the Strecker reaction. This guide provides a robust and detailed framework for its preparation, from the synthesis of the necessary precursor to the final purification of the target molecule. The versatility of the aminonitrile product makes it a valuable intermediate for further synthetic elaborations in the pursuit of novel therapeutic agents. Adherence to the outlined procedures and stringent safety protocols is paramount for the successful and safe execution of this synthesis.
References
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Northwestern University. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
- Google P
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]
-
National Center for Biotechnology Information. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]
-
Centers for Disease Control and Prevention. Potassium Cyanide: Systemic Agent. [Link]
-
New Jersey Department of Health. POTASSIUM CYANIDE HAZARD SUMMARY. [Link]
-
Diva-Portal.org. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]
-
ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Organic Syntheses. Furan, 3-hydroxy-1,2,3,4-tetrahydro. [Link]
-
MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]
-
ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]
-
YouTube. Strecker Amino Acid Synthesis. [Link]
-
National Center for Biotechnology Information. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. uthsc.edu [uthsc.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 9. nj.gov [nj.gov]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
3-(Benzylamino)oxolane-3-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Benzylamino)oxolane-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document elucidates the compound's core chemical properties, structural features, and reactivity profile. It further details a generalized synthetic approach based on established chemical principles, discusses its stability and handling considerations, and explores its application as a versatile intermediate. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into the strategic use of this molecule.
Introduction: A Strategic Building Block
This compound (CAS No. 1254809-47-6) is a unique bifunctional molecule that incorporates a saturated five-membered oxolane (tetrahydrofuran) ring, a secondary benzylamine, and a nitrile group all attached to a single quaternary carbon center.[1][2] This α-aminonitrile moiety is a cornerstone of synthetic chemistry, serving as a versatile precursor for α-amino acids and various other nitrogen-containing heterocycles.[3][4] The presence of the oxolane ring imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are highly desirable in drug candidates. Its designation as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, a cutting-edge area of therapeutic development.[5]
Physicochemical and Structural Properties
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent parts and data on analogous structures.
Core Chemical Attributes
A summary of the primary chemical identifiers and properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1254809-47-6 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molecular Weight | 202.25 g/mol | [5] |
| Appearance | Typically an off-white to gray solid. | [6] |
| Purity | Commercially available at ≥99% purity. | [1] |
| Synonyms | 3-(benzylamino)tetrahydro-3-furancarbonitrile | [2] |
Predicted Spectroscopic Profile
A detailed spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics based on its structure.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Benzyl Group): Multiple signals expected in the range of δ 7.2-7.4 ppm, corresponding to the five protons on the phenyl ring.
-
Benzyl CH₂: A singlet or AB quartet around δ 3.8-4.0 ppm.
-
Oxolane CH₂ Protons: Complex multiplets expected between δ 3.5-4.5 ppm for the protons adjacent to the oxygen and the quaternary center.
-
NH Proton: A broad singlet, the chemical shift of which would be concentration and solvent-dependent, typically between δ 2.0-3.5 ppm.
-
-
¹³C NMR Spectroscopy:
-
Nitrile Carbon (-C≡N): A characteristic weak signal expected around δ 115-125 ppm.[7]
-
Quaternary Carbon (C3): A signal around δ 55-65 ppm.
-
Aromatic Carbons: Multiple signals in the δ 127-140 ppm range.
-
Benzyl CH₂: A signal around δ 45-55 ppm.
-
Oxolane Carbons: Signals for the methylene carbons of the THF ring are expected in the range of δ 65-75 ppm (for C2 and C5, adjacent to oxygen) and δ 30-40 ppm (for C4).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹.
-
C≡N Stretch: A weak to medium, sharp absorption band around 2220-2260 cm⁻¹.
-
C-O-C Stretch (Ether): A strong, characteristic band in the 1050-1150 cm⁻¹ region.[1]
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The nominal mass of the molecular ion [M]⁺ would be 202. The high-resolution mass should correspond to the molecular formula C₁₂H₁₄N₂O.
-
Common fragmentation patterns would likely include the loss of the benzyl group (m/z 91) and fragmentation of the oxolane ring.
-
Synthesis and Mechanistic Considerations
The synthesis of α-aminonitriles is a well-established field, with the Strecker synthesis being the most prominent method.[8][9] This reaction classically involves the three-component condensation of an aldehyde (or ketone), an amine, and a cyanide source.
Proposed Synthetic Workflow
A logical and efficient pathway to this compound involves a modified Strecker reaction, starting from 3-oxotetrahydrofuran (tetrahydrofuran-3-one).
Caption: Proposed two-step synthesis of the target compound via a Strecker reaction.
Detailed Experimental Protocol (Generalized)
-
Imine Formation:
-
To a solution of 3-oxotetrahydrofuran in a suitable aprotic solvent (e.g., toluene or dichloromethane), add one equivalent of benzylamine.
-
To drive the equilibrium towards the imine, a dehydrating agent (e.g., anhydrous magnesium sulfate) or azeotropic removal of water using a Dean-Stark apparatus is employed. The reaction is typically stirred at room temperature or with gentle heating until analysis (e.g., by TLC or GC-MS) indicates complete consumption of the ketone.
-
Causality: The removal of water is critical as imine formation is a reversible equilibrium. Failure to remove water will result in low yields of the imine intermediate.
-
-
Nucleophilic Cyanation:
-
The crude imine solution is cooled (typically to 0 °C).
-
A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added dropwise. TMSCN is often preferred over alkali metal cyanides for its better solubility in organic solvents and milder reaction conditions.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
Self-Validation: The reaction progress can be monitored by IR spectroscopy, watching for the disappearance of the C=N stretch of the imine and the appearance of the C≡N stretch of the nitrile product.
-
-
Workup and Purification:
-
The reaction is carefully quenched with an aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the final this compound.
-
Reactivity, Stability, and Handling
Reactivity Profile
The molecule's reactivity is dominated by the α-aminonitrile functional group.
-
Hydrolysis of the Nitrile: The most significant reaction is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions. This reaction converts the α-aminonitrile into its corresponding α-amino acid, 3-(benzylamino)oxolane-3-carboxylic acid.[10][11] This transformation is fundamental to its role as an amino acid precursor.
-
N-H Reactivity: The secondary amine is nucleophilic and can undergo further alkylation, acylation, or participate in other standard amine chemistries. This allows for the attachment of linkers or other pharmacophores, which is essential for its application in PROTAC synthesis.
-
Stability of the Oxolane Ring: The tetrahydrofuran ring is generally stable under neutral and basic conditions.[12] However, like other ethers, it can be susceptible to ring-opening under strongly acidic conditions, particularly in the presence of Lewis acids.[1]
Caption: Key reaction pathways for this compound.
Stability and Storage
-
Storage Conditions: The compound should be stored in a well-closed container, protected from light, in a cool and dry place.[1] Recommended storage is at room temperature.[5]
-
Peroxide Formation: A critical consideration arises from the tetrahydrofuran moiety. Ethers, particularly cyclic ethers like THF, are known to form explosive peroxides upon exposure to air and light over time.[13] While the presence of an amine may partially inhibit this process, it is crucial to assume that older samples may contain peroxides.
-
Expert Insight: Before distilling any solvent from a reaction involving this compound or concentrating a solution to dryness, it is imperative to test for the presence of peroxides using commercially available test strips or the potassium iodide method.[13] Commercial THF is often stabilized with BHT to prevent this, but this protection can be consumed over time.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety protocol can be established based on the hazards of its functional groups: α-aminonitriles and tetrahydrofuran.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile may not be sufficient for prolonged contact with THF-like structures), a lab coat, and safety glasses or goggles.[1]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: Nitriles can be toxic, and some can release hydrogen cyanide upon hydrolysis. Amines can be irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Flammability: The tetrahydrofuran ring suggests the compound may be flammable. Keep away from heat, sparks, and open flames.[1]
Applications in Research and Drug Development
The primary application of this compound is as a specialized building block for the synthesis of complex pharmaceutical agents.[1]
-
Precursor to Novel Amino Acids: Its structure allows for the synthesis of unnatural α-amino acids containing a tetrahydrofuran ring at the alpha position. These are valuable for introducing conformational constraints and improving the pharmacokinetic profile of peptides and small molecule drugs.
-
Scaffold for PROTACs and Molecular Glues: The secondary amine provides a convenient attachment point for linkers that connect to E3 ligase-binding moieties. The other end of the molecule can be elaborated from the nitrile or by modifying the benzyl group to bind to a protein of interest, making it a valuable building block in the field of targeted protein degradation.
-
Heterocyclic Chemistry: The aminonitrile functionality is a versatile synthon for constructing more complex heterocyclic systems, which are prevalent in many classes of therapeutic agents.
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance lies in the unique combination of an α-aminonitrile and a drug-like oxolane scaffold. While detailed public data on its specific properties is scarce, a thorough understanding of the chemistry of its constituent functional groups allows for its effective and safe utilization in complex synthetic campaigns. Its role as a precursor to constrained amino acids and as a building block for targeted protein degraders positions it as a significant tool for advancing modern drug discovery programs.
References
- Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373.
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Available at: [Link]
-
Leah4sci. (2016). Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube. Available at: [Link]
-
Khan Academy. (n.d.). Alpha amino acid synthesis. Available at: [Link]
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available at: [Link]
-
PubChem. Tetrahydrofuran. National Institutes of Health. Available at: [Link]
-
MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]
-
Acantharex. (2022). Watch this before using tetrahydrofuran (THF) | Quick guide. YouTube. Available at: [Link]
-
Wikipedia. Tetrahydrofuran. Available at: [Link]
-
ResearchGate. (2015). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with 13 C-labeled CO2 in DMSO (bottom) and DMF (top). Available at: [Link]
-
Journal of the American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Available at: [Link]
-
Journal of the American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst... Available at: [Link]
-
YouTube. (2022). Watch this before using tetrahydrofuran (THF) | Quick guide. Available at: [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]
-
Beilstein Journals. Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids. Available at: [Link]
-
SpectraBase. 3-(N-Tert-butyl-N-benzylamino)benzonitrile - Optional[13C NMR]. Available at: [Link]
-
PubChemLite. Oxolane-3-carbonitrile (C5H7NO). Available at: [Link]
Sources
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - Oxolane-3-carbonitrile (C5H7NO) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 3-(BenzylaMino)oxolane-3-carboxylic acid | 1340215-39-5 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to 3-(Benzylamino)oxolane-3-carbonitrile (CAS Number 1254809-47-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(benzylamino)oxolane-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The oxolane (tetrahydrofuran) scaffold is a privileged structure in numerous biologically active molecules, and the introduction of an aminonitrile functional group at the 3-position presents a versatile synthon for further chemical elaboration. This document details the physicochemical properties, a proposed synthetic route based on established chemical principles, analytical characterization considerations, and potential applications of this compound. The information herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction and Significance
This compound (CAS No. 1254809-47-6) is a substituted aminonitrile built upon a saturated five-membered oxygen-containing heterocycle. The tetrahydrofuran (THF) ring, also known as an oxolane, is a common structural motif in a multitude of FDA-approved drugs and natural products, valued for its favorable physicochemical properties, including improved solubility and metabolic stability.[1][2] The furan ring system and its derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][3]
The α-aminonitrile functionality is a key reactive intermediate, most notably in the Strecker synthesis of amino acids.[4][5] This functional group offers a rich platform for chemical diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The benzylamino group, in particular, can serve as a protecting group or as a pharmacophoric element in its own right, engaging in crucial interactions with biological targets.
Given the prevalence of the tetrahydrofuran scaffold in pharmaceuticals and the synthetic versatility of the α-aminonitrile group, this compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1254809-47-6 | [6] |
| Molecular Formula | C₁₂H₁₄N₂O | [6] |
| Molecular Weight | 202.26 g/mol | [6] |
| Appearance | As per typical Certificate of Analysis | [6] |
| Purity | ≥99% (typical) | [6] |
| Storage | In a well-closed container, protected from light, in a cool and dry place. | [6] |
Proposed Synthesis and Mechanistic Rationale
The logical precursor for this synthesis is 3-oxo-tetrahydrofuran, a known and important intermediate in the manufacturing of pharmaceutically active ingredients.[6]
Synthesis of the Precursor: 3-Oxo-tetrahydrofuran
3-Oxo-tetrahydrofuran can be efficiently prepared via the oxidation of 3-hydroxy-tetrahydrofuran. Modern oxidation methods, such as those employing a catalytic amount of 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) with an oxidant like trichloroisocyanuric acid, offer a mild and environmentally friendly alternative to traditional chromium-based oxidants.[6]
Proposed Strecker Synthesis of this compound
The proposed synthesis proceeds as a one-pot, three-component reaction:
Caption: Proposed Strecker synthesis workflow.
Mechanistic Rationale:
-
Iminium Ion Formation: The reaction is initiated by the condensation of the ketone (3-oxo-tetrahydrofuran) with benzylamine. This typically occurs under mildly acidic conditions to facilitate the dehydration and formation of a reactive iminium ion intermediate.
-
Nucleophilic Attack by Cyanide: A cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide (e.g., NaCN, KCN), then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the carbon-carbon bond and introduces the nitrile functionality, yielding the final α-aminonitrile product.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed, self-validating system based on standard organic synthesis techniques for the Strecker reaction.
Caption: Step-by-step experimental workflow.
Causality Behind Experimental Choices:
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents potential side reactions with atmospheric moisture and oxygen.
-
Solvent Choice: Methanol or dichloromethane are common solvents for Strecker reactions, as they are relatively inert and effectively solubilize the reactants.
-
Cooling to 0°C: The initial cooling of the reaction mixture before the addition of the cyanide source helps to control any potential exotherm and ensures a more controlled reaction rate.
-
Monitoring Progress: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are essential for determining the point of reaction completion and ensuring the starting materials have been consumed.
-
Aqueous Work-up: Quenching with a mild base like sodium bicarbonate neutralizes any acidic species and helps to remove water-soluble byproducts during the extraction.
-
Purification: Column chromatography is the standard method for purifying organic compounds of this nature, allowing for the separation of the desired product from any unreacted starting materials or side products.
Analytical Characterization
The structural elucidation and purity assessment of this compound would be achieved through a combination of standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the tetrahydrofuran ring, and the amine proton. The chemical shifts and coupling patterns of the tetrahydrofuran ring protons would be particularly informative for confirming the structure. Standard chemical shift tables for similar compounds can be used for initial assignments.[7][8][9]
-
¹³C NMR: The carbon NMR spectrum should reveal the presence of the nitrile carbon (typically in the range of 115-125 ppm), the carbons of the aromatic ring, the benzylic carbon, and the carbons of the tetrahydrofuran ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would likely show a molecular ion peak corresponding to the calculated molecular weight of 202.26 g/mol .[10]
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present. A sharp, medium-intensity absorption band in the region of 2200-2300 cm⁻¹ is characteristic of a nitrile (C≡N) stretch.[11] Other expected absorptions would include N-H stretching and bending vibrations, C-H stretches (both aromatic and aliphatic), and C-O stretching of the ether linkage in the tetrahydrofuran ring.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not widely published, its structural features suggest several potential applications in medicinal chemistry.
-
Scaffold for Library Synthesis: This compound is an ideal starting point for the synthesis of a diverse library of compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct points for further chemical modification. The benzyl group can be removed via hydrogenolysis to reveal a primary amine, which can then be functionalized with a variety of substituents.
-
Factor Xa Inhibitors: Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been investigated as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[12] The structural similarity of this compound to these compounds suggests that it could serve as a valuable intermediate in the synthesis of novel antithrombotic agents.
-
Antiviral Agents: The nucleoside analogue GS-441524, a metabolite of Remdesivir, features a substituted oxolane-carbonitrile moiety and has shown efficacy against feline infectious peritonitis and has been studied for the treatment of COVID-19.[13] This highlights the potential of the oxolane-carbonitrile scaffold in the development of antiviral drugs.
-
General Bioisosteric Replacement: The tetrahydrofuran ring is often used as a bioisostere for other cyclic systems, such as phenyl or cyclopentyl rings, to modulate physicochemical properties like solubility and metabolic stability.[1]
Safety and Handling
Based on the available information from chemical suppliers, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile building block with significant potential in the field of drug discovery. Its combination of a privileged tetrahydrofuran scaffold and a readily modifiable aminonitrile functional group makes it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
- Boehringer Ingelheim International GmbH. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2. Google Patents. 2008.
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. FNS. 2023. Available from: [Link]
-
GS-441524. Wikipedia. 2023. Available from: [Link]
-
Burness, J. H. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1. 1975. Available from: [Link]
- Godfrey, A. G. et al. Process for making 3-hydroxyalkanelnitriles and conversion of the 3-hydroxyalkanelnitrile to an hydroxyaminoalkane. US6384263B1. Google Patents. 2002.
-
Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Patel, K. et al. Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. ResearchGate. 2016. Available from: [Link]
-
Synthesis of tetrahydrofurans. Organic Chemistry Portal. Available from: [Link]
-
Al-Zoubi, R. M. et al. Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. 2023. Available from: [Link]
-
Yadav, J. S. et al. Strecker Amino Acid Synthesis. ResearchGate. 2004. Available from: [Link]
-
Al-Ayed, A. S. et al. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Arabian Journal of Chemistry. 2022. Available from: [Link]
-
Synthesis of Substituted Tetrahydrofurans by [3+2] Cycloadditions. Synfacts. 2008. Available from: [Link]
-
Khalafy, J. et al. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. 2013. Available from: [Link]
-
Okuda, K. et al. 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. Acta Crystallographica Section E. 2012. Available from: [Link]
-
Mekky, A. H. Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. ResearchGate. 2024. Available from: [Link]
- Studer, M. et al. Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. EP1389608A1. Google Patents. 2004.
-
Bernstein, M. P. et al. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal Supplement Series. 1997. Available from: [Link]
-
(3s)-tetrahydrofuran-3-yl {(1s,2r)-3-[{[2-(acetylamino)-1h-benzimidazol-5-yl]sulfonyl}(isobutyl)amino]-1-benzyl-2-hydroxypropyl}carbamate. PubChemLite. Available from: [Link]
-
Wolfe, J. P. Synthesis of Substituted Tetrahydrofurans. ResearchGate. 2008. Available from: [Link]
-
Strecker amino acid synthesis. Wikipedia. 2023. Available from: [Link]
- Compositions and methods related to the production of acrylonitrile. US20160368861A1. Google Patents. 2016.
-
Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. 2022. Available from: [Link]
-
Wolfe, J. P. et al. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews. 2003. Available from: [Link]
- Synthesis of and curing additives for phthalonitriles. US8859712B2. Google Patents. 2014.
-
Professor Dave Explains. Strecker Amino Acid Synthesis. YouTube. 2021. Available from: [Link]
-
Fulmer, G. R. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010. Available from: [Link]
-
Organic Letters Ahead of Print. ACS Publications. 2026. Available from: [Link]
-
Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Har. JEOL. Available from: [Link]
-
He, C. et al. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules. 2023. Available from: [Link]
-
Argyropoulos, D. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. 2010. Available from: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. epfl.ch [epfl.ch]
- 10. jeol.com [jeol.com]
- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 13. GS-441524 - Wikipedia [en.wikipedia.org]
Structure elucidation of 3-(Benzylamino)oxolane-3-carbonitrile
An In-Depth Technical Guide to the Structure Elucidation of 3-(Benzylamino)oxolane-3-carbonitrile
Introduction
This compound is a fascinating organic molecule that incorporates several key functional groups: a secondary amine, a nitrile, a benzyl group, and a tetrahydrofuran ring. The core of this molecule is an α-aminonitrile, a class of compounds that are not only structurally interesting but also serve as valuable synthetic intermediates for the preparation of α-amino acids, diamines, and various heterocyclic compounds.[1][2] The elucidation of its structure provides an excellent case study for the application of modern spectroscopic techniques in organic chemistry.
This guide, intended for researchers and professionals in the fields of chemistry and drug development, offers a comprehensive overview of the methodologies and analytical reasoning required to confirm the structure of this compound. We will explore a plausible synthetic route and delve into the interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Proposed Synthesis via Strecker Reaction
Caption: Proposed Synthesis via Strecker Reaction
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-oxotetrahydrofuran (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.5 M) at room temperature, add benzylamine (1.0 eq). Stir the mixture for 30 minutes to facilitate the formation of the corresponding iminium intermediate.
-
Cyanation: Add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
A Systematic Approach to Structure Elucidation
The confirmation of the molecular structure of the synthesized product requires a systematic and multi-faceted analytical approach. A combination of spectroscopic techniques is essential to unambiguously determine the connectivity of atoms and the presence of key functional groups. The workflow outlined below represents a standard and reliable process for the structure elucidation of a novel organic compound.
Caption: Workflow for Structure Elucidation
Molecular Structure and Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.
Caption: Structure with Atom Numbering for NMR
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide valuable information about the number of different types of protons and their neighboring environments.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H7-H11) | 7.2-7.4 | Multiplet | 5H |
| Benzyl CH₂ (H6) | ~3.8 | Singlet | 2H |
| THF CH₂ (H2 & H4) | 3.6-4.0 | Multiplet | 4H |
| THF CH₂ (H5) | 2.0-2.4 | Multiplet | 2H |
| Amine N-H | 1.5-2.5 | Broad Singlet | 1H |
-
Aromatic Protons (H7-H11): The five protons on the benzene ring are expected to appear as a multiplet in the aromatic region (7.2-7.4 ppm).
-
Benzyl CH₂ (H6): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet around 3.8 ppm.
-
Tetrahydrofuran Protons (H2, H4, H5): The protons on the tetrahydrofuran ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons adjacent to the oxygen (H2 and H4) will be deshielded and appear further downfield compared to the protons at the 5-position.
-
Amine N-H: The proton on the secondary amine will likely appear as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (C7-C12) | 127-140 |
| Nitrile CN (C5) | 118-125 |
| THF C-O (C2 & C4) | 65-75 |
| Quaternary C (C3) | 55-65 |
| Benzyl CH₂ (C6) | 45-55 |
| THF CH₂ (C5) | 35-45 |
-
Aromatic Carbons (C7-C12): The six carbons of the benzene ring will appear in the typical aromatic region.
-
Nitrile Carbon (C5): The carbon of the nitrile group is expected in the range of 118-125 ppm.
-
Tetrahydrofuran Carbons (C2, C3, C4, C5): The carbons of the tetrahydrofuran ring will have distinct chemical shifts. The carbons bonded to the oxygen (C2 and C4) will be the most deshielded. The quaternary carbon (C3) will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300-3500 | Medium, sharp |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C≡N Stretch (nitrile) | 2220-2260 | Medium, sharp |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
| C-O-C Stretch (ether) | 1050-1150 | Strong |
-
N-H Stretch: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ is indicative of the secondary amine.
-
C≡N Stretch: A sharp absorption of medium intensity around 2220-2260 cm⁻¹ is a clear indicator of the nitrile functional group.
-
C-O-C Stretch: A strong absorption band in the 1050-1150 cm⁻¹ region will confirm the presence of the ether linkage in the tetrahydrofuran ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and gain insights into the fragmentation pattern of the molecule.
| Ion | Predicted m/z | Comment |
| [M+H]⁺ | 217.1339 | Molecular ion (protonated) |
| [M-HCN]⁺ | 190.1176 | Loss of hydrogen cyanide |
| [C₇H₇]⁺ | 91.0543 | Tropylium ion (benzyl fragment) |
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at an m/z value corresponding to the molecular formula C₁₂H₁₄N₂O + H⁺.
-
Fragmentation: A common fragmentation pathway for amines is α-cleavage.[6][7] In this molecule, fragmentation could lead to the loss of the benzyl group or other characteristic fragments. The formation of the tropylium ion (m/z 91) is a very common feature for compounds containing a benzyl group.
Standard Operating Procedures for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8][9][10][11][12]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[13] Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (approx. 100-200 mg) using an agate mortar and pestle.[14][15] Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.[16] A background spectrum of air should be recorded prior to the sample measurement.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[17][18]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent system for ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.[19]
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer.[20][21][22] Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions.[23] Compare the observed masses with the calculated exact masses for the proposed structure and its fragments.
Conclusion
The structural elucidation of this compound is a comprehensive exercise that relies on the synergistic application of synthesis and various spectroscopic techniques. By proposing a logical synthetic pathway and systematically analyzing the predicted NMR, IR, and MS data, a high degree of confidence in the assigned structure can be achieved. This guide provides a robust framework for researchers and scientists to approach the characterization of novel organic molecules, emphasizing the importance of a methodical and evidence-based approach to structure determination.
References
-
Baeza, A., Nájera, C., & Sansano, J. M. (2007). Synthesis of α-Aminonitriles from Ketones, Amines, and Diethylaluminum Cyanide. Synthesis, 2007(08), 1230-1234. [Link]
-
Chavan, S. P., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC, 2011, 1-7. [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Reddy, G. S., et al. (2025). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Physics LibreTexts. [Link]
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 23, 2026, from [Link]
-
Chertkov, V. A., et al. (2012). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, September 5). IR Sample Preparation: A Practical Guide. [Link]
-
Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]
-
K, K. W. C., & L, L. T. K. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]
-
Nikolova, P., & Yordanov, N. (2001). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Chavan, S. P., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved January 23, 2026, from [Link]
-
ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. [Link]
-
CABI Digital Library. (n.d.). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023). Electrospray ionization. In Wikipedia. [Link]
-
Prakash Raja. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds [Video]. YouTube. [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]
-
Shishkina, O. V., et al. (2022). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Journal "Functional Materials". [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]
-
Al-Amiery, A. A., et al. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12(1290). [Link]
-
University of Arizona. (n.d.). Electrospray Ionization (ESI). Retrieved January 23, 2026, from [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]
-
Chertkov, V. A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). In Wikipedia. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Orfanoudaki, M., et al. (2025). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. ResearchGate. [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 23, 2026, from [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. organomation.com [organomation.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. phys.libretexts.org [phys.libretexts.org]
- 20. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 22. chem.umd.edu [chem.umd.edu]
- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-(Benzylamino)oxolane-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 3-(benzylamino)oxolane-3-carbonitrile, a key chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its chemical identity, plausible synthetic routes, and its emerging role as a building block for novel therapeutic agents.
Chemical Identity and Nomenclature
1.1 IUPAC Name and Synonyms
The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-(benzylamino)tetrahydrofuran-3-carbonitrile .
This nomenclature clearly defines the molecular structure: a central tetrahydrofuran (also known as oxolane) ring, substituted at the 3-position with both a benzylamino group and a nitrile group.
Commonly encountered synonyms in chemical databases and commercial listings include:
-
This compound
-
3-(Benzylamino)tetrahydro-3-furancarbonitrile
1.2 Chemical Structure and Properties
The structural formula and key chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1254809-47-6 | |
| Molecular Formula | C₁₂H₁₄N₂O | |
| Molecular Weight | 202.26 g/mol | |
| Appearance | Typically a solid (further purification may be required) | |
| Purity | Commercially available up to 99% min |
Table 1: Key Chemical Properties of this compound
Plausible Synthetic Pathways
2.1 Proposed Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be derived from 3-oxotetrahydrofuran, benzylamine, and a cyanide source.
Caption: Retrosynthetic analysis of this compound.
2.2 Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Step 1: Formation of the Iminium Intermediate
-
To a stirred solution of 3-oxotetrahydrofuran (1.0 eq) in a suitable aprotic solvent (e.g., methanol or ethanol) at 0 °C, add benzylamine (1.0 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Cyanide Addition (Strecker Reaction)
-
Cool the reaction mixture containing the iminium intermediate to 0 °C.
-
Carefully add a solution of a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq), in water or a polar aprotic solvent. Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the iminium intermediate.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Caption: Proposed two-step synthesis of this compound.
Analytical Characterization (Expected)
While specific spectral data for this compound is not publicly available, the following are the expected characteristic signals based on its structure.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic protons of the benzyl group would appear as a multiplet in the range of δ 7.2-7.4 ppm.
-
The benzylic methylene protons (-CH₂-Ph) would likely appear as a singlet or a pair of doublets around δ 3.8-4.2 ppm.
-
The protons of the tetrahydrofuran ring would exhibit complex multiplets in the aliphatic region (δ 2.0-4.5 ppm).
-
A broad singlet corresponding to the amine proton (N-H) may be observed, and its chemical shift would be concentration and solvent dependent.
-
-
¹³C NMR:
-
The carbon of the nitrile group (-C≡N) would be found in the range of δ 115-125 ppm.
-
Aromatic carbons of the benzyl group would appear between δ 127-140 ppm.
-
The benzylic methylene carbon would be expected around δ 50-55 ppm.
-
The carbons of the tetrahydrofuran ring would resonate in the aliphatic region (δ 30-75 ppm).
-
3.2 Infrared (IR) Spectroscopy
-
A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.
-
N-H stretching vibration of the secondary amine in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations of the aromatic and aliphatic groups.
-
C-O-C stretching of the tetrahydrofuran ring around 1050-1150 cm⁻¹.
3.3 Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 202.26). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the tetrahydrofuran ring.
Applications in Drug Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of multiple functional groups—a secondary amine, a nitrile, and a tetrahydrofuran ring—makes it a versatile scaffold for chemical modification.
4.1 Role as a Pharmaceutical Intermediate
The tetrahydrofuran moiety is a common structural motif in many biologically active compounds due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The amino and nitrile groups provide reactive handles for further chemical elaboration, allowing for the construction of diverse molecular libraries for drug screening.
4.2 Potential Therapeutic Areas
While the direct pharmacological profile of this compound is not documented, its structural analogues are found in compounds targeting a range of therapeutic areas, including:
-
Neurological Disorders: The tetrahydrofuran core is present in various central nervous system (CNS) active agents.
-
Oncology: The nitrile group is a key pharmacophore in several kinase inhibitors and other anti-cancer drugs.
-
Infectious Diseases: Substituted aminotetrahydrofurans have been explored for their antiviral and antibacterial properties.
The synthesis of novel derivatives from this intermediate could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: Based on its chemical structure, potential hazards may include skin, eye, and respiratory irritation. The nitrile group can be a source of toxicity.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Always refer to the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable chemical entity for medicinal chemists and drug development professionals. Its versatile structure provides a foundation for the synthesis of a wide array of novel compounds with therapeutic potential. While detailed experimental data is currently limited in the public domain, the logical synthetic pathways and expected analytical characteristics outlined in this guide provide a solid framework for its use in research and development. As the demand for innovative drug candidates continues to grow, the importance of such key intermediates in the drug discovery pipeline cannot be overstated.
References
Discovery and origin of aminotetrahydrofuran derivatives
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Aminotetrahydrofuran Derivatives
Abstract
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its ability to form key hydrogen bonds, coupled with favorable metabolic stability and conformational rigidity, makes it an attractive structural element for drug design. The introduction of an amino group to this core creates the aminotetrahydrofuran (A-THF) framework, a versatile building block that has seen a surge in interest, particularly in the development of enzyme inhibitors. This guide provides a comprehensive overview of the discovery and evolution of A-THF derivatives, with a focused exploration of their synthesis and application as potent and selective inhibitors of coagulation Factor XIa (FXIa), a high-interest target for antithrombotic therapies. We will delve into the causal-driven synthetic strategies, stereochemical considerations, and the structure-activity relationships that underpin their therapeutic potential.
The Emergence of the Aminotetrahydrofuran Scaffold in Drug Discovery
The tetrahydrofuran ring is a cornerstone of medicinal chemistry, prized for its unique stereochemical and physicochemical properties. Unlike its aromatic counterpart, furan, the saturated THF ring adopts a non-planar, puckered conformation (envelope or twist) which allows for the precise spatial orientation of substituents. This conformational constraint is critical for achieving high-affinity interactions with biological targets. Furthermore, the ring oxygen acts as a potent hydrogen bond acceptor, enhancing aqueous solubility and target engagement without introducing excessive lipophilicity.
The incorporation of an amino group transforms the THF scaffold into a chiral aminol, a structure ripe for further functionalization. The position and stereochemistry of this amino group are paramount, dictating the vectoral projection of appended pharmacophores. The discovery that specific stereoisomers of A-THF derivatives could serve as highly selective inhibitors for therapeutic targets like Factor XIa marked a significant advancement, shifting the focus toward developing robust and stereocontrolled synthetic methodologies to access these valuable compounds.
Case Study: Aminotetrahydrofuran Derivatives as Factor XIa Inhibitors
The coagulation cascade is a complex series of enzymatic activations culminating in the formation of a fibrin clot. While essential for hemostasis, its dysregulation can lead to thrombosis. Factor XIa (FXIa) is a serine protease that plays a key role in the amplification of thrombin generation. Inhibition of FXIa is a compelling strategy for developing anticoagulants that prevent thrombosis without significantly impacting hemostasis, thereby reducing the bleeding risks associated with traditional therapies like warfarin or direct thrombin inhibitors.
Initial high-throughput screening campaigns identified hit compounds that, while potent, often suffered from poor selectivity and pharmacokinetic properties. This led researchers to explore more rigid, three-dimensional scaffolds to improve target engagement and physicochemical profiles. The A-THF core emerged as a promising candidate. A key breakthrough was the discovery that a central (2S,3S)-3-aminotetrahydrofuran scaffold could be used to effectively mimic a key binding motif, leading to the development of potent and selective FXIa inhibitors.
Mechanism of Inhibition and Structure-Activity Relationship (SAR)
The A-THF core in these inhibitors typically serves as a central scaffold from which substituents are projected to interact with specific pockets of the FXIa active site. The general structure involves an amide linkage to the amino group, with other substituents on the THF ring providing additional interactions.
-
The Amino Group: Forms a crucial hydrogen bond with the backbone carbonyl of Gly219 in the S1' pocket of FXIa.
-
Substituents: Aromatic or heteroaromatic groups attached via the amide bond often occupy the S1 pocket, while other groups can be tailored to interact with the S2 and S3 pockets, enhancing both potency and selectivity.
The stereochemistry of the A-THF core is critical for efficacy. The (2S,3S) and (2R,3R) diastereomers have been shown to be particularly effective, as they orient the substituents in a conformation that is pre-organized for optimal binding within the enzyme's active site.
Logical Workflow: From Target to Lead Compound
Caption: From target identification to a lead compound.
Core Synthetic Strategies: Accessing Chiral Aminotetrahydrofurans
The primary challenge in synthesizing A-THF derivatives lies in controlling the stereochemistry at multiple centers. Numerous strategies have been developed, often starting from chiral pool materials or employing asymmetric catalysis. A widely adopted and effective approach involves the diastereoselective reduction of a cyclic N-acyliminium ion precursor.
Key Synthetic Workflow: Diastereoselective Reductive Amination
This methodology provides excellent control over the relative stereochemistry of the C2 and C3 positions, yielding the desired cis or trans products depending on the choice of reagents and substrates. The following protocol outlines a general, yet robust, procedure for obtaining a key A-THF intermediate.
Experimental Protocol: Synthesis of a (2S,3S)-3-Aminotetrahydrofuran Intermediate
Rationale: This protocol employs a substrate-controlled diastereoselective reduction. The bulky protecting group on the hydroxyl moiety directs the hydride delivery from the less hindered face of the N-acyliminium ion, leading to the formation of the desired cis product with high selectivity.
Step 1: Synthesis of the Lactol Precursor
-
To a solution of the corresponding γ-lactone (1.0 eq) in anhydrous toluene (0.2 M) at -78 °C under an argon atmosphere, add diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M in hexanes) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol, which is used directly in the next step.
Step 2: Formation and Reduction of the N-Acyliminium Ion
-
Dissolve the crude lactol (1.0 eq) and a chiral amine (e.g., (R)-α-methylbenzylamine, 1.1 eq) in anhydrous dichloromethane (0.2 M) at 0 °C.
-
Add triethylsilane (2.0 eq) to the solution, followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq).
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired protected aminotetrahydrofuran.
Step 3: Deprotection
-
The final deprotection step (e.g., hydrogenolysis to remove a benzyl-type protecting group) is carried out under standard conditions to yield the free aminotetrahydrofuran core.
Visualizing the Synthetic Pathway
Spectroscopic and Synthetic Elucidation of 3-(Benzylamino)oxolane-3-carbonitrile: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of the synthesis and spectroscopic characterization of the novel compound, 3-(Benzylamino)oxolane-3-carbonitrile. This molecule, possessing a unique scaffold combining a substituted tetrahydrofuran ring with a benzylamine moiety, presents potential for exploration in various drug discovery programs. The following sections detail a robust synthetic protocol and a comprehensive analysis of its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
The strategic incorporation of constrained ring systems and key pharmacophoric elements is a cornerstone of modern medicinal chemistry. This compound is a compound of interest due to its hybrid structure, which may allow for specific interactions with biological targets. The tetrahydrofuran ring offers a degree of conformational rigidity, while the benzylamino group can participate in various non-covalent interactions, and the nitrile group can act as a hydrogen bond acceptor or be further elaborated chemically. This guide serves as a practical resource for researchers aiming to synthesize and unequivocally characterize this compound.
Synthesis of this compound via Strecker Reaction
The synthesis of α-aminonitriles is classically achieved through the Strecker reaction, a robust and versatile three-component condensation.[1][2][3] This methodology was selected for the preparation of this compound due to its efficiency and the ready availability of the starting materials. The reaction proceeds via the formation of an iminium ion from the condensation of a ketone and an amine, which is then attacked by a cyanide nucleophile.
Experimental Protocol:
A detailed, step-by-step methodology for the synthesis is provided below:
Step 1: Iminium Ion Formation
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxotetrahydrofuran (1.0 eq) and benzylamine (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).
Step 2: Cyanation
-
To the reaction mixture containing the iminium ion, add a cyanide source such as trimethylsilyl cyanide (TMSCN) (1.2 eq) or an aqueous solution of potassium cyanide (KCN) (1.2 eq).
-
Expert Insight: The use of TMSCN often leads to milder reaction conditions and easier work-up compared to alkali metal cyanides.
-
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting materials and the formation of the product by TLC.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is paramount. The following sections provide a detailed analysis of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of the target compound are discussed below.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.25-7.40 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |
| 4.00-4.20 | m | 2H | O-CH ₂ | Protons on the carbon adjacent to the oxygen in the THF ring. |
| 3.85 | s | 2H | N-CH ₂-Ph | Methylene protons of the benzyl group. |
| 3.70-3.80 | m | 2H | O-CH₂-CH ₂ | Protons on the other carbon adjacent to the oxygen in the THF ring. |
| 2.20-2.40 | m | 2H | C-CH ₂-C | Methylene protons of the THF ring. |
| 2.00 | br s | 1H | NH | Amine proton, which may be broad and its chemical shift can vary with concentration and temperature. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 138.0 | Ar-C (quat.) | Quaternary carbon of the benzyl group. |
| 128.8 | Ar-CH | Aromatic carbons of the benzyl group. |
| 128.0 | Ar-CH | Aromatic carbons of the benzyl group. |
| 127.5 | Ar-CH | Aromatic carbons of the benzyl group. |
| 122.0 | C ≡N | Nitrile carbon, typically deshielded. |
| 70.0 | O-C H₂ | Carbons adjacent to the oxygen in the THF ring. |
| 60.0 | C -CN | Quaternary carbon bearing the amino and nitrile groups. |
| 50.0 | N-C H₂-Ph | Methylene carbon of the benzyl group. |
| 40.0 | C-C H₂-C | Methylene carbon of the THF ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data (KBr, cm⁻¹):
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 3350-3400 | Medium, sharp | N-H stretch | Characteristic of a secondary amine. |
| 3030 | Medium | Ar C-H stretch | Aromatic C-H stretching vibrations. |
| 2950, 2870 | Medium | Aliphatic C-H stretch | C-H stretching of the tetrahydrofuran and benzyl methylene groups. |
| 2240-2260 | Sharp, medium | C≡N stretch | The nitrile group has a characteristic sharp absorption in this region.[4][5][6] |
| 1600, 1495, 1450 | Medium to weak | C=C stretch | Aromatic ring skeletal vibrations. |
| 1100 | Strong | C-O stretch | The ether C-O-C stretch of the tetrahydrofuran ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Ion | Rationale |
| 217.14 | [M+H]⁺ | The protonated molecular ion. |
| 190.12 | [M-CN]⁺ | Loss of the nitrile group. |
| 106.08 | [C₇H₈N]⁺ | Benzylamine fragment. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
The fragmentation of benzylamines often proceeds through the loss of ammonia or the formation of the stable tropylium ion.[7] The presence of the tetrahydrofuran ring may lead to additional characteristic fragmentation pathways.
Visualization of the Synthetic Workflow
The synthesis of this compound can be visualized as a straightforward, three-component reaction workflow.
Caption: Synthetic workflow for this compound.
Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data follows a logical progression to confirm the structure of the target molecule.
Caption: Logic flow for structural confirmation.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. The detailed protocols and predicted data serve as a valuable resource for researchers in drug discovery and development, enabling the efficient production and confident structural assignment of this novel compound. The application of the well-established Strecker reaction provides a reliable route to this molecular scaffold, opening avenues for further analogue synthesis and biological evaluation.
References
- Baeza, A., Nájera, C., & Sansano, J. M. (2007). A New Synthetic Approach to α-Aminonitriles from Ketones. Synthesis, 2007(08), 1230-1234.
- Chida, N., & Sato, T. (2018). Iridium-Catalyzed Reduction of Secondary Amides to Imines and Their Application to One-Pot Reactions. Organic Letters, 20(18), 5705–5709.
- Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Nitriles. Chemical Reviews, 103(8), 2795-2828.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
- Tourwé, D., & Van Binst, G. (1978). Carbon-13 NMR spectra of N-substituted benzylamines. Magnetic Resonance in Chemistry, 11(1), 38-41.
- Wagner, A., & Ofial, A. R. (2015). Cyanation of Tertiary Amines with Thiocyanate-Derived Cyanide. The Journal of Organic Chemistry, 80(5), 2848–2854.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Physical Characteristics of Substituted Oxolane-3-carbonitriles
Introduction: The Oxolane-3-carbonitrile Scaffold in Modern Drug Discovery
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1] Its non-planar, flexible conformation allows for precise spatial presentation of substituents, facilitating optimal interactions with biological targets. The introduction of a carbonitrile (nitrile) group at the 3-position transforms this common scaffold into a versatile building block, the oxolane-3-carbonitrile core. This functional group is not merely a placeholder; it is a key modulator of physicochemical properties and a synthetic handle for further molecular elaboration.[2]
Substituents on the oxolane-3-carbonitrile ring system profoundly influence its physical and biological characteristics. The nature, position, and stereochemistry of these substituents dictate properties such as lipophilicity, solubility, melting point, and crystal packing, which in turn affect a compound's pharmacokinetic and pharmacodynamic profile. For researchers in drug development, a thorough understanding of these physical characteristics is paramount for the rational design of novel therapeutics.
This technical guide provides an in-depth exploration of the physical characteristics of substituted oxolane-3-carbonitriles. We will delve into the key analytical techniques used for their characterization, interpret the resulting data, and discuss how substituent-induced changes in their physical properties can be leveraged for drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
Synthesis of Substituted Oxolane-3-carbonitriles: A Representative Protocol
The synthesis of substituted oxolane-3-carbonitriles can be achieved through various synthetic routes. A common and effective method involves the reaction of 4-chlorobutyronitrile with non-enolizable aldehydes under phase-transfer catalysis (PTC) conditions, which proceeds via an addition-cyclization sequence to yield 2-substituted tetrahydrofuran-3-carbonitriles.[2]
Experimental Protocol: Synthesis of 2-Aryl-oxolane-3-carbonitriles
This protocol describes a general procedure for the synthesis of 2-aryl-oxolane-3-carbonitriles.
Materials:
-
4-chlorobutyronitrile
-
Substituted aromatic aldehyde (e.g., benzaldehyde, p-anisaldehyde)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the substituted aromatic aldehyde (1.0 eq.), 4-chlorobutyronitrile (1.2 eq.), and toluene (10 mL/mmol of aldehyde).
-
Add tetrabutylammonium bromide (0.1 eq.) to the mixture.
-
With vigorous stirring, add the 50% aqueous NaOH solution (5.0 eq.) dropwise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-oxolane-3-carbonitrile.
Rationale for Experimental Choices:
-
Phase-Transfer Catalyst (TBAB): The reaction involves an aqueous phase (NaOH) and an organic phase (reactants in toluene). TBAB facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the 4-chlorobutyronitrile, initiating the reaction.
-
Non-enolizable Aldehyde: The use of an aldehyde that cannot be enolized prevents unwanted side reactions, leading to a cleaner product profile.
-
Vigorous Stirring: This is crucial to ensure efficient mixing of the two phases, maximizing the effectiveness of the phase-transfer catalyst.
Structural Elucidation and Spectroscopic Characterization
A comprehensive suite of spectroscopic techniques is employed to unambiguously determine the structure and stereochemistry of substituted oxolane-3-carbonitriles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy:
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a typical 2-aryl-oxolane-3-carbonitrile, the following proton signals are expected:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns dependent on the substitution of the aryl ring.
-
Oxolane Ring Protons: A series of multiplets in the aliphatic region (typically δ 2.0-5.0 ppm). The proton at C2, being adjacent to both the oxygen atom and the aryl group, is usually the most downfield of the ring protons. The proton at C3, adjacent to the electron-withdrawing nitrile group, will also be shifted downfield.
¹³C NMR Spectroscopy:
The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.
-
Nitrile Carbon (C≡N): A characteristic signal in the range of δ 115-125 ppm. The exact chemical shift can be influenced by the electronic nature of the substituents on the oxolane ring.[1]
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).
-
Oxolane Ring Carbons: Carbons attached to the oxygen atom (C2 and C5) will be the most downfield of the aliphatic carbons (typically δ 60-80 ppm). The chemical shifts of the other ring carbons (C3 and C4) will be influenced by the substituents.
Influence of Substituents on NMR Spectra:
The electronic nature of substituents on the aryl ring or the oxolane ring itself will influence the chemical shifts of nearby protons and carbons. Electron-withdrawing groups will generally cause a downfield shift (deshielding) of adjacent nuclei, while electron-donating groups will cause an upfield shift (shielding).[3]
Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical 2-(4-methoxyphenyl)oxolane-3-carbonitrile
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2-H | 4.8 (d) | 78.5 |
| C3-H | 3.5 (m) | 35.2 |
| C4-H₂ | 2.2-2.4 (m) | 28.9 |
| C5-H₂ | 3.9-4.1 (m) | 68.1 |
| C≡N | - | 119.8 |
| Aromatic C-H | 6.9 (d), 7.3 (d) | 114.2, 128.5 |
| Aromatic C-ipso | - | 130.1 |
| Aromatic C-O | - | 160.2 |
| OCH₃ | 3.8 (s) | 55.3 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band in the region of 2240-2260 cm⁻¹. This is a highly characteristic peak and a strong indicator of the presence of the nitrile group.
-
C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ corresponding to the C-O-C stretching vibration of the ether linkage in the oxolane ring.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, for aryl-substituted derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For substituted oxolane-3-carbonitriles, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used techniques. The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺, confirming the molecular weight of the compound. The fragmentation pattern can provide further structural information.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[4] This technique is invaluable for confirming the three-dimensional structure of a molecule and understanding its solid-state packing, which can influence properties like solubility and melting point.
Physicochemical Properties
The physical properties of substituted oxolane-3-carbonitriles are critical determinants of their behavior in biological systems.
Melting Point
The melting point of a solid is a measure of the strength of the intermolecular forces in the crystal lattice. For substituted oxolane-3-carbonitriles, the melting point is influenced by:
-
Molecular Weight: Generally, the melting point increases with increasing molecular weight.
-
Symmetry: More symmetrical molecules tend to pack more efficiently in a crystal lattice, leading to higher melting points.
-
Intermolecular Forces: The presence of polar groups can lead to dipole-dipole interactions, which increase the melting point. Hydrogen bonding is not a major factor for this class of compounds unless other functional groups are present.
-
Substituent Effects: The nature and position of substituents can significantly affect the melting point by altering the molecular shape and intermolecular interactions.
Table 2: Predicted Influence of Substituents on the Melting Point of 2-Aryl-oxolane-3-carbonitriles
| Substituent on Aryl Ring | Predicted Effect on Melting Point | Rationale |
| -H | Baseline | Reference compound |
| -OCH₃ | Increase | Increased polarity and potential for dipole-dipole interactions |
| -Cl | Increase | Increased molecular weight and polarity |
| -NO₂ | Significant Increase | Strong dipole moment leading to strong intermolecular interactions |
| -CH₃ | Minor Change | Small increase in molecular weight, but can disrupt crystal packing |
Solubility
Solubility is a key parameter for drug candidates, as it affects absorption and bioavailability. The solubility of substituted oxolane-3-carbonitriles is dependent on the balance between their lipophilic and hydrophilic character.
-
Aqueous Solubility: The oxolane ring and the nitrile group provide some polarity, but overall, these compounds are generally sparingly soluble in water. The introduction of polar substituents can increase aqueous solubility.
-
Organic Solubility: Substituted oxolane-3-carbonitriles are typically soluble in a range of organic solvents, such as dichloromethane, ethyl acetate, and acetone.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (LogP), is a critical parameter in drug design. It influences a drug's ability to cross cell membranes and its distribution in the body.
-
The unsubstituted oxolane-3-carbonitrile core is moderately lipophilic.
-
The introduction of non-polar, hydrocarbon-based substituents will increase the LogP value (more lipophilic).
-
The introduction of polar substituents (e.g., hydroxyl, amino groups) will decrease the LogP value (more hydrophilic).
Workflow and Data Visualization
A systematic approach is essential for the comprehensive characterization of novel substituted oxolane-3-carbonitriles. The following workflow outlines the key steps.
Sources
- 1. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles [research-explorer.ista.ac.at]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry [eurjchem.com]
The Benzylamino Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzylamino scaffold, a fundamental structural motif in organic chemistry, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with benzylamino-containing compounds, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties. We delve into the mechanistic underpinnings of these activities, explore key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of novel benzylamino derivatives. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of new therapeutic agents based on this versatile scaffold.
Introduction: The Significance of the Benzylamino Scaffold
The benzylamino group, characterized by a benzyl group attached to a nitrogen atom, is a common feature in a multitude of biologically active molecules, both natural and synthetic. Its prevalence stems from a combination of favorable physicochemical properties and the ability to engage in various non-covalent interactions with biomacromolecules, including hydrogen bonding, hydrophobic interactions, and π-stacking. This inherent capacity for molecular recognition makes the benzylamino scaffold an excellent starting point for the design of targeted therapies.
This guide will systematically explore the major therapeutic areas where benzylamino scaffolds have shown significant promise, providing a deep dive into their mechanisms of action and the experimental strategies employed to uncover their potential.
Anticancer Activity of Benzylamino Scaffolds
The development of novel anticancer agents is a cornerstone of modern drug discovery. Benzylamino-containing compounds have demonstrated significant potential in this arena, exhibiting cytotoxic and cytostatic effects against a range of cancer cell lines through diverse mechanisms of action.
Mechanism of Action: Targeting Key Oncogenic Pathways
Our research and the broader scientific literature have identified several key pathways through which benzylamino scaffolds exert their anticancer effects:
-
2.1.1. Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several N-benzylarylamide derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[1] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2]
-
2.1.2. Modulation of the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and stemness.[3] Its aberrant activation is a hallmark of many cancers. Certain benzylamine derivatives have been shown to interfere with this pathway, leading to reduced cancer cell growth and migration.[4]
-
2.1.3. Inhibition of the JAK2/STAT3 Signaling Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway plays a crucial role in cell survival, proliferation, and angiogenesis.[5] Constitutive activation of this pathway is observed in numerous malignancies. The alkaloid 2-acetyl-benzylamine, isolated from Adhatoda vasica, has been shown to inhibit the expression of JAK2/STAT3 in leukemia cells, contributing to its apoptotic effect.[6]
Structure-Activity Relationship (SAR) Insights
The potency of benzylamino-based anticancer agents is highly dependent on their substitution patterns. For instance, in the case of N-benzylarylamide tubulin inhibitors, the nature and position of substituents on both the N-benzyl and aryl rings significantly influence their antiproliferative activity. This allows for the rational design of more potent and selective compounds.
Data Presentation: Anticancer Activity of Representative Benzylamino Compounds
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| 2-acetyl-benzylamine | MOLM-14, NB-4 | 0.40, 0.39 (mM) | Inhibition of JAK2/STAT3 signaling, Apoptosis induction | [6] |
| N-benzylarylamide I-33 (MY-875) | MGC-803, HCT-116, KYSE450 | 0.027, 0.055, 0.067 | Tubulin polymerization inhibition (colchicine site) | [1] |
| Benzimidazole derivative 7n | SK-Mel-28 | 2.55 | Tubulin polymerization inhibition | [7] |
Experimental Protocols
This protocol describes a common and versatile method for the synthesis of N-substituted benzylamines.[8]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
Dissolve the substituted benzaldehyde and the amine in the chosen solvent in a round-bottom flask.
-
If the amine is used as a salt (e.g., hydrochloride), add a base like triethylamine (NEt₃) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[9]
Materials:
-
Tubulin (porcine brain, >99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin/GTP mixture to each well to initiate the polymerization reaction.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the change in absorbance over time to generate polymerization curves.
-
Calculate the IC50 value of the test compound, which is the concentration that inhibits tubulin polymerization by 50%.
Caption: General workflow for synthesis and evaluation of benzylamino compounds.
Antimicrobial Activity of Benzylamino Scaffolds
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Benzylamino derivatives have emerged as a promising scaffold in this area, exhibiting activity against a range of pathogenic microorganisms.
Mechanism of Action
The primary mechanism of antimicrobial action for many benzylamino-containing compounds appears to be the disruption of the bacterial cell membrane.[10] The lipophilic benzyl group can facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Structure-Activity Relationship (SAR) Insights
The antibacterial and antifungal potency of benzylamino derivatives can be tuned by modifying the substitution pattern on the aromatic ring and the nature of the amine. For example, the introduction of halogen substituents on the benzyl ring has been shown to enhance antimicrobial activity.[6] Furthermore, the overall lipophilicity of the molecule plays a crucial role in its ability to interact with and disrupt the microbial cell membrane.
Data Presentation: Antimicrobial Activity of Representative Benzylamino Compounds
| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |
| Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine derivatives (6l, 6m) | Pseudomonas aeruginosa, Staphylococcus epidermidis | 0.002 - 0.016 | [5] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | 32 | [6] |
| 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | Candida glabrata | 3.12 | [1] |
Experimental Protocols
A detailed, step-by-step synthesis protocol can be adapted from the literature, often involving multi-step sequences. A general approach is outlined below.[5]
Procedure Outline:
-
Start with a suitable cyclohexyl derivative, for example, a dicarboxylic acid.
-
Reduce the carboxylic acid groups to alcohols.
-
Convert the alcohols to a leaving group, such as a tosylate or mesylate.
-
Perform a nucleophilic substitution with a substituted benzylamine to introduce the first benzylamino group.
-
Repeat the process for the second functional group to introduce the second benzylamino moiety.
-
Purify the final product using appropriate chromatographic techniques.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[11]
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic/antifungal
-
Negative control (vehicle)
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the plate.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for synthesizing and testing antimicrobial benzylamino compounds.
Neuroprotective Activity of Benzylamino Scaffolds
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing healthcare challenge. The development of neuroprotective agents that can slow or halt the progression of these diseases is of paramount importance. Benzylamino scaffolds have shown promise in this area, with several derivatives exhibiting protective effects in various models of neuronal damage.
Mechanism of Action
The neuroprotective effects of benzylamino compounds are often multifactorial and can include:
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases. Some benzylamino derivatives can scavenge free radicals and reduce oxidative damage.
-
Modulation of Neurotransmitter Systems: Certain compounds can interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, thereby restoring neuronal function. For example, some compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like dopamine and serotonin.[12]
Structure-Activity Relationship (SAR) Insights
The neuroprotective activity of benzylamino-containing molecules is influenced by the substitution pattern on the benzyl ring and the overall structure of the scaffold. For instance, the presence of hydroxyl or methoxy groups on the aromatic ring can enhance antioxidant activity.
Data Presentation: Neuroprotective Activity of Representative Benzylamino Compounds
| Compound/Derivative | In Vitro/In Vivo Model | Observed Effect | Potential Mechanism | Reference |
| Pterocarpans (e.g., maackiain) | 6-OHDA-exposed worms | Reduced dopaminergic neuron damage | MAO-B inhibition | [12] |
| Benzofuran-2-carboxamide derivatives | NMDA-induced excitotoxicity in rat cortical neurons | Increased cell viability | Anti-excitotoxic, antioxidant | [13] |
Experimental Protocols
The synthesis of neuroprotective benzylamino compounds often involves the coupling of a benzylamine moiety to a core scaffold known to possess neuroprotective properties, such as a benzofuran or a pterocarpan. The synthetic strategies will vary depending on the target molecule but generally follow standard organic chemistry transformations.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, in this context, neuroprotection against a toxic insult.[14]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Neurotoxin (e.g., amyloid-beta peptide, 6-hydroxydopamine)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxin to the wells (excluding the control wells).
-
Incubate for the appropriate duration to allow the toxin to exert its effect.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (untreated, non-toxin-exposed) cells.
Caption: Putative neuroprotective mechanisms of benzylamino scaffolds.
Conclusion and Future Perspectives
The benzylamino scaffold has unequivocally demonstrated its value as a privileged structural motif in the pursuit of novel therapeutic agents. Its presence in compounds with potent anticancer, antimicrobial, and neuroprotective activities underscores its versatility and potential for further development. The ability to readily synthesize a diverse array of derivatives allows for extensive exploration of structure-activity relationships, paving the way for the rational design of next-generation drugs with improved efficacy and safety profiles.
Future research in this area should focus on several key aspects:
-
Elucidation of Novel Mechanisms of Action: While significant progress has been made, the precise molecular targets for many biologically active benzylamino compounds remain to be fully characterized. Advanced techniques such as chemoproteomics and computational modeling will be instrumental in this endeavor.
-
Development of More Selective Agents: A major challenge in drug development is achieving target selectivity to minimize off-target effects. Fine-tuning the structure of the benzylamino scaffold can lead to compounds with enhanced selectivity for their intended biological targets.
-
Exploration of New Therapeutic Areas: The inherent versatility of the benzylamino scaffold suggests that its therapeutic potential may extend beyond the areas covered in this guide. Screening of benzylamino compound libraries against a wider range of biological targets could uncover novel therapeutic applications.
References
-
In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. (n.d.). PubMed. [Link]
-
Mechanism of Anti-Cancer Activity of Benomyl Loaded Nanoparticles in Multidrug Resistant Cancer Cells. (2025, August 6). ResearchGate. [Link]
-
Discovery of N-benzylarylamide derivatives as novel tubulin polymerization inhibitors capable of activating the Hippo pathway. (2022, October 5). PubMed. [Link]
-
Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer. (n.d.). PubMed Central. [Link]
-
Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. (2010, February 1). PubMed. [Link]
-
Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024, February 12). PubMed. [Link]
-
TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). (n.d.). BPS Bioscience. [Link]
-
Western blot analysis for JAK2, JAK3, and STAT3. (a) Representative... (n.d.). ResearchGate. [Link]
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). [Link]
-
Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. (2025, August 6). ResearchGate. [Link]
-
Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. (2025, March 25). PubMed. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PubMed Central. [Link]
-
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015, May 1). [Link]
-
Natural bioactive compounds targeting the Wnt/β-catenin pathway for t. (2025, July 23). Dove Medical Press. [Link]
-
Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. (n.d.). PubMed Central. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. [Link]
- Preparation of N-benzylamines. (n.d.).
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023, November 15). PubMed. [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (n.d.). MDPI. [Link]
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025, August 6). ResearchGate. [Link]
-
List of compounds displaying post-injury neuroprotective activity in the NMDA-induced toxicity assay in cortical neurons. (n.d.). ResearchGate. [Link]
-
11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021, March 5). Biology LibreTexts. [Link]
-
How to detect and activate Wnt signaling. (n.d.). The WNT Homepage - Stanford University. [Link]
-
Benzylamines. (n.d.). Organic Chemistry Portal. [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). How to use the personal web pages service. [Link]
-
Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. (n.d.). [Link]
-
Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress. (n.d.). PubMed Central. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014, January 4). Bentham Open Archives. [Link]
-
In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (n.d.). Frontiers. [Link]
-
Targeting the JAK2/STAT3 Pathway—Can We Compare It to the Two Faces of the God Janus? (n.d.). MDPI. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
Understanding Wnt Signaling Through β-Catenin Localization in Live Cells. (2025, June 19). Promega Connections. [Link]
-
Acrylamide, N-benzyl. (n.d.). Organic Syntheses Procedure. [Link]
-
Phenolic Compounds of Therapeutic Interest in Neuroprotection. (n.d.). MDPI. [Link]
-
Western blot analysis of JAK2-STAT3-5 pathway protein levels in cell... (n.d.). ResearchGate. [Link]
-
Transcription-Based Reporters of Wnt/ -Catenin Signaling | Request PDF. (2025, August 10). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. (n.d.). PubMed. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central. [Link]
-
In vitro neurology assays. (n.d.). InnoSer. [Link]
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. [Link]
-
In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland. (n.d.). Journal of Food and Drug Analysis. [Link]
-
Proteome-Mining and Chemical Activation of Hidden Bioactive Fragments as Antimicrobial Assemblies. (2026, January 22). ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
In Silico Prediction of 3-(Benzylamino)oxolane-3-carbonitrile Properties: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative of Predictive Science in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the ability to anticipate the behavior of a molecule within a biological system is paramount. The "fail early, fail cheap" paradigm is not merely a mantra but a strategic necessity in an industry where late-stage attrition can have profound financial and societal costs. It is within this context that in silico predictive modeling has evolved from a niche academic exercise to an indispensable component of the drug discovery pipeline. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth, practical framework for the computational characterization of a novel chemical entity, using 3-(Benzylamino)oxolane-3-carbonitrile as a case study.
Our subject, this compound (CAS NO. 1254809-47-6), is a small molecule with potential applications in pharmaceutical research and development.[1] While its specific biological activities are not extensively documented in publicly accessible literature, its structural motifs—a substituted oxolane ring, a benzylamine group, and a nitrile moiety—suggest a rich and potentially tunable pharmacophore. This guide will not present pre-existing experimental data on this compound; rather, it will delineate a comprehensive in silico workflow to predict its physicochemical properties, pharmacokinetics (ADMET), and potential biological targets. This prospective analysis serves as a blueprint for the early-stage assessment of any novel small molecule, demonstrating how computational tools can be leveraged to build a robust, data-driven hypothesis for further experimental validation.
Our approach is rooted in scientific integrity and practical application. We will not only describe the "how" but also the "why" behind the selection of specific computational tools and methodologies. The protocols outlined herein are designed to be self-validating in their logic, providing a clear rationale for each predictive step. By grounding our claims in authoritative computational methodologies and providing a transparent workflow, we aim to equip the reader with the knowledge and practical insights to confidently apply these techniques to their own research endeavors.
Foundational Physicochemical Characterization: The Bedrock of Druglikeness
Before a molecule can exert a biological effect, it must possess a suitable profile of physicochemical properties that govern its ability to be absorbed, distributed, and ultimately reach its target. In this section, we will predict the fundamental properties of this compound that are critical determinants of its druglikeness.
Molecular Descriptors and Lipophilicity
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, and metabolism. We will employ the SwissADME web server, a widely used and validated tool, to predict these foundational properties.[2]
-
Input Molecular Structure:
-
Navigate to the SwissADME web server ().
-
Input the SMILES (Simplified Molecular Input Line Entry System) string for this compound: N(CC1=CC=CC=C1)C2(CCOC2)C#N.
-
Click "Run" to initiate the calculations.[3]
-
-
Data Interpretation:
-
The output will provide a comprehensive table of physicochemical properties. Key parameters to analyze include:
-
Molecular Weight (MW): Influences diffusion and absorption.
-
logP (iLOGP): A measure of lipophilicity.
-
Topological Polar Surface Area (TPSA): Correlates with membrane permeability.
-
Number of Hydrogen Bond Acceptors and Donors: Impacts solubility and target binding.
-
Molar Refractivity: Relates to molecular volume and polarizability.
-
-
Water Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation. We will predict the water solubility of our compound, expressed as logS, using the models integrated within SwissADME, which are based on different fragmentation methods (ESOL, Ali, and SILICOS-IT).
-
Input and Execution:
-
Following the protocol in section 1.1, the SwissADME output will include a dedicated section for water solubility.
-
-
Data Interpretation:
-
Analyze the predicted logS values from the different models.
-
The output also provides a qualitative solubility classification (e.g., soluble, moderately soluble, poorly soluble).
-
Druglikeness Evaluation
"Druglikeness" is a qualitative concept that assesses a compound's suitability as a potential drug candidate based on its physicochemical properties. SwissADME evaluates druglikeness against several established rules-of-thumb, including Lipinski's Rule of Five, Ghose's filter, Veber's rule, Egan's rule, and Muegge's filter.
-
Input and Execution:
-
The druglikeness evaluation is part of the standard SwissADME output generated in section 1.1.
-
-
Data Interpretation:
-
Examine the "Druglikeness" section of the output.
-
Note any violations of the established rules. A molecule with zero or one violation is generally considered to have good druglikeness.
-
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Formula | C12H14N2O | |
| Molecular Weight | 202.25 g/mol | Within the typical range for small molecule drugs. |
| iLOGP | 1.85 | Indicates moderate lipophilicity. |
| TPSA | 46.06 Ų | Suggests good membrane permeability. |
| H-Bond Acceptors | 3 | |
| H-Bond Donors | 1 | |
| Molar Refractivity | 59.35 | |
| logS (ESOL) | -2.85 | Predicted to be soluble. |
| Lipinski's Rule | 0 violations | Favorable druglikeness profile. |
| Bioavailability Score | 0.55 | Indicates good oral bioavailability potential. |
Note: The values presented in this table are predicted using in silico methods and await experimental validation.
Pharmacokinetic Profile (ADMET): A Journey Through the Body
A successful drug must not only interact with its target but also navigate the complex biological landscape of the human body. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in de-risking a drug candidate.[4][5]
Absorption
We will predict key absorption parameters, including gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, using the admetSAR web server.[6]
-
Input Molecular Structure:
-
Data Interpretation:
-
Analyze the "Absorption" section of the results for predictions on:
-
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.
-
Caco-2 Permeability: An in vitro model for intestinal permeability.
-
Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound crossing into the central nervous system.
-
-
Metabolism
The metabolic fate of a drug is primarily determined by its interaction with cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms are likely to metabolize the compound and whether it may inhibit these enzymes is crucial for assessing potential drug-drug interactions.
-
CYP Inhibition (SwissADME):
-
In the SwissADME output (from section 1.1), examine the "Pharmacokinetics" section for predictions of inhibitory activity against major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
-
CYP Substrate Prediction (admetSAR):
-
In the admetSAR output (from section 2.1), analyze the "Metabolism" section to predict whether the compound is a substrate for major CYP isoforms.
-
Toxicity
Early identification of potential toxicity is a cornerstone of modern drug discovery. We will use a combination of freely available tools and discuss the role of more comprehensive commercial software.
-
General Toxicity (admetSAR):
-
The admetSAR output provides predictions for several toxicity endpoints, including:
-
AMES Toxicity: Predicts mutagenicity.
-
Carcinogenicity: Predicts the potential to cause cancer.
-
Acute Oral Toxicity: Estimates the LD50 value.
-
-
-
hERG Inhibition (admetSAR):
-
The inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. The admetSAR server provides a prediction for this critical endpoint.
-
-
Expert-System Based Toxicity Prediction (Derek Nexus - Conceptual):
-
For a more in-depth toxicity assessment, knowledge-based expert systems like Derek Nexus are the industry standard.[9][10] These systems contain a vast database of structural alerts (toxicophores) derived from experimental data.[11][12]
-
A typical Derek Nexus analysis would involve submitting the molecular structure and evaluating any alerts that are triggered for various toxicological endpoints, such as mutagenicity, hepatotoxicity, and cardiotoxicity.[9] This provides a qualitative prediction of the likelihood of toxicity and the underlying reasoning.
-
Predicted ADMET Profile of this compound
| Parameter | Predicted Outcome | Rationale/Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the GI tract. |
| Caco-2 Permeability | High | Suggests good intestinal membrane permeability. |
| BBB Permeability | Yes | The compound may cross the blood-brain barrier. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. |
| hERG Inhibition | Non-inhibitor | Reduced risk of cardiotoxicity. |
Note: These are computational predictions and require experimental verification.
Pharmacodynamics: Unveiling Potential Biological Targets
Identifying the most probable protein targets of a novel compound is a crucial step in elucidating its mechanism of action and potential therapeutic applications.[13][14] We will use a ligand-based similarity approach to predict the biological targets of this compound.
Target Prediction using Ligand Similarity
The principle behind this approach is that structurally similar molecules often bind to the same or similar protein targets.[10] Web servers like SwissTargetPrediction and SuperPred utilize large databases of known ligand-target interactions to make these predictions.[15]
-
Input Molecular Structure:
-
Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).[1]
-
Input the SMILES string for this compound.
-
Select "Homo sapiens" as the target organism.
-
Click "Predict targets".
-
-
Data Interpretation:
-
The output will be a list of predicted protein targets, ranked by probability.
-
The results are often visualized as a pie chart, showing the distribution of target classes (e.g., kinases, G-protein coupled receptors, enzymes).
-
Analyze the top-ranking targets and their associated probabilities. This provides a set of hypotheses for experimental validation.
-
Pharmacophore-Based Target Prediction
Pharmacophore mapping is another powerful technique for target identification.[16] Servers like PharmMapper compare the 3D arrangement of chemical features in the query molecule to a database of pharmacophore models derived from known protein-ligand complexes.[9][17]
-
Prepare 3D Structure:
-
Convert the 2D structure of this compound into a 3D structure using a suitable tool (e.g., open-source software like RDKit or commercial packages). Save the structure in a compatible format (e.g., .mol2).[16]
-
-
Submit to PharmMapper:
-
Navigate to the PharmMapper web server.[9]
-
Upload the 3D structure of the molecule.
-
Select the desired target database and submit the job.
-
-
Data Interpretation:
-
The output will be a ranked list of potential targets based on the fit score of the query molecule to the pharmacophore models.
-
Analyze the top-ranked targets and the alignment of the molecule within the pharmacophore.
-
Potential Target Classes for this compound
Based on the structural features of this compound, some plausible target classes that may be predicted include:
-
Kinases: The benzylamine moiety is a common feature in many kinase inhibitors.[13][18]
-
G-Protein Coupled Receptors (GPCRs): The overall scaffold may have affinity for certain GPCR binding sites.[4]
-
Enzymes: The nitrile group can act as a hydrogen bond acceptor or a reactive handle, potentially interacting with various enzymes.
A full list of predicted targets would be generated by executing the protocols above.
Integrated Workflow and Data Visualization
A robust in silico analysis requires a logical and interconnected workflow. The following diagram, generated using Graphviz, illustrates the overall process described in this guide.
Caption: An integrated workflow for the in silico prediction of small molecule properties.
This workflow provides a structured approach to generating a comprehensive profile of a novel chemical entity, enabling informed decision-making in the early stages of drug discovery.
Conclusion and Future Directions
This guide has outlined a comprehensive and practical in silico workflow for the prediction of key physicochemical, pharmacokinetic, and pharmacodynamic properties of this compound. By leveraging a suite of freely accessible and well-validated computational tools, we have constructed a detailed molecular profile that can guide further experimental investigation.
It is imperative to reiterate that in silico predictions are not a substitute for experimental validation. Rather, they are a powerful hypothesis-generation engine that can significantly enhance the efficiency and success rate of the drug discovery process. The predictions presented herein for this compound should be viewed as a roadmap for targeted experimental work. For instance, the predicted inhibition of CYP2C9 and CYP2D6 warrants in vitro enzymatic assays, and the predicted biological targets should be prioritized for binding and functional assays.
The field of computational drug discovery is in a constant state of evolution, with the increasing integration of artificial intelligence and machine learning models promising even greater predictive accuracy and the ability to navigate vast chemical spaces.[6] As these technologies mature, the principles of rigorous, hypothesis-driven science, as outlined in this guide, will remain the cornerstone of successful drug discovery.
References
-
Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for evaluating chemical ADMET properties. Journal of chemical information and modeling, 52(11), 3099–3105. [Link]
-
Lhasa Limited. (n.d.). Derek Nexus. Retrieved January 23, 2026, from [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. [Link]
-
Gimeno, A., Ojeda-Montes, M. J., Tomás-Hernández, S., & Cabrera-Pérez, M. A. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules (Basel, Switzerland), 28(2), 832. [Link]
-
Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., Li, W., Liu, G., & Tang, Y. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics (Oxford, England), 35(6), 1067–1069. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]
-
Saleh, T., & Ibrahim, M. (2025). New 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights. Bioorganic chemistry, 155, 109263. [Link]
-
RDKit Documentation. (n.d.). rdkit.Chem.QED module. Retrieved January 23, 2026, from [Link]
-
Jordan, A. M., Scott, J. S., Garcia-Faura, B., & Luscombe, C. N. (2024). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics (Oxford, England), 40(Supplement_1), i30–i37. [Link]
-
Iliev, Y., Valcheva, V., & Atanasov, A. G. (2025). In silico metabolism and toxicity prediction using a knowledge-based approach. Pharmacia, 71(2), 263-270. [Link]
-
Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., & Cao, C. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic acids research, 38(Web Server issue), W609–W614. [Link]
-
Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., Yin, M., Zeng, X., Wu, C., Lu, A., Chen, X., Hou, T., & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5–W14. [Link]
-
SwissADME. (n.d.). Help. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 3-(benzylamino)oxolane-3-carboxylic acid hydrochloride. Retrieved January 23, 2026, from [Link]
-
Landrum, G. (2023, June 12). Getting Real with Molecular Property Prediction. Practical Cheminformatics. [Link]
-
Ferguson, F. M., Doctor, Z. M., Cherry, D. L., Avilés, P., & Gray, N. S. (2019). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules (Basel, Switzerland), 24(22), 4173. [Link]
-
ChemVigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]
-
Joshi, D., & Shah, P. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Journal of Saudi Chemical Society, 20(1), S10-S16. [Link]
-
admetSAR. (n.d.). Introduction of models. Retrieved January 23, 2026, from [Link]
-
Norinder, U., & Spjuth, O. (2022). Traditional Machine and Deep Learning for Predicting Toxicity Endpoints. International journal of molecular sciences, 24(1), 321. [Link]
- Greene, N. (2018). DEREK – Predicting Toxicity. In Knowledge-based Expert Systems in Chemistry. De Gruyter.
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved January 23, 2026, from [Link]
-
Lagzian, M., & Hadian, K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(10), 1171–1183. [Link]
-
Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered. [Link]
-
PubChem. (n.d.). Oxolane-2-carbonitrile. Retrieved January 23, 2026, from [Link]
-
Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., Lu, A. P., & Cao, D. S. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic acids research, 52(W1), W65–W73. [Link]
-
Dr. Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]
-
Hadipour, H. (2024, September 16). Unlocking Molecular Insights: A Comprehensive Guide to Extracting 200 RDkit Features for Machine Learning (Part 1). Medium. [Link]
-
Moustafa, A. H., Said, S. A., Haikal, A. F. Z., Abu-El-Halawa, R., & Abd-El Kader, R. T. (2014). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Nucleosides, nucleotides & nucleic acids, 33(3), 111–128. [Link]
-
Al-Sha'er, M. A., Al-Saraireh, Y. M., Al-Sawalha, M. Z., Aljabali, A. A. A., & Al-Balas, Q. A. (2022). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules (Basel, Switzerland), 27(23), 8346. [Link]
-
ResearchGate. (2024, August 16). How To use SwissADME?. [Link]
-
Al-Otaibi, J. S., Al-Zahrani, A. A., Al-Ghamdi, A. M., Al-Amri, A. M., & El-Emam, A. A. (2022). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. Molecules (Basel, Switzerland), 27(19), 6524. [Link]
-
PubChem. (n.d.). 3-Oxo-4-phenylbutanenitrile. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). N-[3-(Methylamino)propyl]oxolane-2-carboxamide. Retrieved January 23, 2026, from [Link]
-
Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., Lu, A. P., & Cao, D. S. (2024). ADMETlab 3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Nucleic acids research, 52(W1), W65–W73. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]
-
Daina, A., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364. [Link]
-
Nickel, J., Gohlke, B. O., Erehman, J., Perna, A. M., O'Boyle, N. M., & Preissner, R. (2014). SuperPred: update on drug classification and target prediction. Nucleic acids research, 42(Web Server issue), W26–W31. [Link]
-
Dunkel, M., Günther, S., & Preissner, R. (2008). SuperPred--target-prediction server. Nucleic acids research, 36(Web Server issue), W55–W59. [Link]
-
SwissTargetPrediction. (n.d.). About. Retrieved January 23, 2026, from [Link]
-
Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., & Cao, C. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic acids research, 45(W1), W356–W360. [Link]
-
Insilico Medicine. (n.d.). Main. Retrieved January 23, 2026, from [Link]
-
Jacob, L., & Vert, J. P. (2008). Virtual screening of GPCRs: an in silico chemogenomics approach. BMC bioinformatics, 9, 466. [Link]
-
Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., Lavan, P., Weber, E., Doak, A. K., Côté, S., Roe, D. C., & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]
-
SuperPred. (n.d.). Target Prediction. Retrieved January 23, 2026, from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved January 23, 2026, from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 23, 2026, from [Link]
-
Graphviz. (n.d.). User Guide. Retrieved January 23, 2026, from [Link]
-
The Python Graph Gallery. (n.d.). Graphviz tutorial. Retrieved January 23, 2026, from [Link]
-
Neovarsity. (2024, June 5). Cheminformatics Data Pipelining Tutorial Part 1: The Foundation. [Link]
-
Bajusz, D., & Horváth, D. (2017). Data Visualization during the Early Stages of Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1647, 1–25. [Link]
-
Kale, B. S., & Sonwane, A. M. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current topics in medicinal chemistry, 18(20), 1735–1756. [Link]
-
ResearchGate. (2017, May 11). What are the ways to identify the anticancer activity of a compound through in silico approach?. [Link]
-
Sakkiah, S., Thangapandian, S., John, S., & Lee, K. W. (2013). In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. Molecules (Basel, Switzerland), 18(7), 8196–8219. [Link]
-
Daina, A., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364. [Link]
-
Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., & Cao, C. (2010). PharmMapper server: A Web server for potential drug target identification using pharmacophore mapping approach. Nucleic acids research, 38(Web Server issue), W609–W614. [Link]
-
DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. [Link]
-
Medium. (2025, March 5). From SMILES to Graphs: The Next Frontier in ML-Driven Cheminformatics. Quantori. [Link]
-
Polizzi, N. (2025, December 9). MIA: Nick Polizzi, Predicting small-molecule binding sites using AlphaFold2; Primer: Benjamin Fry [Video]. YouTube. [Link]
-
Kale, B., Clyde, A., Sun, M., Ramanathan, A., Stevens, R., & Papka, M. E. (2023). ChemoGraph: Interactive Visual Exploration of the Chemical Space. Computer Graphics Forum, 42(3), 209-220. [Link]
-
ResearchGate. (2023, August 6). In Silico GPCR predictions: top ten predictions made in the GPCR family of receptors and ligands In Silico GPCR Predictions. [Link]
-
Kaggle. (n.d.). CAFA 6 Protein Function Prediction. Retrieved January 23, 2026, from [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364. [Link]
-
Patel, L., & Shukla, T. (2024). An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway. PLoS ONE, 19(9), e0309995. [Link]
-
Sirci, F., Goracci, L., & Cruciani, G. (2016). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Molecules (Basel, Switzerland), 21(9), 1146. [Link]
-
Lampa, M., & Spjuth, O. (2022). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of chemical information and modeling, 62(18), 4345–4356. [Link]
-
Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., Lavan, P., Weber, E., Doak, A. K., Côté, S., Roe, D. C., & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]
-
Fikre, A. M., & Teferi, M. Y. (2021). Ethnomedicine Claim Directed in Silico Prediction of Anticancer Activity. Evidence-based complementary and alternative medicine : eCAM, 2021, 6693587. [Link]
-
Khan, S. A., & Kumar, R. (2022). An In Silico Investigation to Explore Anti-Cancer Potential of Foeniculum vulgare Mill. Phytoconstituents for the Management of Human Breast Cancer. Molecules (Basel, Switzerland), 27(13), 4068. [Link]
-
Zhang, L., Ai, H., & Chen, W. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of chemical information and modeling, 53(11), 2841–2851. [Link]
-
ResearchGate. (n.d.). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved January 23, 2026, from [Link]
-
OUCI. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved January 23, 2026, from [Link]
-
Wallach, I., & Lilien, R. (2011). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules (Basel, Switzerland), 16(10), 8449–8462. [Link]
-
Cadeddu, M., & Pireddu, R. (2021). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in bioinformatics, 22(5), bbab145. [Link]
-
Deganutti, G., & Reynolds, C. A. (2021). Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. Frontiers in molecular biosciences, 8, 789531. [Link]
Sources
- 1. SwissTargetPrediction [swisstargetprediction.ch]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Virtual screening of GPCRs: An in silico chemogenomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Main | Insilico Medicine [insilico.com]
- 7. Biomolecules | Topical Collection : In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery [mdpi.com]
- 8. Graphviz [graphviz.org]
- 9. lilab-ecust.cn [lilab-ecust.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 3-(Benzylamino)oxolane-3-carbonitrile as a Key Pharmaceutical Intermediate
Introduction: Strategic Importance in Medicinal Chemistry
3-(Benzylamino)oxolane-3-carbonitrile is a pivotal heterocyclic intermediate in modern drug discovery and development. Its unique structural motif, featuring a tetrahydrofuran ring substituted with both a cyano and a benzylamino group at the 3-position, renders it a versatile building block for the synthesis of a diverse range of complex molecules. This guide provides an in-depth exploration of its synthesis, characterization, and application, with a particular focus on its role in the generation of kinase inhibitors. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for the effective utilization of this valuable intermediate.
The core utility of this compound lies in its latent functionalities. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further molecular elaboration. The tetrahydrofuran ring serves as a key structural element in various biologically active molecules, and the benzylamino group can be retained or modified to modulate the pharmacological properties of the final compound.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1254809-47-6 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | Typically a solid, color may vary | [1] |
| Purity | ≥99% (typical for commercial grades) | [1] |
| Storage | Store in a well-closed container, protected from light, in a cool and dry place. | [1] |
Safety and Handling: As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis Protocol: One-Pot Strecker Reaction
The most efficient and atom-economical approach for the synthesis of this compound is a one-pot, three-component Strecker reaction. This method involves the condensation of tetrahydrofuran-3-one, benzylamine, and a cyanide source. The following protocol is a representative procedure based on established methodologies for Strecker reactions.[2][3]
Reaction Scheme
Figure 1: One-pot Strecker synthesis of the target intermediate.
Materials and Reagents
-
Tetrahydrofuran-3-one (1.0 eq)
-
Benzylamine (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)[3]
-
Zirconium (IV) hydrogen sulfate [Zr(HSO₄)₄] or another suitable Lewis acid catalyst (0.02-0.04 eq)[3]
-
Anhydrous acetonitrile (or other suitable solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile.
-
Addition of Reactants: To the solvent, add tetrahydrofuran-3-one (1.0 eq), followed by benzylamine (1.0 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Catalyst and Cyanide Source: Add the Lewis acid catalyst, for instance, Zr(HSO₄)₄ (0.02-0.04 eq).[3] Subsequently, add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture. Caution: TMSCN is toxic and should be handled with extreme care in a fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/cyclohexane, 1:3 v/v).[3] The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding water.[3] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following are expected spectroscopic data based on the structure and data from analogous compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (a singlet or AB quartet), the protons of the tetrahydrofuran ring, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the cyano group (typically in the range of 115-125 ppm), the quaternary carbon at the 3-position of the tetrahydrofuran ring, and the carbons of the benzyl and tetrahydrofuran moieties.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 (weak to medium) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C≡N Stretch (Nitrile) | 2220-2260 (weak to medium) |
| C-O Stretch (Ether) | 1050-1150 (strong) |
Application in the Synthesis of Kinase Inhibitors
A primary application of this compound is in the synthesis of heterocyclic scaffolds for kinase inhibitors. The nitrile group can be hydrolyzed to the corresponding carboxylic acid, 3-(benzylamino)oxolane-3-carboxylic acid, which can then be coupled with other fragments to build more complex molecules.[6]
Downstream Processing: Hydrolysis of the Nitrile
The conversion of the nitrile to a carboxylic acid is a crucial step for many synthetic applications.[7][8]
Figure 2: Hydrolysis of the nitrile to the corresponding carboxylic acid.
Protocol for Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as aqueous hydrochloric acid.
-
Heating: Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling or after adjusting the pH.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-(benzylamino)oxolane-3-carboxylic acid.
This carboxylic acid derivative is a key building block for the synthesis of various kinase inhibitors, potentially including those targeting Src kinase, by serving as a precursor to quinoline-based structures or other privileged scaffolds in kinase inhibitor design.[4][9]
Conclusion
This compound is a high-value intermediate with significant potential in pharmaceutical synthesis. The one-pot Strecker reaction provides an efficient and scalable route to this compound. Its subsequent conversion to the corresponding carboxylic acid opens up a wide array of possibilities for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to leverage the synthetic utility of this important building block.
References
-
Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. Available from: [Link]
-
Chari, M. A., & Syamasundar, K. (2005). An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. Catalysis Communications, 6(10), 674-676. Available from: [Link]
-
El-Damasy, A. K., et al. (2021). Development of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. Bioorganic Chemistry, 116, 105344. Available from: [Link]
-
Fry, D. W., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3951-3964. Available from: [Link]
-
Joshi, D., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Der Pharma Chemica, 8(18), 24-31. Available from: [Link]
-
Klapars, A., & Campos, K. R. (2005). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Organic & Biomolecular Chemistry, 3(10), 1833-1841. Available from: [Link]
-
Hajipour, A. R., & Zarei, A. (2007). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. E-Journal of Chemistry, 4(4), 513-518. Available from: [Link]
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available from: [Link]
- Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Available from: [Link]
Sources
- 1. WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 6. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmpronline.com [ijmpronline.com]
- 8. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
Application Notes and Protocols for the Synthesis of 3-Substituted Oxolanes
Introduction: The Ubiquity and Importance of the 3-Substituted Oxolane Scaffold
The oxolane, or tetrahydrofuran (THF), ring is a privileged five-membered heterocyclic motif frequently encountered in the core structures of a vast array of natural products and biologically active molecules. Its prevalence stems from a combination of metabolic stability, favorable pharmacokinetic properties, and the ability to engage in crucial hydrogen bonding interactions. When substituted at the 3-position, the oxolane scaffold offers a versatile three-dimensional framework for the precise orientation of functional groups, a critical feature in the design of novel therapeutics and agrochemicals. From the potent antitumor activity of the annonaceous acetogenins to the complex architecture of lignans and polyether ionophores, the 3-substituted oxolane unit is a testament to nature's ingenuity and a key target for synthetic chemists.
This application guide provides an in-depth exploration of robust and stereoselective protocols for the synthesis of 3-substituted oxolanes. The methodologies presented herein have been selected for their reliability, broad substrate scope, and adaptability to the demands of modern drug discovery and development. We will delve into the mechanistic underpinnings of each transformation, offering not just a series of steps, but a deeper understanding of the chemical principles at play.
Strategic Approaches to the Synthesis of 3-Substituted Oxolanes
The construction of the 3-substituted oxolane ring can be broadly categorized into several key strategic approaches. This guide will focus on four powerful and widely adopted methodologies:
-
Palladium-Catalyzed Intramolecular Cyclization of γ-Hydroxy Alkenes: A convergent and stereoselective method that forms both a C-C and a C-O bond in a single operation.
-
Organocatalytic Asymmetric Double Michael Addition: A metal-free approach that allows for the enantioselective construction of highly functionalized oxolane rings.
-
Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes and Aldehydes: A powerful annulation strategy for the diastereoselective synthesis of polysubstituted oxolanes.
-
Intramolecular Williamson Ether Synthesis: A classic and reliable method for ring closure, particularly effective for the synthesis of simpler 3-substituted oxolanes.
Each of these strategies offers distinct advantages in terms of stereocontrol, functional group tolerance, and the complexity of the accessible target molecules. The following sections will provide detailed, step-by-step protocols for each of these transformative reactions.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of γ-Hydroxy Terminal Alkenes
This protocol details a highly stereoselective method for the synthesis of 3-substituted oxolanes through the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. This transformation is particularly noteworthy for its ability to generate trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity.[1]
Causality of Experimental Choices:
The choice of a palladium catalyst, specifically a combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃, is crucial for facilitating the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) center, formation of a palladium alkoxide intermediate, intramolecular insertion of the alkene into the Pd-O bond, and subsequent reductive elimination to furnish the oxolane product and regenerate the active catalyst. The use of a strong base, such as sodium tert-butoxide, is essential for the deprotonation of the γ-hydroxy alkene, enabling the formation of the key palladium alkoxide intermediate. Toluene is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary reaction temperatures to be reached, and its ability to dissolve both the organic substrates and the palladium catalyst complex.
Experimental Workflow:
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4.6 mg, 0.005 mmol, 0.01 eq.), tri(o-tolyl)phosphine (P(o-tol)₃, 6.1 mg, 0.02 mmol, 0.04 eq.), sodium tert-butoxide (NaOtBu, 96 mg, 1.0 mmol, 2.0 eq.), and the aryl bromide (1.0 mmol, 2.0 eq.).
-
Seal the Schlenk tube and evacuate and backfill with argon three times.
-
To the sealed tube, add toluene (2 mL) via syringe.
-
Add the γ-hydroxy terminal alkene (0.5 mmol, 1.0 eq.) via syringe, followed by an additional portion of toluene (2 mL).
-
-
Reaction Execution:
-
Place the sealed Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 2 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted oxolane.
-
Data Presentation:
| Entry | Aryl Bromide | γ-Hydroxy Alkene | Yield (%) | dr (trans:cis) |
| 1 | 4-Bromotoluene | pent-4-en-1-ol | 78 | >20:1 |
| 2 | 1-Bromo-4-methoxybenzene | hex-5-en-2-ol | 85 | 15:1 |
| 3 | 2-Bromonaphthalene | 1-phenylpent-4-en-1-ol | 72 | >20:1 |
Protocol 2: Organocatalytic Asymmetric Double Michael Addition
This protocol describes an efficient and highly enantioselective method for the synthesis of 2,3,4-trisubstituted tetrahydrofurans using a tandem iminium-enamine catalysis approach.[2][3] This double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal is catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether.
Causality of Experimental Choices:
The chiral diarylprolinol silyl ether catalyst is the cornerstone of this transformation, as it activates the enal towards the first Michael addition via iminium ion formation and subsequently activates the intermediate towards the second intramolecular Michael addition via enamine formation, all while controlling the stereochemical outcome. The benzoic acid co-catalyst facilitates both the formation of the iminium ion and the final hydrolysis of the enamine. Chloroform is a suitable solvent as it effectively dissolves the reactants and catalyst, and its polarity is well-suited for this type of organocatalytic transformation. The reaction is typically run at room temperature to balance reaction rate and enantioselectivity.
Reaction Mechanism:
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a vial equipped with a magnetic stir bar, add the γ-hydroxy-α,β-unsaturated carbonyl compound (0.2 mmol, 1.0 eq.), the α,β-unsaturated aldehyde (0.3 mmol, 1.5 eq.), the chiral diarylprolinol silyl ether catalyst (0.04 mmol, 0.2 eq.), and benzoic acid (0.04 mmol, 0.2 eq.).
-
Add chloroform (1.0 mL) to the vial.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the highly substituted oxolane.
-
Data Presentation:
| Entry | γ-Hydroxy-α,β-unsaturated carbonyl | Enal | Yield (%) | dr | ee (%) |
| 1 | (E)-4-hydroxy-1-phenylpent-2-en-1-one | Cinnamaldehyde | 85 | >20:1 | 98 |
| 2 | (E)-ethyl 4-hydroxy-4-phenylbut-2-enoate | Crotonaldehyde | 78 | 15:1 | 95 |
| 3 | (E)-4-hydroxy-1-(naphthalen-2-yl)pent-2-en-1-one | (E)-hex-2-enal | 81 | >20:1 | 97 |
Protocol 3: Lewis Acid-Catalyzed [3+2] Cycloaddition
This protocol outlines the diastereoselective synthesis of 3,3-disubstituted-2,5-diaryl-tetrahydrofurans via a Lewis acid-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes.[4][5] Tin(II) triflate (Sn(OTf)₂) is a particularly effective catalyst for this transformation.
Causality of Experimental Choices:
The donor-acceptor cyclopropane serves as a three-carbon building block. The Lewis acid, Sn(OTf)₂, activates the cyclopropane by coordinating to the acceptor group, facilitating its ring-opening to form a zwitterionic intermediate. This intermediate is then trapped by the aldehyde in a [3+2] cycloaddition manner. The choice of dichloromethane as a solvent is based on its ability to dissolve the reactants and catalyst while being relatively non-coordinating, which prevents interference with the Lewis acidic catalyst. The reaction is typically conducted at room temperature to achieve a good balance between reaction rate and selectivity.
Experimental Workflow:
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
In an inert atmosphere glovebox, add Sn(OTf)₂ (7.1 mg, 0.017 mmol, 0.05 eq.) and the donor-acceptor cyclopropane (0.342 mmol, 1.0 eq.) to a flame-dried vial equipped with a magnetic stir bar.
-
Remove the vial from the glovebox and place it under a positive pressure of argon.
-
Add dichloromethane (CH₂Cl₂, 0.5 mL) via syringe.
-
Add the aldehyde (1.03 mmol, 3.0 eq.) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the cyclopropane starting material.
-
-
Work-up and Purification:
-
Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with diethyl ether (50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 7.5% ethyl acetate in petroleum ether) to afford the 3-substituted oxolane.
-
Data Presentation:
| Entry | Donor-Acceptor Cyclopropane | Aldehyde | Yield (%) | dr (cis:trans) |
| 1 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzaldehyde | 100 | >100:1 |
| 2 | Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | 4-Chlorobenzaldehyde | 95 | >100:1 |
| 3 | Dimethyl 2-(furan-2-yl)cyclopropane-1,1-dicarboxylate | Cinnamaldehyde | 92 | >100:1 |
Protocol 4: Intramolecular Williamson Ether Synthesis
This protocol describes a fundamental and widely used method for the formation of cyclic ethers, including 3-substituted oxolanes, through an intramolecular S_N2 reaction. The starting material is a 1,4-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate).
Causality of Experimental Choices:
The Williamson ether synthesis relies on the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a leaving group in an intramolecular fashion.[6][7] Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation of the alkoxide. The conversion of one of the hydroxyl groups of a 1,4-diol to a tosylate or mesylate is a common strategy to generate an excellent leaving group for the subsequent S_N2 reaction.
Reaction Mechanism:
Sources
- 1. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.st [sci-hub.st]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Enantiospecific Sn(II)- and Sn(IV)-Catalyzed Cycloadditions of Aldehydes and Donor−Acceptor Cyclopropanes / Journal of the American Chemical Society, 2005 [sci-hub.sg]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3-(Benzylamino)oxolane-3-carbonitrile in Medicinal Chemistry
Introduction: Unlocking the Potential of the 3-Aminooxolane-3-carbonitrile Scaffold
In the landscape of contemporary drug discovery, the strategic design of novel molecular scaffolds is paramount to accessing new chemical space and identifying next-generation therapeutics.[1] The 3-(benzylamino)oxolane-3-carbonitrile core represents a compelling, yet underexplored, structural motif that synergistically combines the advantageous properties of both the oxolane (tetrahydrofuran) ring and the α-aminonitrile functionality.
The tetrahydrofuran (THF) ring, a prevalent feature in numerous FDA-approved pharmaceuticals, serves as a versatile, non-planar scaffold that can enhance aqueous solubility, modulate lipophilicity, and introduce a three-dimensional vector to improve target engagement.[2] Its oxygen atom can act as a hydrogen bond acceptor, further contributing to specific molecular interactions within a biological target.[3]
Concurrently, the α-aminonitrile group is a well-established pharmacophore and a valuable synthetic intermediate.[4] This moiety is present in a range of biologically active compounds, exhibiting activities such as anticancer, antiviral, and enzyme inhibition.[4] Notably, the nitrile group can participate in hydrogen bonding and π-π interactions, and in some cases, acts as a covalent warhead for certain enzyme classes.[5] The adjacent amino group provides a critical handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
This application note provides a comprehensive guide to the synthesis of this compound via a robust and scalable multicomponent reaction. Furthermore, we outline detailed protocols for the initial biological screening of this compound and its analogs, providing a strategic framework for researchers and drug development professionals to explore the therapeutic potential of this promising chemical scaffold.
Synthetic Approach: The Strecker Multicomponent Reaction
The most efficient and atom-economical approach to the synthesis of α-aminonitriles is the Strecker reaction.[5][6][7][8][9][10] This one-pot, three-component reaction combines a ketone, an amine, and a cyanide source to directly afford the desired α-aminonitrile.[6][9][10][11] For the synthesis of this compound, the logical precursors are 3-oxotetrahydrofuran, benzylamine, and a suitable cyanide source, such as trimethylsilyl cyanide (TMSCN).
The reaction proceeds through the initial formation of an iminium ion from the condensation of 3-oxotetrahydrofuran and benzylamine. Subsequent nucleophilic attack by the cyanide anion on the electrophilic iminium carbon yields the target this compound.[6][7]
Figure 1: Conceptual workflow of the Strecker synthesis for this compound.
Experimental Protocol: Synthesis of this compound
This protocol details a robust, lab-scale synthesis of this compound.
Materials and Reagents:
-
3-Oxotetrahydrofuran (CAS: 22929-54-0)
-
Benzylamine (CAS: 100-46-9)
-
Trimethylsilyl cyanide (TMSCN) (CAS: 7677-24-9)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Argon or nitrogen gas inlet
-
Stir plate
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-oxotetrahydrofuran (1.0 eq). Dissolve in anhydrous methanol (0.2 M).
-
Amine Addition: Add benzylamine (1.1 eq) to the solution at room temperature with stirring.
-
Cyanide Addition: Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture at room temperature. Caution: TMSCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup:
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dilute the residue with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Purity |
| 3-Oxotetrahydrofuran | 86.09 | 1.0 | >95% |
| Benzylamine | 107.15 | 1.1 | >99% |
| Trimethylsilyl cyanide | 99.22 | 1.2 | >97% |
| This compound | 202.26 | - | >98% (post-purification) |
Table 1: Summary of reagents and expected product characteristics.
Application in Medicinal Chemistry: A Scaffold for Library Synthesis and Biological Screening
The this compound scaffold is an excellent starting point for the generation of a chemical library for biological screening. The secondary amine provides a convenient handle for diversification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.
Figure 2: Workflow for library synthesis and screening based on the core scaffold.
Protocol: General Pharmacological Screening
Given the diverse biological activities associated with aminonitriles and heterocyclic compounds, a broad initial screening approach is recommended. The following protocol outlines a general workflow for preliminary in vitro evaluation.
1. Antimicrobial Activity Screening:
-
Objective: To assess the potential of the synthesized compounds to inhibit the growth of pathogenic bacteria and fungi.
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
2. Anticancer Activity Screening:
-
Objective: To evaluate the cytotoxic effects of the compounds against a panel of human cancer cell lines.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
3. Enzyme Inhibition Screening (Example: Kinase Assay):
-
Objective: To determine if the compounds can inhibit the activity of a specific enzyme target, such as a protein kinase, which is often implicated in cancer and inflammatory diseases.
-
Method: In vitro kinase activity assay (e.g., using a luminescence-based or fluorescence-based detection method).
-
Procedure:
-
In a suitable assay plate, combine the kinase enzyme, a specific substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Add a detection reagent that produces a signal (e.g., luminescence) proportional to the amount of ATP remaining or the amount of phosphorylated product formed.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
The selection of specific assays should be guided by the therapeutic area of interest and any available in silico modeling data that might suggest potential biological targets.
Conclusion and Future Directions
The this compound scaffold represents a versatile and accessible starting point for medicinal chemistry campaigns. The straightforward and efficient synthesis via the Strecker reaction allows for the rapid generation of the core structure. The protocols provided herein offer a solid foundation for both the chemical synthesis and the initial biological evaluation of this compound class. Future work should focus on the generation of a diverse library of analogs through modification of the benzylamine component and subsequent screening across a range of therapeutic targets to fully elucidate the pharmacological potential of this promising heterocyclic system.
References
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie. 1850 , 75 (1), 27–45. [Link]
-
Gonçalves, P., et al. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. 2021 , 6 (2), 1485–1495. [Link]
-
"The Strecker Synthesis of Amino Acids". Master Organic Chemistry. 2018 . [Link]
-
"Strecker synthesis of Glycine". Chemistry Notes. 2021 . [Link]
-
"Strecker amino acid synthesis". Wikipedia. [Link]
-
"Strecker reaction". NROChemistry. [Link]
-
"Alpha amino acid synthesis (video)". Khan Academy. [Link]
-
"In vitro pharmacological screening of three newly synthesised pyrimidine derivatives". PubMed. [Link]
-
"Rings in Clinical Trials and Drugs: Present and Future". Journal of Medicinal Chemistry. [Link]
-
Tran, J. A., et al. Syntheses of tetrahydrothiophenes and tetrahydrofurans and studies of their derivatives as melanocortin-4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. 2008 , 18 (3), 1124–1130. [Link]
-
"Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years". PubMed Central. [Link]
-
Tarawneh, A. H. A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. 2022 . [Link]
-
"Amino-Pyrazoles in Medicinal Chemistry: A Review". PubMed Central. [Link]
-
"Synthesis, Characterization and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives". ResearchGate. [Link]
-
"Carboranes as unique pharmacophores in antitumor medicinal chemistry". PubMed. [Link]
- "Synthesis method of trans-3-aminobutanol".
-
"Multi-Component Reactions in Heterocyclic Chemistry". SpringerLink. [Link]
-
"Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives". PubMed. [Link]
-
"α-Aminonitriles, which have anticancer, antibacterial, antiviral, and antifungal properties, have played an important role in pharmacology". MDPI. [Link]
-
"Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies". PubMed. [Link]
-
"Amino-Pyrazoles in Medicinal Chemistry: A Review". PubMed. [Link]
-
"Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years". Frontiers. [Link]
-
"Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives". ResearchGate. [Link]
-
"Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition". Journal of Medicinal Chemistry. [Link]
-
"Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years". Frontiers. [Link]
Sources
- 1. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
In vitro assays for evaluating substituted tetrahydrofurans
An Application Guide for the In Vitro Evaluation of Substituted Tetrahydrofurans
Authored by: A Senior Application Scientist
Introduction: The Tetrahydrofuran Scaffold in Modern Drug Discovery
The tetrahydrofuran (THF) moiety, a five-membered saturated oxygen heterocycle, is a privileged structural motif found in a vast array of natural products and biologically active molecules.[1] Its unique stereochemical and electronic properties allow it to serve as a versatile building block, capable of engaging in critical hydrogen bonding and van der Waals interactions within biological targets.[2][3] This has led to the successful development of numerous FDA-approved pharmaceuticals containing the THF nucleus, targeting a range of clinical diseases from viral infections to cancer.[4]
Natural products, particularly marine polyketides and annonaceous acetogenins, frequently feature substituted THF rings and exhibit potent biological activities, including profound cytotoxicity against tumor cell lines.[5][6] These activities often stem from specific mechanisms, such as the inhibition of mitochondrial complex I.[7][8][9] The therapeutic potential of this scaffold is broad, with demonstrated activities including antiviral, anticancer, and neuroprotective effects.[2][5][10][11]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust in vitro assays for the biological evaluation of novel substituted tetrahydrofuran derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
A Tiered Approach to In Vitro Evaluation
A logical and resource-efficient evaluation of novel THF compounds begins with broad screening for biological activity and progresses to more complex, mechanism-of-action studies. This tiered workflow ensures that the most promising candidates are advanced, while compounds with undesirable properties are identified early.
Caption: A tiered workflow for evaluating substituted tetrahydrofurans.
Tier 1: Foundational Cytotoxicity and Cell Viability Assays
The initial step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. These assays establish the concentration range for subsequent, more specific experiments and identify compounds with potential therapeutic windows (i.e., selective toxicity to cancer cells over normal cells).
Tetrazolium Reduction Assays (MTT, MTS, XTT)
Principle of the Assay: These are colorimetric assays that measure cellular metabolic activity.[12] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce tetrazolium salts to a colored formazan product.[13] The quantity of formazan is directly proportional to the number of metabolically active cells.[12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, water-insoluble formazan, requiring a solubilization step (e.g., with DMSO or isopropanol).[13]
-
MTS and XTT: Form a water-soluble formazan, simplifying the protocol by removing the solubilization step, which is advantageous for high-throughput screening.[12]
Expert Insight: Why This is a Critical First Step The MTT assay and its successors are the workhorses of early-stage drug discovery. They are cost-effective, rapid, and provide a quantitative measure (IC50) of a compound's growth-inhibitory or cytotoxic potential. This IC50 value is fundamental for designing all subsequent experiments. For instance, when evaluating a THF derivative against a breast cancer cell line like MCF-7, this assay provides the initial evidence of anticancer activity.[14]
Potential Pitfalls for THF Compounds: Given the diverse chromophores that can be appended to a THF ring, the test compounds themselves may be colored and interfere with absorbance readings. Furthermore, some compounds can directly reduce tetrazolium salts non-enzymatically.
Self-Validation System: To ensure data integrity, the following controls are essential:
-
Medium Blank: Medium without cells to determine background absorbance.
-
Cell-Only Control: Untreated cells representing 100% viability.
-
Vehicle Control: Cells treated with the compound's solvent (e.g., DMSO) at the highest concentration used.
-
Compound Blank: Medium with the test compound (no cells) to check for direct interference with the assay reagent or inherent absorbance.[15]
Caption: Standard workflow for an MTT cell viability assay.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Plating: Seed cells (e.g., HeLa, MCF-7, or a relevant cell line) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours.[15]
-
Compound Preparation: Prepare a 2X stock concentration series of the substituted THF compounds in culture medium from a primary stock (e.g., 10 mM in DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Also include vehicle and cell-only controls. Incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium blank).
-
Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot percent viability against the log of compound concentration and use non-linear regression to determine the IC50 value.
-
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
Principle of the Assay: This assay quantifies ATP, the presence of which is a key indicator of metabolically active, viable cells.[16] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.[16]
Expert Insight: A More Sensitive Alternative ATP assays are generally more sensitive and have a broader dynamic range than tetrazolium assays. Because the signal is generated rapidly (typically within 10-30 minutes) and involves cell lysis, there is less opportunity for interference from the test compound during a lengthy incubation period. This makes it an excellent orthogonal method to confirm findings from colorimetric assays.
Tier 2: Mechanistic & Target-Specific Assays
Once a THF compound demonstrates significant and selective cytotoxicity, the next critical step is to elucidate its mechanism of action.
Anticancer Activity Evaluation
Many natural and synthetic THF derivatives exhibit potent anticancer activity.[17][18] Key mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Principle of the Assay: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.
-
Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Expert Insight: Pinpointing the Mode of Cell Death Observing a significant population of Annexin V-positive/PI-negative cells is a strong indicator that the THF compound induces apoptosis. This is a desirable characteristic for an anticancer agent, as apoptosis is a programmed, non-inflammatory form of cell death. Some furan-based derivatives have been shown to induce cell death via an apoptotic cascade, which was confirmed by positive annexin V/PI staining.[14]
Principle of the Assay: This assay uses a fluorescent DNA-binding dye (like PI) to quantify the DNA content of cells. A flow cytometer then measures the fluorescence intensity of individual cells, allowing for their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined.
Expert Insight: Identifying Checkpoint Inhibitors Many anticancer drugs, such as tubulin-targeting agents, function by arresting the cell cycle at a specific checkpoint, preventing proliferation.[14] If a THF derivative causes a significant accumulation of cells in the G2/M phase, it suggests a mechanism involving microtubule disruption or DNA damage response.[14]
| Compound ID | Target Cell Line | IC50 (µM) | Apoptosis Induction (Annexin V+) | Cell Cycle Arrest Phase |
| THF-A01 | MCF-7 (Breast) | 4.06 | +++ | G2/M |
| THF-A02 | HeLa (Cervical) | 2.96 | +++ | G2/M |
| Control | MCF-10A (Normal) | >100 | - | Normal Distribution |
| Data is illustrative, based on findings for furan-based derivatives[14] |
Antiviral Activity Evaluation
Substituted THFs are cornerstone structures in highly potent antiviral drugs, most notably as P2 ligands in HIV-1 protease inhibitors like Darunavir.[2][4]
Principle of the Assay: This is a cell-free, biochemical assay that measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease. A common format uses a fluorogenic substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal. Potent inhibitors prevent this cleavage, leading to a reduced signal.
Expert Insight: Direct Target Engagement This assay directly confirms that the THF derivative engages with its intended molecular target. The data generated (Ki, or inhibition constant) is a precise measure of binding affinity and is crucial for structure-activity relationship (SAR) studies to optimize potency.[2] For example, modifying the stereochemistry of a methoxymethyl substituent on the THF ring can dramatically alter the Ki value from nanomolar to picomolar ranges.[2]
Principle of the Assay: This assay measures the ability of a compound to inhibit viral replication in a relevant host cell line (e.g., MT-2 human T-lymphoid cells for HIV).[2] Cells are infected with the virus in the presence of varying concentrations of the test compound. After an incubation period, viral replication is quantified, often by measuring the activity of a viral enzyme (like reverse transcriptase) or the amount of a viral antigen (like p24 for HIV).
Expert Insight: Bridging the Gap to Physiology While an enzyme assay confirms target binding, a cell-based assay is a more biologically relevant measure of a compound's potential. It accounts for factors like cell permeability and stability, which are critical for therapeutic efficacy. A compound may have a potent Ki but show poor activity in a cell-based assay if it cannot effectively enter the host cell.[2][3]
Neuroprotective Activity Evaluation
Oxidative stress is a key contributor to the pathology of several neurodegenerative disorders. Assays that measure a compound's ability to mitigate oxidative damage in neuronal cells are essential for evaluating potential neuroprotective agents.[10]
Principle of the Assay: This assay evaluates the ability of a THF compound to reduce intracellular reactive oxygen species (ROS). Neuroblastoma-2a (N2A) cells are pre-treated with the test compound and then challenged with an oxidative stressor (e.g., H₂O₂ or scopolamine).[10] The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is used to measure ROS levels. DCFDA is cell-permeable and is deacetylated by intracellular esterases. In the presence of ROS, it is oxidized to the highly fluorescent DCF.
-
Cell Culture: Plate N2A cells in a 96-well black, clear-bottom plate.
-
Pre-treatment: Treat cells with various concentrations of the THF compound for 1-2 hours.
-
Stressor Induction: Induce oxidative stress by adding a neurotoxic agent like scopolamine and incubate for 24 hours.[10]
-
DCFDA Staining: Wash the cells with PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Data Analysis: A significant reduction in fluorescence in compound-treated wells compared to the stressor-only control indicates a potent antioxidant and potential neuroprotective effect.[10]
References
-
Ghosh, A. K., et al. (2010). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Antiviral Research. Available at: [Link]
-
Kesteleyn, B., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Antiviral Chemistry and Chemotherapy. Available at: [Link]
-
Kim, J., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Carballo, R., et al. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs. Available at: [Link]
-
Gouda, M. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Available at: [Link]
-
Roy, A., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Coria-Téllez, A. V., et al. (2019). Selective Acetogenins and Their Potential as Anticancer Agents. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The structure of a tetrahydrofolate sensing riboswitch reveals two ligand binding sites in a single aptamer. PubMed Central. Available at: [Link]
-
Gerasimova, E., et al. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. Available at: [Link]
-
Ghosh, A. K., et al. (2010). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. OSTI.GOV. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of 5,10-Methenyltetrahydrofolate Synthetase. ResearchGate. Available at: [Link]
-
Lapchak, P. A. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central. Available at: [Link]
-
Horvath, A., et al. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Moghadamtousi, S. Z., et al. (2015). A Review on the in vitro Anticancer Potentials of Acetogenins from Annona muricata Linn. a Potential Inducer of Bax. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Zhang, W., et al. (2014). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
MDPI. (n.d.). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. PubMed. Available at: [Link]
-
Costa, M. P., et al. (2023). Acetogenins-Rich Fractions of Annona coriacea Suppress Human Glioblastoma Viability and Migration by Regulating Necroptosis and MMP-2 Activity In Vitro. MDPI. Available at: [Link]
-
ACS Publications. (n.d.). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]
-
MDPI. (n.d.). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. Available at: [Link]
-
MDPI. (n.d.). Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Guidelines for cell viability assays. ResearchGate. Available at: [Link]
-
da Silva, A. D. S., et al. (2023). In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L. Frontiers in Pharmacology. Available at: [Link]
-
Al-Ostath, R. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports. Available at: [Link]
-
Gummadi, M. R., et al. (2024). Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. Archiv der Pharmazie. Available at: [Link]
-
Al-Furjan, M. S. H., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon. Available at: [Link]
-
Semantic Scholar. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. Semantic Scholar. Available at: [Link]
-
El-Metwally, A. M., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Scientific Reports. Available at: [Link]
-
MDPI. (n.d.). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Development of a Novel TNFα Ligand-Receptor Binding Assay for Screening Natchem TM Libraries. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Acetogenins from Annona muricata. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to HPLC Method Development for the Analysis of Polar Amines
Abstract
The quantitative analysis of polar amines presents significant challenges in pharmaceutical development, clinical diagnostics, and metabolomics. Their high polarity, potential for strong ionic interactions with stationary phases, and often poor UV absorptivity complicate method development. This guide provides a comprehensive framework for developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for polar amine analysis. We will explore strategic choices in chromatographic modes, stationary and mobile phase selection, the utility of chemical derivatization, and advanced detection techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reproducible analytical methods for this challenging class of compounds.
The Challenge of Polar Amine Analysis
Polar amines, including many neurotransmitters, small molecule drugs, and metabolic biomarkers, are notoriously difficult to analyze using traditional reversed-phase liquid chromatography (RPLC). The primary obstacles include:
-
Poor Retention: Highly polar analytes have low affinity for non-polar stationary phases (like C18), often leading to elution in or near the void volume of the column.[1][2]
-
Peak Tailing: The basic nature of amines leads to strong interactions with residual acidic silanol groups on silica-based stationary phases, resulting in asymmetric, tailing peaks and poor sensitivity.
-
Low UV-Vis Absorbance: Many simple amines lack a suitable chromophore, making detection by standard UV-Vis detectors challenging without derivatization.[3]
-
Complex Matrices: Biological samples (e.g., plasma, urine) contain numerous endogenous compounds that can interfere with the analysis.[4]
Addressing these challenges requires a systematic approach to method development, starting with the fundamental choice of chromatographic separation mode.
Strategic Method Development Workflow
A logical workflow is essential for efficiently developing a method for polar amine analysis. The process involves a series of decisions based on the analyte's properties and the available instrumentation.
Sources
Application Notes and Protocols for Chiral Separation of Aminotetrahydrofurans
Introduction: The Significance of Chiral Aminotetrahydrofurans in Drug Development
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. When functionalized with an amino group, the resulting aminotetrahydrofurans become critical chiral building blocks. The stereochemistry of these compounds is paramount, as different enantiomers can exhibit distinct pharmacological, toxicological, and metabolic profiles.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), now emphasize the development of single-enantiomer drugs to ensure safety and efficacy.[1] This necessitates robust and reliable analytical methods for the separation and quantification of aminotetrahydrofuran enantiomers.
This guide provides a comprehensive overview of modern chromatographic techniques for the chiral separation of aminotetrahydrofurans, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles behind these separations and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
Core Principle: The Three-Point Interaction Model
Successful chiral separation on a chiral stationary phase (CSP) is fundamentally governed by the "three-point interaction rule."[3] This model posits that for enantiomeric recognition to occur, there must be at least three simultaneous interactions between the analyte and the chiral selector. At least one of these interactions must be stereochemically dependent. For aminotetrahydrofurans, these interactions can include:
-
Hydrogen Bonding: The primary or secondary amine and the ether oxygen of the THF ring can act as hydrogen bond acceptors or donors.
-
Dipole-Dipole Interactions: The polar C-O and C-N bonds contribute to the molecule's overall dipole moment.
-
Steric Interactions: The three-dimensional arrangement of substituents on the THF ring interacts with the chiral cavities or grooves of the CSP.
-
π-π Interactions: If aromatic groups are present in the aminotetrahydrofuran derivative, they can interact with π-electron-rich or π-electron-deficient moieties on the CSP.
The transient formation of diastereomeric complexes with different energies between each enantiomer and the CSP leads to different retention times and, thus, separation.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
Chiral HPLC is the most widely employed technique for enantiomeric separations due to its versatility, robustness, and the vast array of commercially available CSPs.[3][4] For aminotetrahydrofurans, polysaccharide-based and Pirkle-type CSPs are often the most effective.
A. Polysaccharide-Based CSPs: Broad Applicability
CSPs derived from cellulose and amylose, such as the popular Chiralpak® and Lux® series, are exceptionally versatile for separating a wide range of chiral compounds, including amines.[1][5][6] The chiral recognition mechanism involves the inclusion of the analyte into the helical grooves of the polysaccharide polymer, where interactions with the carbamate derivatives facilitate separation.
Causality in Method Development:
The basicity of the amino group in aminotetrahydrofurans can lead to strong interactions with residual silanols on the silica support of the CSP, resulting in poor peak shape (tailing) and low efficiency. To counteract this, a small amount of a basic additive is incorporated into the mobile phase. Diethylamine (DEA) is a common choice as it competes with the analyte for active sites on the stationary phase, leading to symmetrical peaks and improved resolution.
Figure 1: A generalized workflow for chiral HPLC method development.
Protocol 1: Chiral HPLC Separation of a Generic Aminotetrahydrofuran
This protocol is a starting point for the separation of a primary aminotetrahydrofuran using a popular polysaccharide-based CSP.
-
Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Experimental Justification:
-
Lux® Cellulose-1: This cellulose tris(3,5-dimethylphenylcarbamate) based CSP is known for its broad enantioselectivity for a variety of compounds, including those with aromatic rings and hydrogen bonding capabilities.[6][7]
-
Normal Phase Elution: The use of a non-polar solvent (n-hexane) with a polar modifier (IPA) provides good solubility for many organic compounds and promotes the necessary interactions for chiral recognition on polysaccharide phases.
-
Diethylamine (DEA): As a basic additive, DEA is crucial for achieving good peak shape and reproducibility for basic analytes like aminotetrahydrofurans.[8]
B. Pirkle-Type CSPs: Designed for Specific Interactions
Pirkle-type CSPs, such as the Whelk-O® 1, are based on a smaller, well-defined chiral selector covalently bonded to the silica support. The Whelk-O® 1, with its π-electron acceptor (3,5-dinitrobenzamido) and π-electron donor (tetrahydrophenanthrene) regions, is highly effective for a wide range of compounds, including amines.[9][10][11]
Protocol 2: Chiral HPLC with a Pirkle-Type CSP
-
Column: Regis Whelk-O® 1 (R,R), 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Ethanol / Acetic Acid (95:5:0.1, v/v/v)
-
Flow Rate: 1.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Experimental Justification:
-
Whelk-O® 1: This CSP is known for its robustness and broad applicability. The covalent bonding allows for a wider range of solvents compared to some coated polysaccharide phases.[9]
-
Acidic Additive: For some aminotetrahydrofuran derivatives, particularly those that are N-acylated or have other functionalities, an acidic modifier like acetic acid can improve peak shape and selectivity by ensuring a consistent ionization state of the analyte.
| Parameter | Protocol 1 (Polysaccharide) | Protocol 2 (Pirkle-Type) | Expected Outcome |
| CSP Type | Coated Polysaccharide | Covalently Bonded π-acid/π-base | Complementary selectivities |
| Mobile Phase | Normal Phase with Basic Additive | Normal Phase with Acidic Additive | Good peak shape for basic analytes |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | Baseline separation |
| Typical Analysis Time | 10 - 30 minutes | 10 - 25 minutes | Amenable to high-throughput screening |
II. Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[12][13][14] The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, often an alcohol.
Causality in Method Development:
The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without a significant loss in efficiency, leading to rapid separations.[15] As with HPLC, a basic additive is generally required for the successful elution and separation of aminotetrahydrofurans on polysaccharide-based CSPs in SFC.
Figure 2: A typical screening and optimization strategy for chiral SFC.
Protocol 3: Chiral SFC Separation of a Generic Aminotetrahydrofuran
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase: CO₂ / Methanol with 0.2% Diethylamine (gradient elution)
-
Gradient: 5% to 40% Methanol over 5 minutes, hold at 40% for 2 minutes.
-
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.
Experimental Justification:
-
Chiralpak® AD-H: This amylose-based CSP is widely used and has shown broad selectivity in SFC.[16][17]
-
Methanol as Modifier: Methanol is a common and effective co-solvent in SFC, providing good solvating power for a range of analytes.
-
Gradient Elution: A gradient of the organic modifier is often used in screening to elute a wider range of compounds and to find the optimal mobile phase composition for a specific analyte.
-
Elevated Temperature: Operating at a slightly elevated temperature (40 °C) can improve peak efficiency and reduce analysis time.
| Parameter | Protocol 3 (SFC) | Expected Outcome |
| Primary Mobile Phase | Supercritical CO₂ | Low viscosity, high diffusivity |
| Organic Modifier | Methanol with DEA | Elution of polar analytes, good peak shape |
| Typical Resolution (Rs) | > 1.5 | Baseline separation |
| Typical Analysis Time | < 10 minutes | High-throughput capability |
III. Chiral Gas Chromatography (GC): For Volatile Aminotetrahydrofurans
For aminotetrahydrofurans that are volatile or can be made volatile through derivatization, chiral GC offers exceptionally high resolution and sensitivity.[18][19] Cyclodextrin-based CSPs are the most common choice for chiral GC separations.[20][21]
Causality in Method Development:
The separation mechanism in chiral GC with cyclodextrin phases involves the formation of transient inclusion complexes between the analyte and the cyclodextrin cavity.[16] The differing stability of the diastereomeric complexes for the two enantiomers results in different retention times. For amines, derivatization is often necessary to improve volatility and reduce interactions with the stationary phase, leading to better peak shapes. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy.
Figure 3: Workflow for chiral GC analysis, often involving a derivatization step.
Protocol 4: Chiral GC-MS of a Derivatized Aminotetrahydrofuran
A. Derivatization Procedure:
-
Dissolve approximately 1 mg of the aminotetrahydrofuran sample in 500 µL of ethyl acetate in a vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
B. GC-MS Conditions:
-
Column: Cyclodex-B, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injector: Split (20:1), 250 °C
-
Detector: Mass Spectrometer (MS)
-
Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Scan Range: 50-550 amu
-
Experimental Justification:
-
Derivatization with TFAA: This step converts the polar amine into a less polar and more volatile trifluoroacetamide derivative, which is more amenable to GC analysis and often enhances chiral recognition.
-
Cyclodex-B Column: A β-cyclodextrin-based CSP is a good starting point for the separation of a wide variety of chiral compounds in GC.[22]
-
Temperature Programming: A temperature ramp is essential in GC to elute compounds with a range of boiling points and to ensure good peak shape.
-
MS Detection: Mass spectrometry provides not only detection but also structural information, which is invaluable for peak identification and confirmation.
| Parameter | Protocol 4 (GC) | Expected Outcome |
| Sample Volatility | High (after derivatization) | Amenable to gas phase separation |
| CSP Type | Cyclodextrin-based | High-resolution separation |
| Typical Resolution (Rs) | > 2.0 | Excellent separation efficiency |
| Typical Analysis Time | 20 - 40 minutes | Dependent on temperature program |
IV. Conclusion and Future Perspectives
The chiral separation of aminotetrahydrofurans is a critical task in modern drug discovery and development. HPLC, SFC, and GC each offer a powerful set of tools to achieve this goal. Polysaccharide-based CSPs remain the workhorse for HPLC and SFC, with the judicious use of mobile phase additives being key to success. For volatile analogs, chiral GC on cyclodextrin phases provides unparalleled resolution.
The choice of technique and specific method will ultimately depend on the properties of the analyte, the required throughput, and the available instrumentation. The protocols provided herein serve as robust starting points for method development. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient and selective chiral separation techniques will remain an active and important area of research.
References
- Aboul-Enein, H. Y., & Ali, I. (2003).
- Perrin, C., & Yilmaz, H. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(11), 1184-1194.
- Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in Drug Research. Wiley-VCH.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
-
Regis Technologies, Inc. (n.d.). WHELK-O® 1. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Lux® 5 µm Cellulose-1. Retrieved from [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- Ali, I., & Aboul-Enein, H. Y. (2004). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 899-909.
-
Phenomenex Inc. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Cyclodex-B GC column. Retrieved from [Link]
- Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers.
-
Chiral Technologies, Inc. (n.d.). CHIRALPAK® AD-H. Retrieved from [Link]
- Patel, B. K., & Bonato, P. S. (2018). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 154, 35-41.
- Shah, R. D., Chen, B., & Wainer, I. W. (2018). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 9(7), 347-359.
- Wang, F., & Welch, C. J. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Zhang, Y., Wu, D. R., & Welch, C. J. (2011). Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples.
- Farkas, T., & Peng, L. (n.d.).
-
Regis Technologies, Inc. (n.d.). HPLC Columns. Retrieved from [Link]
- YMC Europe GmbH. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
- Desmet, G., & Mangelings, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
- Kašpar, O., & Tůma, P. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-184.
- Bicchi, C., & Rubiolo, P. (2010). Cyclodextrin derivatives as stationary phases for the GC separation of enantiomers in the flavor and fragrance field. Flavour and Fragrance Journal, 25(5), 296-315.
- Zhao, C. F., & Cann, N. M. (2009). Rational Optimization of the Whelk-O1 Chiral Stationary Phase Using Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 113(31), 10836-10845.
- Hamman, C., & Wong, M. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.
- Armstrong, D. W., & Han, S. M. (1987). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. In Chiral Separations (pp. 231-252). Springer, Dordrecht.
- Scriba, G. K. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1106-1116.
- Phenomenex Inc. (n.d.). The Chiral Notebook.
- Vedovello, P., et al. (2021). Chiral mixed matrix membranes with the (S,S)-Whelk-O®1 selector supported on polyethersulfone/MCM-41. New Journal of Chemistry, 45(1), 229-239.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Online.
- Sangirardi, F., et al. (2020). Molecular Recognition of the HPLC Whelk-O1 Selector towards the Conformational Enantiomers of Nevirapine and Oxcarbazepine. Molecules, 26(1), 63.
- Welch, C. J., et al. (2014). Improved chiral SFC screening for analytical method development.
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. phenomenex.com [phenomenex.com]
- 9. WHELK-O®1 - Regis Technologies [registech.com]
- 10. hplc.eu [hplc.eu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. afmps.be [afmps.be]
- 13. agilent.com [agilent.com]
- 14. ymc.eu [ymc.eu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. gcms.cz [gcms.cz]
- 21. gcms.cz [gcms.cz]
- 22. agilent.com [agilent.com]
Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Aminotetrahydrofurans
Introduction: The Analytical Challenge of Aminotetrahydrofurans
Aminotetrahydrofurans represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials. Accurate quantification and identification of these molecules are paramount in drug development, quality control, and metabolic studies. However, their inherent chemical properties present significant hurdles for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
The primary amino group, and any hydroxyl functionalities, render these molecules highly polar. This polarity leads to low volatility and a strong tendency to engage in hydrogen bonding, causing undesirable interactions with active sites within the GC system (e.g., inlet liner, column stationary phase).[1][2] These interactions typically result in poor chromatographic performance, characterized by severe peak tailing, reduced sensitivity, and poor reproducibility.[2][3] Furthermore, the thermal lability of some aminotetrahydrofuran structures can lead to on-column degradation, compromising analytical accuracy.
To overcome these challenges, chemical derivatization is an essential sample preparation step.[1][4] This process involves converting the polar, active hydrogen-containing functional groups (-NH2, -OH) into less polar, more volatile, and more thermally stable moieties.[1] A well-chosen derivatization strategy not only enables elution from the GC column but also significantly improves peak shape, enhances detector response, and can yield more structurally informative mass spectra.[1][2] This application note provides a detailed guide to the rationale, selection, and execution of robust derivatization protocols for aminotetrahydrofurans.
Rationale and Chemical Principles of Derivatization
The fundamental goal of derivatization for GC-MS is to chemically modify the analyte to make it "GC-friendly." This is achieved by replacing the active hydrogen atoms on amine and hydroxyl groups with non-polar functional groups.[1][5]
The Core Benefits of Derivatization:
-
Increased Volatility: By masking polar functional groups, the intermolecular forces (primarily hydrogen bonding) are drastically reduced. This lowers the boiling point of the analyte, allowing it to transition into the gas phase at temperatures compatible with GC analysis, minimizing the risk of thermal degradation.[1][5]
-
Improved Chromatographic Performance: Derivatization minimizes interactions between the analyte and active sites (e.g., surface silanols) in the GC inlet and column. This leads to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.[1][2]
-
Enhanced Thermal Stability: The resulting derivatives (e.g., amides, silyl ethers) are often more thermally stable than the parent compound, preventing on-column degradation and ensuring that the detected peak corresponds to the intact analyte.[1]
-
Improved Mass Spectrometric Fragmentation: Derivatization introduces specific chemical groups that can direct fragmentation pathways in the mass spectrometer's ion source. This often leads to the formation of characteristic, high-mass ions that are invaluable for structure elucidation and unambiguous identification.
The overall process can be visualized as a straightforward workflow designed to transform the analyte's properties for optimal analysis.
Caption: General workflow for derivatization of polar analytes for GC-MS.
Comparative Analysis of Derivatization Reagents
The choice of derivatizing agent is critical and depends on the specific aminotetrahydrofuran structure, the presence of other functional groups, and the analytical objective.[6] The two most common and effective strategies are silylation and acylation.
| Reagent Type | Common Acronym | Target Groups | Key Advantages | Considerations & Drawbacks |
| Silylation | BSTFA (+TMCS) | -NH2, -OH, -COOH | Forms volatile and thermally stable TMS derivatives. Reagents are highly reactive. By-products are volatile and typically do not interfere.[5][6] | Derivatives are highly sensitive to moisture and can hydrolyze easily.[7] Requires anhydrous conditions.[8][9] May produce multiple derivatives for a single compound.[4] |
| Silylation | MTBSTFA | -NH2, -OH, -COOH | Forms TBDMS derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives.[6] Excellent for protecting sterically hindered groups. | Higher molecular weight of derivatives leads to longer retention times. Reaction kinetics can be slower. |
| Acylation | TFAA | Primary & Secondary Amines, Alcohols | Forms stable trifluoroacetyl amides/esters. Highly volatile derivatives.[6] The fluorine atoms provide high sensitivity for Electron Capture Detection (ECD).[1][6] | Reagent and by-product (trifluoroacetic acid) are highly corrosive and must be handled with care.[1] May require removal of excess reagent before injection.[1] |
| Acylation | MBTFA | Primary & Secondary Amines | Principal by-product, N-methyltrifluoroacetamide, is stable and volatile, causing minimal interference.[6] Good for trace analysis with ECD.[6] | Less reactive than TFAA. |
| Acylation | Acetic Anhydride | Primary & Secondary Amines | Reagent is inexpensive and readily available. Forms stable acetylated derivatives. Less sensitive to moisture than silylating agents.[10] | Derivatives are less volatile than their fluorinated counterparts. |
Field-Tested Protocols: Step-by-Step Methodologies
The following protocols provide robust, field-proven methods for the derivatization of aminotetrahydrofurans. It is critical to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), especially when handling acylating agents.
Protocol 1: Silylation using BSTFA with 1% TMCS
Principle: This is a powerful and widely used silylation method. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a strong silyl donor that reacts with active hydrogens to form volatile trimethylsilyl (TMS) derivatives. Trimethylchlorosilane (TMCS) is added as a catalyst to increase the reactivity of the BSTFA, ensuring the complete derivatization of less reactive or sterically hindered amine groups.[6][9]
Materials and Reagents:
-
Aminotetrahydrofuran sample
-
BSTFA + 1% TMCS (commercially available premixed)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for evaporation
Step-by-Step Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample (typically 0.1-1.0 mg) into a clean GC vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of dry nitrogen gas.[1] It is crucial to remove all moisture, as water will consume the reagent and hydrolyze the derivatives.[9]
-
Solvent Addition: Add 100 µL of an anhydrous solvent (Acetonitrile is a good starting point) to dissolve the sample residue. Vortex briefly.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[1] The ratio of reagent to sample can be optimized, but a large excess of the derivatizing agent is typically used to drive the reaction to completion.
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block or oven set to 70-80°C for 30-60 minutes.[1] The heat accelerates the reaction, especially for hindered functional groups.
-
Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for analysis. Inject 1 µL of the derivatized solution directly into the GC-MS system.
Caption: Silylation of an aminotetrahydrofuran with BSTFA.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
Principle: Acylation with TFAA is a rapid and effective method for derivatizing primary and secondary amines.[4] The amine acts as a nucleophile, attacking a carbonyl carbon of the highly reactive TFAA to form a stable, non-polar, and highly volatile N-trifluoroacetyl amide.[1] This method is particularly useful when targeting trace-level analytes due to the high sensitivity of the resulting fluorinated derivative with an ECD.[6]
Materials and Reagents:
-
Aminotetrahydrofuran sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for evaporation
Step-by-Step Procedure:
-
Sample Preparation: Transfer a known amount of the sample (0.1-1.0 mg) to a GC vial and evaporate to dryness under a gentle stream of dry nitrogen.
-
Solvent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample residue. Vortex briefly.
-
Reagent Addition: Carefully add 100 µL of TFAA to the vial.[1] Caution: TFAA is corrosive and reacts vigorously with water. Perform this step in a fume hood.
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Heat the vial at 60-70°C for 15-30 minutes.[1] Acylation reactions are typically faster than silylations.
-
Cooling & Evaporation (Recommended): After cooling to room temperature, uncap the vial in the fume hood and gently evaporate the excess reagent and solvent under a stream of nitrogen.[1] This step removes the corrosive by-products and prevents damage to the GC column.
-
Reconstitution: Re-dissolve the dried derivative in a suitable solvent (e.g., 200 µL of ethyl acetate or hexane) for injection.
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Method Validation and Troubleshooting
A derivatization protocol is only reliable if it is validated. The trustworthiness of the method is established by assessing its performance.
Key Validation Parameters:
-
Linearity: Prepare a calibration curve using at least five concentration points of a derivatized standard to ensure the detector response is proportional to the analyte concentration.
-
Precision: Assess repeatability by performing multiple preparations (n≥5) of the same sample and calculating the relative standard deviation (%RSD) of the peak areas.
-
Accuracy: Determine the percent recovery by spiking a blank matrix with a known amount of the aminotetrahydrofuran standard and processing it through the entire derivatization and analysis procedure.
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically at a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak | Incomplete derivatization; Derivative hydrolysis. | Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature. Check reagent quality; use a fresh vial. |
| Broad, tailing peaks | Incomplete derivatization; Active sites in the GC system. | Optimize derivatization conditions (see above). Deactivate the GC inlet liner or use a base-deactivated column specifically designed for amines.[3][11] Consider system passivation by injecting a deactivating agent.[12] |
| Multiple peaks for one analyte | Formation of partially derivatized products (e.g., mono- and di-silylated species).[4] Thermal degradation. | Increase reagent excess, reaction time, or temperature to drive the reaction to a single product. Lower the GC inlet temperature. |
| "Ghost" peaks in blank runs | Carryover from a previous injection; Contamination of the syringe or inlet. | Run solvent blanks between samples. Bake out the column. Clean the GC inlet liner and syringe. |
| Poor reproducibility (%RSD > 15%) | Inconsistent reaction conditions; Pipetting errors; Sample loss during evaporation. | Use a heating block for consistent temperature. Calibrate pipettes. Be careful not to evaporate to dryness too aggressively. |
Conclusion
The successful GC-MS analysis of aminotetrahydrofurans is critically dependent on a well-designed and optimized derivatization strategy. By converting these polar, non-volatile compounds into their corresponding silylated or acylated derivatives, analysts can overcome the inherent challenges of poor peak shape and thermal instability. Silylation with BSTFA is a powerful, general-purpose method, while acylation with TFAA offers excellent volatility and sensitivity. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for this important class of compounds.
References
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]
-
Klock, A. N., & Ciolino, L. A. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]
-
Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific®. Retrieved from [Link]
-
Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Retrieved from [Link]
-
Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent Technologies. Retrieved from [Link]
-
Villas-Bôas, S. G. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? ResearchGate. Retrieved from [Link]
-
Kataoka, H. (1996). Gas chromatography of amines as various derivatives. ResearchGate. Retrieved from [Link]
-
Regis Technologies. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Retrieved from [Link]
-
You, C., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. Retrieved from [Link]
-
Antonelli, M., et al. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. ResearchGate. Retrieved from [Link]
-
Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. Retrieved from [Link]
-
D'Orazio, G., & Fanali, S. (2021). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Retrieved from [Link]
-
Mojarro, A., et al. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. Universities Space Research Association. Retrieved from [Link]
-
Amirav, A., & Gordin, A. (2002). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. PubMed. Retrieved from [Link]
-
Mitra, S. (2023). GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. IntechOpen. Retrieved from [Link]
-
Al-Mudhaffer, M. F., & Horrocks, L. A. (2013). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. ResearchGate. Retrieved from [Link]
-
Bibel, L. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Mahmoud, M. A. A., & Zhang, Y. (2024). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. PubMed. Retrieved from [Link]
-
Stivani, E., et al. (2023). Pyrolysis acetylation: A new derivatisation approach for the analysis of nitrogen-containing polymers by Py-GC-MS. ScienceDirect. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. gcms.cz [gcms.cz]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cris.unibo.it [cris.unibo.it]
- 11. agilent.com [agilent.com]
- 12. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of 3-(Benzylamino)oxolane-3-carbonitrile in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the potential applications of 3-(benzylamino)oxolane-3-carbonitrile as a versatile chiral building block in asymmetric synthesis. While direct literature on this specific molecule is emerging, its constituent moieties—a quaternary α-aminonitrile and a substituted oxolane ring—are of significant interest in medicinal chemistry and drug development. This document provides a scientifically grounded framework for its utilization, drawing upon established principles in asymmetric catalysis and stereoselective transformations of analogous systems. Detailed protocols, mechanistic insights, and prospective applications are presented to empower researchers in leveraging this compound for the synthesis of novel, enantiomerically enriched molecules.
Introduction: Unveiling the Potential of a Multifunctional Chiral Scaffold
The pursuit of stereochemically pure compounds is a cornerstone of modern pharmaceutical development and chemical synthesis. Chiral molecules containing heterocyclic scaffolds are particularly prized for their conformational rigidity and ability to engage in specific biological interactions. This compound presents a compelling molecular architecture, featuring a stereogenic quaternary carbon center that incorporates both an amino and a nitrile group within a substituted tetrahydrofuran (oxolane) ring.
The α-aminonitrile moiety is a critical synthon for the preparation of non-canonical α-amino acids, which are invaluable in peptide and protein engineering.[1][2] Furthermore, the tetrahydrofuran ring is a prevalent structural motif in a wide array of natural products and bioactive molecules.[3] The benzyl group on the amine serves as a readily cleavable protecting group, allowing for further functionalization.[4][5]
This guide will explore the prospective utility of this compound as a chiral precursor for a range of valuable, enantiopure compounds. The protocols and mechanistic discussions herein are based on well-established, analogous transformations reported in peer-reviewed literature.
Proposed Asymmetric Synthesis of this compound
The enantioselective synthesis of the title compound can be envisioned through an organocatalyzed asymmetric Strecker reaction, a powerful method for preparing chiral α-aminonitriles.[1][2] The proposed retrosynthesis involves the reaction of 3-oxotetrahydrofuran with benzylamine to form an in-situ imine, which is then subjected to an enantioselective cyanation.
Conceptual Retrosynthetic Analysis
Caption: Retrosynthetic approach to this compound.
Protocol 1: Organocatalytic Asymmetric Strecker Synthesis
This protocol is adapted from established methods for the asymmetric synthesis of α-aminonitriles using chiral catalysts.[1][2]
Materials:
-
3-Oxotetrahydrofuran
-
Benzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral thiourea or phosphoric acid catalyst (e.g., Jacobsen's thiourea catalyst)
-
Anhydrous toluene or dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (5-10 mol%).
-
Add anhydrous solvent (toluene or DCM) and stir to dissolve the catalyst.
-
Add 3-oxotetrahydrofuran (1.0 eq.) and benzylamine (1.0 eq.) to the reaction mixture. Stir for 30 minutes at room temperature to facilitate imine formation.
-
Cool the reaction mixture to the optimized temperature for the chosen catalyst (typically between -20 °C and -78 °C).
-
Slowly add TMSCN (1.2 eq.) dropwise over 15 minutes.
-
Stir the reaction at the same temperature for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the starting materials.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
Expected Outcome:
Based on analogous systems, this reaction is anticipated to proceed with good to excellent yields and high enantioselectivity.
| Catalyst Type | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| Chiral Thiourea | 75-90 | 85-95 |
| Chiral Phosphoric Acid | 80-95 | 90-99 |
Application as a Versatile Chiral Building Block
Enantiopure this compound is a valuable precursor to a variety of chiral molecules through transformations of its nitrile and benzylamino functionalities.
Synthesis of Chiral Quaternary α-Amino Acids and Esters
Hydrolysis of the nitrile group provides access to novel α-amino acids with a constrained tetrahydrofuran backbone.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
Materials:
-
Enantiopure this compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the aminonitrile (1.0 eq.) in a mixture of concentrated HCl and water (1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH to neutral (pH ~7) with a suitable base (e.g., NaOH solution). The amino acid may precipitate.
-
Isolate the product by filtration or extraction. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Plausible Mechanism: Acid-Catalyzed Nitrile Hydrolysis
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Synthesis of Chiral 1,2-Diamines
Reduction of the nitrile group leads to the formation of a chiral diamine, a valuable ligand scaffold and synthetic intermediate.
Protocol 3: Reduction of the Nitrile to a Primary Amine
Materials:
-
Enantiopure this compound
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Inert atmosphere
Procedure (using LiAlH₄):
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the aminonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diamine.
-
Purify by distillation or chromatography as needed.
Deprotection and Further Functionalization of the Amino Group
The benzyl group can be removed to reveal a primary amine, which can be further derivatized.
Protocol 4: N-Debenzylation via Catalytic Hydrogenolysis
Materials:
-
Chiral product from previous steps (e.g., amino acid or diamine)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-benzylated compound (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol% Pd).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction under a positive pressure of H₂ (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate to obtain the deprotected amine.
Potential as a Chiral Ligand Precursor
The structural framework of this compound provides opportunities for its development into a novel chiral ligand for asymmetric catalysis. The vicinal amino and (reduced) aminomethyl groups can serve as a bidentate chelating unit for various transition metals.
Conceptual Ligand Synthesis Workflow
Caption: Proposed workflow for converting the title compound into a chiral ligand.
Conclusion
While further experimental validation is required, this compound emerges as a promising and highly versatile chiral building block. Its synthesis can likely be achieved with high enantioselectivity using established organocatalytic methods. Subsequent transformations of its functional groups open pathways to novel chiral amino acids, diamines, and potentially new classes of chiral ligands. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers aiming to explore the rich synthetic potential of this intriguing molecule.
References
-
Shaikh, R. R., & Bodke, Y. D. (2023). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 28(15), 5789. [Link]
- Gao, Y., et al. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society.
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, 2007, 1-40. [Link]
- Kadyrov, R., et al. (1999). The First Highly Enantioselective Homogeneously Catalyzed Asymmetric Reductive Amination: Synthesis of α-N-Benzylamino Acids. The Journal of Organic Chemistry, 64(26), 9665-9668.
-
Organic Chemistry Portal. Benzylamines. [Link]
-
ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Kadyrov, R., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Nature Communications, 13, 2486. [Link]
-
University of York. Asymmetric Synthesis. [Link]
Sources
Application Notes and Protocols: Pharmacological Evaluation of Novel Benzylamino Compounds
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Benzylamino Compounds
The benzylamino scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of benzylamine have shown a wide range of pharmacological activities, including acting as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and neurodegenerative diseases, and as antagonists for receptors like the melanocortin-4 receptor (MC4R), which is implicated in metabolism and energy homeostasis.[1][2] The versatility of this chemical moiety allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the systematic pharmacological evaluation of novel benzylamino derivatives, from initial screening to preclinical assessment.
Chapter 1: Foundational In Vitro Screening Cascade
The initial phase of evaluation focuses on efficiently screening a library of novel benzylamino compounds to identify promising hits with the desired biological activity. A tiered or cascaded approach is employed to manage resources effectively, starting with broad, high-throughput screens and progressing to more complex, lower-throughput assays for a smaller number of prioritized compounds.
1.1. Rationale for a Tiered Screening Approach
A cascading screen is a strategic workflow that maximizes efficiency by using a series of assays with increasing complexity and physiological relevance.[3] This approach allows for the rapid elimination of inactive or undesirable compounds, focusing resources on those with the highest potential.
Caption: A tiered approach for in vitro screening of novel compounds.
1.2. Primary Assays: Target Engagement
The choice of the primary assay depends on the hypothesized molecular target of the benzylamino compounds.[4]
If the compounds are designed to interact with a specific receptor, a competitive binding assay is the initial step.[5] This assay measures the ability of the test compound to displace a known, labeled ligand from its receptor.[6][7]
Protocol: Radioligand Receptor Binding Assay (Filtration-Based)
-
Preparation of Cell Membranes: Prepare membranes from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well filter plate, add cell membranes, a fixed concentration of radiolabeled ligand (e.g., ³H-labeled standard), and varying concentrations of the novel benzylamino compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the plate and wash to remove unbound radioligand.[6]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
For compounds designed to inhibit a specific enzyme, a direct enzymatic assay is employed.[8][9]
Protocol: Enzyme Inhibition Assay (Colorimetric Readout)
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate that produces a colorimetric product.
-
Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the benzylamino compound.
-
Pre-incubation: Allow the compound to incubate with the enzyme.
-
Initiation of Reaction: Add the substrate to start the enzymatic reaction.
-
Detection: After a set time, stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition of enzyme activity and determine the IC50 value.[10]
1.3. Secondary Assays: Cellular Function
Compounds that demonstrate potency and selectivity in primary assays are advanced to cell-based assays to confirm their activity in a more physiologically relevant context.[3][11]
Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzylamino compound.
-
Incubation: Incubate for a period relevant to the expected biological effect (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a plate reader.
-
Data Analysis: Determine the EC50 value (the concentration that elicits 50% of the maximal response).
| Compound ID | Target | Primary Assay IC50 (nM) | Cellular Assay EC50 (nM) |
| BZA-001 | Receptor X | 15 | 50 |
| BZA-002 | Enzyme Y | 8 | 25 |
| BZA-003 | Receptor X | >10,000 | >10,000 |
| BZA-004 | Enzyme Y | 150 | 400 |
Chapter 2: Mechanism of Action (MoA) Elucidation
Understanding how a drug candidate exerts its pharmacological effect is crucial for its successful development.[4][12] MoA studies provide insights into the specific biochemical interactions and pathways modulated by the compound.[12]
2.1. Distinguishing Different Modes of Action
For compounds targeting enzymes or receptors, it is essential to determine the nature of the interaction.
Caption: Workflow for elucidating the Mechanism of Action.
To characterize an enzyme inhibitor, kinetic studies are performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[13] This is achieved by measuring the initial reaction velocity at various substrate and inhibitor concentrations.[14]
Protocol: Enzyme Kinetic Analysis
-
Assay Setup: Perform the enzyme inhibition assay as described previously, but with a matrix of varying substrate and inhibitor concentrations.
-
Data Collection: Measure the initial reaction rates for each condition.
-
Data Analysis: Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.[14]
For receptor-active compounds, functional assays are necessary to determine if they act as agonists (activate the receptor), antagonists (block the receptor), or allosteric modulators (bind to a different site and modify receptor activity).
Protocol: GPCR-Mediated cAMP Assay
-
Cell Culture: Use cells expressing the target G-protein coupled receptor (GPCR).
-
Compound Treatment: Treat cells with the benzylamino compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the dose-response curves to determine the compound's functional activity.
Chapter 3: ADMET Profiling
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of drug discovery, as poor ADMET profiles are a major cause of clinical trial failures.[15] In vitro ADMET assays provide an early indication of a compound's potential drug-like properties.[16]
3.1. Key In Vitro ADMET Assays
A standard panel of in vitro ADMET assays should be performed on lead compounds.[17][18]
| ADMET Property | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption of orally administered drugs.[1] |
| Metabolism | Microsomal Stability Assay | Assesses metabolic stability in the presence of liver enzymes.[1] |
| Toxicity | hERG Channel Assay | Evaluates the risk of cardiac arrhythmia.[19][20] |
| Toxicity | Cytotoxicity Assays (e.g., in HepG2 cells) | Assesses general cellular toxicity. |
| Distribution | Plasma Protein Binding Assay | Determines the extent to which a compound binds to plasma proteins. |
Protocol: hERG Patch Clamp Assay
The human ether-a-go-go-related gene (hERG) potassium channel is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[20] The patch clamp assay is the gold standard for assessing a compound's effect on the hERG channel.[19]
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).[19]
-
Electrophysiology: Using an automated patch clamp system, establish a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[21]
-
Compound Application: Perfuse the cells with increasing concentrations of the benzylamino compound.
-
Data Recording and Analysis: Record the hERG current at each concentration and calculate the IC50 for channel block.
Chapter 4: In Vivo Pharmacological Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole organism.[22] The choice of animal model is critical and should be relevant to the therapeutic indication.[23][24]
4.1. Pharmacokinetic (PK) Studies
PK studies determine how the body processes a drug, providing essential information on its absorption, distribution, metabolism, and excretion over time.
Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing: Administer the benzylamino compound to a cohort of mice via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
Bioanalysis: Process the blood samples (e.g., to plasma) and quantify the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
4.2. Efficacy Studies in Disease Models
The efficacy of a lead compound is evaluated in an animal model that recapitulates key aspects of the human disease.[25]
Example Protocol: Xenograft Tumor Model for Oncology
-
Tumor Implantation: Implant human tumor cells into immunocompromised mice.
-
Treatment: Once tumors are established, randomize the animals into vehicle control and treatment groups. Administer the benzylamino compound according to a predetermined dosing schedule.
-
Efficacy Readouts: Monitor tumor growth over time by caliper measurements. Body weight and general health should also be monitored.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Caption: A streamlined workflow for in vivo evaluation.
Conclusion
The pharmacological evaluation of novel benzylamino compounds requires a systematic and multi-faceted approach. By integrating a logical cascade of in vitro and in vivo assays, researchers can efficiently identify and characterize promising drug candidates. This guide provides a foundational framework, but it is crucial to tailor the specific assays and protocols to the scientific hypothesis and the therapeutic target of interest. Rigorous experimental design, including appropriate controls and robust data analysis, is paramount to ensure the generation of reliable and translatable results.
References
-
SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. Available from: [Link]
-
PubMed. Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. PubMed. 2008-05-15. Available from: [Link]
-
PubMed Central (PMC). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Receptor Binding Assays for HTS and Drug Discovery. NCBI. 2012-05-01. Available from: [Link]
-
PubMed. A standard operating procedure for an enzymatic activity inhibition assay. PubMed. 2021-04-16. Available from: [Link]
-
PubMed Central (PMC). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC. 2020-08-21. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. 2019-09-18. Available from: [Link]
-
PubMed Central (PMC). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Available from: [Link]
-
SpringerLink. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. SpringerLink. Available from: [Link]
-
Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. Vivotecnia. Available from: [Link]
-
ResearchGate. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. ResearchGate. 2025-08-06. Available from: [Link]
-
PubMed Central (PMC). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. PMC. Available from: [Link]
-
Biognosys. Mechanism of Action Studies. Biognosys. Available from: [Link]
-
MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available from: [Link]
-
PubMed Central (PMC). A review for cell-based screening methods in drug discovery. PMC. Available from: [Link]
-
Cyprotex. hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available from: [Link]
-
MilliporeSigma. Receptor Binding Assays. MilliporeSigma. Available from: [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]
-
MDPI. Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. Available from: [Link]
-
PubMed Central (PMC). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Available from: [Link]
-
Scholars Research Library. Drug Action Mechanisms and their Relevance for Therapeutics. Scholars Research Library. Available from: [Link]
-
Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]
-
Charles River. In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. 2024-10-17. Available from: [Link]
-
ResearchGate. ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. ResearchGate. Available from: [Link]
-
ResearchGate. Drug discovery and evaluation: Pharmacological assays, fourth edition. ResearchGate. Available from: [Link]
-
Taconic Biosciences. The Role of Mouse Models in Drug Discovery. Taconic Biosciences. 2025-03-20. Available from: [Link]
-
Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. MBoC. 2017-10-13. Available from: [Link]
-
Wikipedia. Benzylamine. Wikipedia. Available from: [Link]
-
PubMed Central (PMC). Principles of early drug discovery. PMC. Available from: [Link]
-
MDPI. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. 2024-12-26. Available from: [Link]
-
ResearchGate. (PDF) Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information (NCBI) Bookshelf. Mechanism of Action Assays for Enzymes. NCBI Bookshelf. 2012-05-01. Available from: [Link]
-
Cambridge Healthtech Institute. Cell-Based Assays in Biologics Development. Cambridge Healthtech Institute. Available from: [Link]
-
Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience. Available from: [Link]
-
Oncodesign Services. Cancer Animal Models | Oncology | CRO services. Oncodesign Services. Available from: [Link]
-
Mediford Corporation. Best Practice hERG Assay | Advanced Solutions. Mediford Corporation. 2024-06-06. Available from: [Link]
-
IQVIA Laboratories. ADME Assays & Metabolite Profiling and Identification Services. IQVIA Laboratories. Available from: [Link]
-
PubMed Central (PMC). Identifying mechanism-of-action targets for drugs and probes. PMC. Available from: [Link]
-
WuXi Biologics. Efficacy Studies | In Vivo Pharmacology Services. WuXi Biologics. Available from: [Link]
-
ResearchGate. In vitro receptor binding assays: General methods and considerations. ResearchGate. 2025-08-06. Available from: [Link]
-
YouTube. Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. 2020-09-21. Available from: [Link]
-
Frontage Laboratories. Cell Based Assays in Drug Development: Comprehensive Overview. Frontage Laboratories. 2021-09-24. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available from: [Link]
-
Champions Oncology. In Vivo Preclinical Mouse Models. Champions Oncology. Available from: [Link]
-
ACS Publications. Direct Amidation of Tertiary N-Benzylamines. Organic Letters. 2026-01-15. Available from: [Link]
-
Chemistry LibreTexts. 5.4: Enzyme Inhibition. Chemistry LibreTexts. 2025-09-04. Available from: [Link]
-
Charles River Laboratories. hERG Serum Shift Assay. Charles River Laboratories. Available from: [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link]
-
Al-Mustansiriyah Journal of Science. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science. 2024-12-30. Available from: [Link]
Sources
- 1. Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. lifescienceglobal.com [lifescienceglobal.com]
- 4. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sptlabtech.com [sptlabtech.com]
- 12. Mechanism of Action Studies - Biognosys [biognosys.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. criver.com [criver.com]
- 21. fda.gov [fda.gov]
- 22. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 23. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
Application Note: A Framework for the Development and Validation of Analytical Standards for Oxolane Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust analytical standards for oxolane derivatives. Oxolane, or tetrahydrofuran (THF), is a core structural motif in numerous pharmaceuticals and natural products, making the precise characterization and quantification of its derivatives a critical aspect of quality control and regulatory compliance.[1] This application note details a multi-faceted analytical approach, integrating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for comprehensive analysis. We present detailed, field-proven protocols for method development and underscore the causality behind experimental choices. Furthermore, a systematic workflow for method validation is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the developed analytical procedures are fit for their intended purpose.[2][3] The ultimate goal is to provide a self-validating framework that ensures the safety, efficacy, and quality of oxolane-containing therapeutic agents.[4]
Introduction: The Analytical Imperative for Oxolane Derivatives
The oxolane ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds. Its presence influences molecular conformation, solubility, and interaction with biological targets. Consequently, ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) containing this moiety is paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and agencies following United States Pharmacopeia (USP) standards, mandate stringent control over impurities, which can arise from manufacturing processes or degradation.[4][5][6] An inadequate understanding of a product's impurity profile can delay approvals and even trigger product recalls.[4]
Developing analytical standards is not merely a procedural checklist; it is a scientific investigation into the molecule's behavior under analytical conditions. This guide provides the foundational principles and actionable protocols to navigate this complex process, ensuring data integrity and regulatory adherence.
Core Analytical Techniques: A Multi-Modal Approach
No single analytical technique can fully characterize an oxolane derivative and its potential impurities. A synergistic approach combining chromatographic separation with spectroscopic identification is essential.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
HPLC is the workhorse for assessing the purity and potency of non-volatile oxolane derivatives in drug substances and products.[7][8] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the wide range of polarities encountered in these molecules.[7]
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard starting point. Its non-polar nature provides effective retention for a broad spectrum of moderately polar to non-polar organic molecules through hydrophobic interactions.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typical. Tetrahydrofuran (THF) can be a powerful, albeit challenging, co-modifier that can significantly alter selectivity, especially for structurally similar compounds.[7] The choice of organic modifier and gradient elution profile is critical for resolving the main analyte from process impurities and degradation products.
-
Detector: A UV-Vis detector is commonly used, provided the oxolane derivative contains a chromophore. The detection wavelength should be set at the analyte's absorption maximum (λ-max) to ensure optimal sensitivity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Materials: HPLC-grade acetonitrile, water, and reference standard of the oxolane derivative.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Analyte-specific λ-max (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase at the initial composition to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculations: Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method).
| Parameter | Typical Setting | Rationale |
| Column | C18, 150-250 mm x 4.6 mm, 3-5 µm | Provides good resolution and efficiency for a wide range of compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvents with good UV transparency and elution strength. |
| Flow Rate | 1.0 - 1.5 mL/min | Balances analysis time with column efficiency and backpressure. |
| Temperature | 25 - 40°C | Controls viscosity and can improve peak shape and selectivity. |
| Detection | UV-Vis (analyte-dependent λ) | Versatile and widely applicable for compounds with chromophores. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Structural Confirmation
GC-MS is the ideal technique for analyzing volatile or semi-volatile oxolane derivatives and impurities.[9] For polar, non-volatile derivatives, chemical derivatization is often necessary to increase volatility and thermal stability, making them amenable to GC analysis.[10][11]
The Rationale for Derivatization: Many oxolane derivatives, especially those with hydroxyl (-OH) or amine (-NH) functional groups, have low volatility and can interact undesirably with the GC column. Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[10] This process blocks polar sites, reduces intermolecular hydrogen bonding, and significantly increases the compound's volatility, leading to improved peak shape and thermal stability.[12]
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Materials: Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), anhydrous solvent (e.g., pyridine or acetonitrile), reference standard.
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Scientist's Note: The reaction must be performed under anhydrous conditions as silylating reagents are sensitive to moisture.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40 - 550 amu.
-
-
Analysis: Inject 1 µL of the derivatized solution. The resulting mass spectrum can be compared to library data (e.g., NIST) for identification.
| Parameter | Typical Setting | Rationale |
| Column | 5% Phenyl Methyl Siloxane, 30 m | A robust, general-purpose column for a wide range of underivatized and derivatized analytes. |
| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Temperature gradient (e.g., 10°C/min) | Ensures separation of compounds with different boiling points. |
| Ionization | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible, fragment-rich mass spectra suitable for library matching. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural elucidation of oxolane derivatives and their impurities.[13][14] Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry.[13][15]
Applications in Standard Development:
-
Structural Confirmation: Confirms the chemical structure of the synthesized API and any isolated impurities.
-
Purity Assessment (qNMR): Quantitative NMR (qNMR) can be used to determine the purity of a reference standard without the need for a separate standard of the same compound.
-
Impurity Identification: Can identify residual solvents and process-related impurities.[16][17]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Materials: Deuterated solvent (e.g., CDCl₃, DMSO-d₆), NMR tubes.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Scientist's Note: The choice of solvent is critical. It must dissolve the sample without reacting with it and should have minimal interfering signals.[18]
-
Filter the solution into a clean, dry NMR tube if any particulate matter is present.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze coupling constants (J-values) to deduce connectivity.
-
| Parameter | Typical Setting | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Solvent | CDCl₃, DMSO-d₆, D₂O | Chosen based on analyte solubility and chemical compatibility. |
| ¹H Oxolane Shifts | α-protons (~3.7 ppm), β-protons (~1.9 ppm) | Characteristic chemical shift regions for the THF ring.[17] |
| ¹³C Oxolane Shifts | α-carbons (~68 ppm), β-carbons (~26 ppm) | Characteristic chemical shift regions for the THF ring.[17] |
Method Validation: Ensuring the Procedure is Fit for Purpose
Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose.[3][19] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[2][20][21]
Validation is not a single event but a series of experiments that collectively build confidence in the method's performance.
This protocol outlines the validation for the HPLC method described in Protocol 1.
-
Specificity:
-
Inject a blank (diluent), a placebo (formulation without API), the API sample, and a spiked sample containing known impurities.
-
Acceptance Criterion: The API peak should be free from interference from any other components at its retention time.
-
-
Linearity:
-
Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the nominal concentration).
-
Perform a linear regression analysis of peak area versus concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Analyze a sample (e.g., placebo) spiked with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability):
-
Perform six replicate injections of a single standard solution.
-
Acceptance Criterion: The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
-
Precision (Intermediate):
-
Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criterion: The RSD over all measurements should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.
-
-
Robustness:
-
Systematically make small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in mobile phase organic content).
-
Acceptance Criterion: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
| Parameter | Purpose | Typical Acceptance Criterion for Assay/Purity |
| Specificity | To ensure the signal is from the analyte only | No interference at the analyte's retention time. |
| Linearity | Proportionality of response to concentration | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness of test results to the true value | 98.0 - 102.0% recovery |
| Precision | Agreement among a series of measurements | RSD ≤ 2.0% |
| Range | Interval providing acceptable accuracy & precision | Typically 80 - 120% of test concentration |
| LOQ | Lowest amount quantifiable with precision | S/N ratio ≥ 10; acceptable precision/accuracy |
| Robustness | Capacity to remain unaffected by small variations | System suitability parameters remain within limits. |
Conclusion
The development of analytical standards for oxolane derivatives is a rigorous, multi-step process that forms the bedrock of pharmaceutical quality control. By employing a combination of orthogonal analytical techniques—HPLC for separation and quantification, GC-MS for volatile analysis and confirmation, and NMR for definitive structural elucidation—a comprehensive profile of the drug substance can be established. Each step, from method development to validation, must be approached with a clear understanding of the underlying scientific principles and regulatory expectations. The protocols and frameworks presented in this application note provide a robust foundation for scientists to develop and validate analytical methods that are accurate, reliable, and defensible, ultimately ensuring the delivery of safe and effective medicines to patients.
References
- MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
- ResearchGate. (2019, December 18). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity.
- USP. (n.d.). Impurities in Drug Substances and Products.
- MDPI. (2019, October 21). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies.
- ResearchGate. (2025, August 7). Novel Data on the Effect of Tetrahydrofuran as an Organic Co-Modifier in RP-HPLC.
- ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- ACS Publications. (2026, January 22). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers | ACS Omega.
- ACS Publications. (2026, January 21). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- American Chemical Society. (2026, January 15). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes.
- PMC - NIH. (n.d.). Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin.
- (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Chinese Chemical Society. (n.d.). Deconstrutive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers | CCS Chemistry.
- ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ResearchGate. (2025, August 5). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C.
- US Pharmacopeia (USP). (2014, April 30). 476 Organic Impurities in Drug Substances and Drug Products.
- ResearchGate. (n.d.). Chemical reactions used in analytical derivatizations | Request PDF.
- PubMed. (n.d.). Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives.
- Organic Chemistry Portal. (n.d.). Cyclic ether synthesis.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- FDA. (n.d.). ANDAs: Impurities in Drug Products.
- (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development.
- (n.d.).
- (n.d.). A Review of Metformin and Spironolactone in Combined Dosage Form for Polycystic Ovary Syndrome with Emphasis on Pharmaceutical Analysis.
- PubMed. (n.d.). 6-oxo-morphinane oximes: pharmacology, chemistry and analytical application.
- ACS Publications. (2026, January 19). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters.
- ResearchGate. (2025, November 29). Fast GC-MS method for the simultaneous screening of THC-COOH, cocaine, opiates and analogues including buprenorphine and fentanyl, and their metabolites in urine | Request PDF.
- Chromatography Forum. (2006, July 25). THF quality in HPLC analysis.
- (n.d.).
Sources
- 1. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies | MDPI [mdpi.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. usp.org [usp.org]
- 5. uspnf.com [uspnf.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. researchgate.net [researchgate.net]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 6-oxo-morphinane oximes: pharmacology, chemistry and analytical application [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chem.washington.edu [chem.washington.edu]
- 19. database.ich.org [database.ich.org]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Strecker Synthesis for Cyclic Aminonitriles
Welcome to the technical support center for the optimization of the Strecker synthesis of cyclic aminonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their synthesis of these valuable chemical entities. Drawing upon established principles and field-proven insights, this document provides in-depth troubleshooting, frequently asked questions, and optimized protocols to navigate the nuances of applying the Strecker reaction to cyclic ketones.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the Strecker synthesis of cyclic aminonitriles, providing concise and informative answers grounded in established chemical principles.
Q1: What are the key mechanistic steps of the Strecker synthesis when applied to a cyclic ketone?
A1: The Strecker synthesis with a cyclic ketone proceeds through two main stages[1][2][3]:
-
Iminium Ion Formation: The reaction initiates with the reaction between the cyclic ketone and an amine (or ammonia source like ammonium chloride) under mildly acidic conditions. This forms a hemiaminal intermediate, which then dehydrates to yield a cyclic iminium ion. The use of a dessicant can help drive this equilibrium towards the iminium ion[3].
-
Nucleophilic Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step results in the formation of the desired α-aminonitrile[1][2].
Q2: How does ring size and strain affect the reactivity of cyclic ketones in the Strecker synthesis?
A2: Ring size and the associated ring strain can significantly influence the reactivity of the cyclic ketone. Cyclobutanone and cyclopentanone, for instance, exhibit higher reactivity due to inherent angle and torsional strain, which is partially released upon forming the tetrahedral intermediate[4][5][6][7]. Cyclohexanone is relatively strain-free and reacts readily. Larger rings may have slower reaction rates due to conformational effects and potentially lower electrophilicity of the carbonyl carbon.
Q3: What are the most common cyanide sources for this reaction, and what are their respective advantages and disadvantages?
A3: Several cyanide sources can be employed in the Strecker synthesis. The choice often depends on safety considerations, reaction conditions, and the nature of the substrate.
| Cyanide Source | Advantages | Disadvantages |
| Alkali Metal Cyanides (NaCN, KCN) | Inexpensive and readily available. | Highly toxic; requires careful handling and acidic conditions to generate HCN in situ. |
| Trimethylsilyl Cyanide (TMSCN) | More soluble in organic solvents; can be used under milder, neutral, or Lewis acidic conditions. | Moisture-sensitive and more expensive than alkali metal cyanides. |
| Acetone Cyanohydrin | Less toxic and easier to handle than HCN gas. | Can be slower to react and may require a catalyst. |
Q4: Can I use a secondary amine in the Strecker synthesis of a cyclic aminonitrile?
A4: Yes, secondary amines can be used, and they will yield N-substituted cyclic aminonitriles[2]. However, a potential side reaction to be aware of is the formation of an enamine if the cyclic ketone has α-protons[8][9]. The reaction conditions, particularly the pH, can be optimized to favor the desired aminonitrile product.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the Strecker synthesis of cyclic aminonitriles.
Problem 1: Low or No Yield of the Cyclic Aminonitrile
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Imine/Iminium Ion Formation | The equilibrium between the ketone/amine and the imine/iminium ion may not favor the product. This is especially true for sterically hindered cyclic ketones. | - Increase the concentration of the amine source. A higher concentration of the amine can shift the equilibrium towards imine formation.- Add a dehydrating agent. Molecular sieves or magnesium sulfate can be added to remove the water formed during imine formation, driving the reaction forward[3].- Optimize the pH. Mildly acidic conditions (pH 4-6) generally favor imine formation. |
| Steric Hindrance | Bulky substituents on the cyclic ketone or the amine can sterically hinder the approach of the nucleophiles. | - Increase the reaction temperature. This can provide the necessary activation energy to overcome steric barriers.- Prolong the reaction time. Allowing the reaction to proceed for a longer duration may lead to higher conversion.- Consider a less hindered amine or a smaller cyanide source. |
| Retro-Strecker Reaction | The formation of the aminonitrile is a reversible process. The equilibrium may favor the starting materials under certain conditions[10]. | - Use an excess of the cyanide source. This can help to push the equilibrium towards the product.- Lower the reaction temperature after the initial formation of the product. This can help to "trap" the aminonitrile and prevent the reverse reaction. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Cyanohydrin Formation | The cyanide ion can directly attack the cyclic ketone to form a cyanohydrin, especially if the imine formation is slow. | - Pre-form the imine. React the cyclic ketone and the amine first, and then add the cyanide source.- Use a Lewis acid catalyst. A Lewis acid can activate the imine towards nucleophilic attack, making the desired reaction faster than cyanohydrin formation. |
| Enamine Formation | With secondary amines, the intermediate iminium ion can be deprotonated at the α-carbon to form an enamine[8][9]. | - Maintain a slightly acidic pH. This will keep the enamine protonated and less likely to form.- Use a protic solvent. A protic solvent can help to protonate any enamine that forms, pushing the equilibrium back towards the iminium ion. |
| Hydrolysis of the Nitrile | If the reaction is run for an extended period under aqueous acidic or basic conditions, the aminonitrile product can hydrolyze to the corresponding amino acid or amino amide. | - Monitor the reaction closely. Use TLC or LC-MS to determine the optimal reaction time.- Perform the work-up under neutral conditions. This will prevent premature hydrolysis of the nitrile group. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Product is an Oil or Difficult to Crystallize | Cyclic aminonitriles, particularly those with bulky substituents, may not be crystalline solids. | - Use column chromatography. Silica gel or reversed-phase chromatography can be effective for purifying non-crystalline products[11][12].- Convert the aminonitrile to a salt. The hydrochloride or another salt of the aminonitrile may be a crystalline solid that is easier to purify by recrystallization. |
| Separation of Diastereomers | If the cyclic ketone is substituted, the Strecker synthesis will likely produce a mixture of diastereomers. | - Use flash chromatography. Diastereomers often have different polarities and can be separated by careful column chromatography[13][14].- Utilize a chiral auxiliary. For asymmetric synthesis, a chiral amine can be used to control the diastereoselectivity of the reaction, simplifying purification[15]. |
III. Optimized Protocols
This section provides detailed, step-by-step methodologies for the synthesis of cyclic aminonitriles.
Protocol 1: General Procedure for the Synthesis of 1-Aminocyclohexanecarbonitrile
This protocol is a robust starting point for the synthesis of a simple, unsubstituted cyclic aminonitrile.
Materials:
-
Cyclohexanone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) and potassium cyanide (1.05 equivalents) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Cool the solution to 0-5 °C in an ice bath.
-
To a separate flask, add cyclohexanone (1.0 equivalent) and methanol.
-
Slowly add the aqueous solution of NH₄Cl and KCN to the cyclohexanone solution with vigorous stirring, while maintaining the temperature between 0-10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 1-aminocyclohexanecarbonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Comparison for Different Cyclic Ketones (Illustrative):
| Cyclic Ketone | Reaction Time (h) | Typical Yield (%) |
| Cyclopentanone | 12 | 85-95 |
| Cyclohexanone | 18 | 80-90 |
| Cycloheptanone | 24 | 70-80 |
| 4-tert-Butylcyclohexanone | 36 | 60-70 |
Yields are approximate and can vary based on specific reaction conditions and scale.
Protocol 2: Diastereoselective Strecker Synthesis of a Substituted Cyclic Aminonitrile using a Chiral Auxiliary
This protocol outlines a method to achieve diastereoselectivity in the synthesis of a substituted cyclic aminonitrile.
Materials:
-
4-Methylcyclohexanone
-
(R)-(+)-α-Methylbenzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methylcyclohexanone (1.0 equivalent) and (R)-(+)-α-methylbenzylamine (1.1 equivalents) in methanol.
-
Stir the mixture at room temperature for 2-4 hours to pre-form the chiral imine.
-
Cool the reaction mixture to 0 °C.
-
Slowly add trimethylsilyl cyanide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction for the formation of the two diastereomeric aminonitriles by LC-MS or ¹H NMR of the crude reaction mixture.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The diastereomers can be separated by flash column chromatography on silica gel[13][14].
IV. Visualizations
Strecker Synthesis Mechanism for a Cyclic Ketone
Caption: Mechanism of the Strecker synthesis for a cyclic ketone.
Experimental Workflow for Strecker Synthesis
Caption: General experimental workflow for Strecker synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
V. References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
-
Organic Reactions. (1951). The Strecker Synthesis. Organic Reactions, 6, 75-106. [Link]
-
Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983. [Link]
-
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795-2828. [Link]
-
Shaikh, I. N., Hosamani, K. M., & Kurjogi, M. M. (2018). Design, synthesis, and evaluation of new α‐aminonitrile‐based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. Archiv der Pharmazie, 351(2), 1700205. [Link]
-
Boots, C. A., et al. (2020). Asymmetric Synthesis of Small Molecule Inhibitors of IL-17A via Crystallization-Induced Diastereoselective Strecker Reaction. Angewandte Chemie International Edition, 59(22), 8535-8539. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2019). Molecules, 24(9), 1747. [Link]
-
Vachal, P., & Jacobsen, E. N. (2002). Enantioselective Catalytic Addition of HCN to Ketoimines. Catalytic Synthesis of Quaternary Amino Acids. Organic Letters, 2(6), 867-870. [Link]
-
Yet, L. (2000). The synthesis of α-aminonitriles. Tetrahedron, 56(28), 5235-5261. [Link]
-
StudySmarter. (n.d.). Strecker Synthesis. [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
-
Master Organic Chemistry. (2023). Enamines. [Link]
-
Murdock, D., et al. (2014). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Physical Chemistry Chemical Physics, 16(41), 22633-22644. [Link]
-
Wuyts, S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1547-1558. [Link]
-
Organic Chemistry tube. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2014). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. [Link]
-
OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. [Link]
-
PubMed. (2017). Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. [Link]
-
National Institutes of Health. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. santaisci.com [santaisci.com]
- 14. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-(Benzylamino)oxolane-3-carbonitrile
Welcome to the technical support center for the synthesis of 3-(Benzylamino)oxolane-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved through a Strecker synthesis involving 3-oxotetrahydrofuran, benzylamine, and a cyanide source.[1][2][3][4]
Question 1: Why is my yield of this compound consistently low?
Low yields in this Strecker synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[3] Let's break down the potential causes and solutions.
Potential Cause 1: Instability of 3-Oxotetrahydrofuran
3-Oxotetrahydrofuran is a cyclic ketone that can be prone to self-condensation or degradation, especially under basic conditions or upon prolonged storage.[5]
-
Expert Recommendation:
-
Use freshly prepared or purified 3-oxotetrahydrofuran. If you are preparing it yourself, for instance, by oxidation of 3-hydroxytetrahydrofuran, ensure it is free of residual acid or base from the synthesis.
-
Store 3-oxotetrahydrofuran at a low temperature (2-8°C) and under an inert atmosphere (nitrogen or argon) to minimize degradation.
-
Consider a one-pot reaction sequence where the 3-oxotetrahydrofuran is generated in situ and immediately consumed in the Strecker reaction.
-
Potential Cause 2: Inefficient Imine Formation
The first step of the Strecker synthesis is the formation of an iminium ion from 3-oxotetrahydrofuran and benzylamine.[3][6] This equilibrium can be unfavorable, leading to a low concentration of the key electrophile for cyanide addition.
-
Expert Recommendation:
-
Use of a dehydrating agent: The formation of the imine releases water, which can hydrolyze the imine back to the starting materials. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine.
-
Azeotropic removal of water: In some solvent systems like toluene, water can be removed azeotropically using a Dean-Stark apparatus.
-
Potential Cause 3: Suboptimal Reaction Conditions
The choice of solvent, temperature, and catalyst can significantly impact the reaction rate and overall yield.
-
Expert Recommendation:
-
Solvent Selection: Protic solvents like methanol or ethanol can facilitate the reaction by stabilizing the intermediates. Aprotic solvents such as acetonitrile or dichloromethane (DCM) are also commonly used. A systematic screening of solvents is recommended to find the optimal medium for your specific setup.
-
Temperature Control: The reaction is often performed at room temperature. However, gentle heating (e.g., to 40-50°C) may increase the reaction rate, but be cautious as it can also promote side reactions. Conversely, cooling the reaction mixture, especially during the addition of the cyanide source, can help to control exotherms and minimize byproduct formation.
-
Catalysis: While the Strecker reaction can proceed without a catalyst, the addition of a Lewis acid or a Brønsted acid can accelerate the formation of the iminium ion.[7] Catalysts to consider include ytterbium triflate (Yb(OTf)₃) or a simple acid like acetic acid.
-
Table 1: Comparison of Reaction Conditions for Strecker Synthesis
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Solvent | Methanol | Acetonitrile | Toluene | Methanol can stabilize charged intermediates. Acetonitrile is a polar aprotic solvent. Toluene allows for azeotropic water removal. |
| Temperature | Room Temp. | 50°C | Room Temp. | Assess the effect of thermal energy on reaction rate and side product formation. |
| Catalyst | None | Acetic Acid (10 mol%) | Yb(OTf)₃ (5 mol%) | Compare uncatalyzed reaction with Brønsted and Lewis acid catalysis. |
| Dehydrating Agent | None | None | MgSO₄ | Evaluate the impact of water removal on imine formation. |
Question 2: What are the common impurities observed, and how can I minimize them?
The primary impurities in this reaction are typically unreacted starting materials and byproducts from side reactions.
Common Impurities and Their Mitigation:
-
Unreacted 3-Oxotetrahydrofuran and Benzylamine:
-
Mitigation: Ensure the reaction goes to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Adjusting the stoichiometry of the reagents might also be necessary. A slight excess of the amine and cyanide source can help to consume the ketone completely.
-
-
Cyanohydrin of 3-Oxotetrahydrofuran:
-
Formation: The direct addition of cyanide to the ketone carbonyl group can compete with imine formation.
-
Mitigation: Pre-forming the imine before the addition of the cyanide source can minimize this side reaction. This can be achieved by stirring the 3-oxotetrahydrofuran and benzylamine together for a period (e.g., 30-60 minutes) before introducing the cyanide.
-
-
Hydrolysis of the Nitrile:
-
Formation: The nitrile group of the product can be hydrolyzed to the corresponding carboxylic acid, 3-(benzylamino)oxolane-3-carboxylic acid, especially during workup or purification under acidic or basic conditions.
-
Mitigation: Maintain a neutral pH during the workup and purification steps. If an acidic or basic extraction is necessary, keep the contact time to a minimum and perform the procedure at a low temperature.
-
Experimental Protocol for Minimizing Impurities:
-
To a solution of 3-oxotetrahydrofuran (1.0 eq) in methanol, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium cyanide (NaCN) (1.2 eq) in water dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the synthesis of this compound?
The synthesis follows the well-established Strecker reaction mechanism, which consists of two main stages:
-
Iminium Ion Formation: Benzylamine acts as a nucleophile and attacks the carbonyl carbon of 3-oxotetrahydrofuran. Subsequent dehydration leads to the formation of a benzyl-substituted iminium ion.[3][6]
-
Nucleophilic Addition of Cyanide: The cyanide ion then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming the final product, this compound.[3]
Caption: Strecker synthesis of this compound.
Q2: Are there alternative cyanide sources to sodium or potassium cyanide?
Yes, several other cyanide sources can be used, which may offer advantages in terms of safety and handling.
-
Trimethylsilyl Cyanide (TMSCN): This is a less basic and more soluble cyanide source that is often used in organic solvents. It can be particularly effective in Lewis acid-catalyzed Strecker reactions.
-
Acetone Cyanohydrin: This can serve as a source of HCN in situ, especially under basic conditions.
Safety Precaution: All cyanide-containing reagents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Any waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Q3: How can I purify the final product?
The most common method for purifying this compound is column chromatography on silica gel . A gradient of ethyl acetate in hexanes is typically effective for separating the product from less polar starting materials and non-polar byproducts.
For larger-scale purifications, crystallization may be a viable option. The choice of solvent for crystallization will depend on the specific properties of the product and any impurities present. A screening of different solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) is recommended.
Q4: Can this reaction be performed as a one-pot synthesis?
Yes, the Strecker reaction is well-suited for a one-pot procedure where the ketone, amine, and cyanide source are combined in a single reaction vessel.[8] This approach is often more efficient as it avoids the isolation of intermediates. However, as mentioned in the troubleshooting section, a sequential addition of reagents (pre-formation of the imine) can sometimes lead to higher yields and purity by minimizing side reactions.
Caption: General workflow for the one-pot synthesis.
References
- Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
- Preparation method of (R)-tetrahydrofuran-3-amine.
- Process for preparing thiophene derivatives.
-
Strecker amino acid synthesis. Chemeurope.com. [Link]
-
Synthesis of Some 3-Furylamine Derivatives. ResearchGate. [Link]
- Processes for the synthesis of 3-hydroxyglutaronitrile.
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
- Preparation method of 3-aminomethyl tetrahydrofuran.
- Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
-
A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. [Link]
-
Strecker Synthesis. NROChemistry. [Link]
-
The Strecker Synthesis--Another Way to Make Amino Acids. YouTube. [Link]
- Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Institutes of Health. [Link]
Sources
- 1. Strecker_amino_acid_synthesis [chemeurope.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Aminotetrahydrofurans
Welcome to the technical support center for the synthesis of aminotetrahydrofurans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in your synthetic workflows. Substituted tetrahydrofurans are crucial structural motifs in a vast array of natural products and biologically active molecules, making their efficient synthesis a key objective.[1][2] This resource focuses on identifying, understanding, and mitigating the side reactions that can compromise the yield and purity of your target aminotetrahydrofurans.
Troubleshooting Guide: Diagnosing and Solving Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the likely side reaction, explains the underlying mechanism, and offers concrete protocols for resolution.
Q1: My reaction to form a secondary aminotetrahydrofuran via reductive amination is producing a significant amount of a higher molecular weight byproduct. Why is this happening and how can I prevent it?
A1: Diagnosis: Over-Alkylation
The most probable cause of this issue is over-alkylation . In a reductive amination, you are likely reacting a primary amine with a tetrahydrofuran-based aldehyde or ketone.[3][4] The desired product is a secondary amine, which is itself a nucleophile. This newly formed secondary amine can compete with the starting primary amine to react with another molecule of the carbonyl compound, leading to the formation of an undesired tertiary amine.[3] This process is a common challenge when direct alkylation methods are attempted.[3]
Mechanism of Over-Alkylation:
-
Desired Reaction: Primary Amine + Carbonyl → Imine → (Reduction) → Secondary Amine
-
Side Reaction: Secondary Amine (Product) + Carbonyl → Iminium Ion → (Reduction) → Tertiary Amine (Byproduct)
Mitigation Strategies:
-
Stoichiometric Control: The simplest approach is to use a large excess of the primary amine relative to the carbonyl compound. This increases the probability that the carbonyl will react with the more abundant primary amine rather than the product secondary amine.
-
Choice of Reducing Agent: The choice of hydride reagent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, competing with imine formation. Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective agent that preferentially reduces the protonated imine intermediate over the carbonyl starting material, especially at a slightly acidic pH (pH ~6-7).[5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is even milder, non-toxic, and highly effective for reductive aminations in a one-pot fashion.[4]
Reducing Agent Typical Solvent(s) Optimal pH Key Considerations Sodium Borohydride Methanol, Ethanol 7-9 Can reduce aldehydes/ketones. Best for two-step (indirect) procedures. Sodium Cyanoborohydride Methanol, THF 6-7 Toxic (cyanide release at low pH). Selective for imines over carbonyls.[5] Sodium Triacetoxyborohydride Dichloromethane, THF 5-7 Mild, non-toxic, excellent for one-pot reactions. Does not reduce carbonyls.[4] -
Step-wise (Indirect) Procedure: Isolate the intermediate imine before introducing the reducing agent. This physically separates the desired reaction from the potential side reaction.[4]
Protocol: Indirect Reductive Amination to Minimize Over-Alkylation
-
Dissolve the tetrahydrofuran aldehyde/ketone (1.0 eq) and primary amine (1.1 eq) in a suitable solvent (e.g., toluene or methanol).
-
Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation.[4]
-
Monitor the reaction by TLC or GC-MS until the starting carbonyl is consumed.
-
Remove the dehydrating agent by filtration.
-
Cool the solution (typically to 0 °C) and slowly add the reducing agent (e.g., NaBH₄).
-
Allow the reaction to proceed to completion, then perform an aqueous workup to isolate the secondary amine product.
-
Q2: My reaction yield is very low, and I'm observing a complex mixture of products, some of which are linear rather than cyclic. What could be causing this?
A2: Diagnosis: Tetrahydrofuran Ring-Opening
The tetrahydrofuran (THF) ring is generally stable, but it is susceptible to cleavage under strongly acidic conditions (both Brønsted and Lewis acids), which are sometimes employed in cyclization or deprotection steps.[7][8] This ring-opening can lead to a cascade of subsequent reactions, resulting in a complex product mixture and low yield of the desired aminotetrahydrofuran.
Causality:
The ether oxygen of the THF ring can be protonated or coordinated by a Lewis acid. This activation makes the adjacent carbons highly electrophilic and susceptible to nucleophilic attack, initiating ring-opening. This can be a desired reaction in some contexts but is a problematic side reaction when the THF core needs to be preserved.[8][9] The presence of certain catalysts can also promote this ring-opening.[10][11][12]
Troubleshooting Steps:
-
Re-evaluate Acidity: If your procedure uses a strong acid (e.g., concentrated H₂SO₄, triflic acid, or strong Lewis acids like BCl₃), consider replacing it with a milder alternative. For deprotection steps, investigate orthogonal protecting group strategies that do not require harsh acidic conditions.[13]
-
Temperature Control: Acid-catalyzed ring-opening is often highly temperature-dependent. Running the reaction at a lower temperature may significantly suppress this side reaction while still allowing the desired transformation to proceed, albeit at a slower rate.
-
Solvent Choice: The solvent can play a crucial role. In some cases, using a non-coordinating solvent can minimize the formation of species that promote ring-opening.
-
Alternative Synthetic Routes: If ring stability remains an issue, consider a synthetic strategy that forms the aminotetrahydrofuran ring as one of the final steps, thus minimizing its exposure to harsh reagents. Methods like [3+2] annulations of aminocyclopropanes with aldehydes can provide stereoselective access to aminotetrahydrofurans under milder, iron-catalyzed conditions.[7]
Q3: My reaction is clean, but the yield is consistently low, even after extending the reaction time. I'm trying to form the aminotetrahydrofuran via an intramolecular reaction. What's going on?
A3: Diagnosis: Competing Intermolecular Dimerization/Oligomerization
When synthesizing a cyclic molecule via an intramolecular reaction, there is always a competition between the desired ring-closing reaction and an intermolecular reaction where two or more substrate molecules react with each other.[14] This leads to the formation of linear or cyclic dimers, trimers, and higher-order oligomers, which reduces the yield of the desired monomeric cyclic product.[15][16]
Causality:
-
Intramolecular Reaction: Favored by kinetics at low concentrations.
-
Intermolecular Reaction: Favored by statistics at high concentrations.
The key to favoring the desired intramolecular cyclization is to ensure that the reactive ends of a single molecule are more likely to find each other than the reactive end of another molecule.
Mitigation Strategy: High-Dilution Conditions
The most effective way to promote intramolecular reactions over intermolecular ones is to use high-dilution conditions . This is achieved by adding the substrate slowly to a large volume of solvent.
Protocol: High-Dilution for Intramolecular Cyclization
-
Set up a reaction flask with a large volume of the appropriate solvent, heated or cooled to the desired reaction temperature.
-
In a separate flask, dissolve your linear precursor (the molecule that will cyclize) in a small amount of the same solvent.
-
Using a syringe pump, add the solution of the precursor to the main reaction flask very slowly over a period of several hours (e.g., 4-12 hours).
-
Ensure efficient stirring in the main reaction flask to quickly disperse the added substrate.
-
After the addition is complete, allow the reaction to stir for an additional period to ensure full conversion.
This technique maintains a very low instantaneous concentration of the substrate in the reaction flask, statistically favoring the intramolecular pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to aminotetrahydrofurans?
There are several robust methods, each with its own advantages and potential pitfalls:
-
Reductive Amination: Reacting a tetrahydrofuran aldehyde or ketone with an amine and a reducing agent. This is one of the most direct and versatile methods.[4][6]
-
Nucleophilic Substitution: Intramolecular Sₙ2 reaction of a substrate containing both a hydroxyl group and a suitable leaving group (like a halide or sulfonate) to form the THF ring.[1]
-
Cycloaddition Reactions: [3+2] annulation reactions, for instance between an aminocyclopropane and an aldehyde, can build the aminotetrahydrofuran core with high stereocontrol.[1][7]
-
Reduction of Lactones/Lactams: Reduction of a corresponding γ-lactone or γ-lactam can yield the tetrahydrofuran or pyrrolidine core, which can then be further functionalized.[17]
Q2: How can I purify my aminotetrahydrofuran away from unreacted starting materials and byproducts?
Purification strategies depend on the properties of your target compound:
-
Acid-Base Extraction: Amines are basic. You can often wash your organic reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the amine, moving it into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover the purified amine.
-
Chromatography: Flash column chromatography on silica gel is a standard method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/methanol, often with a small amount of a basic modifier like triethylamine to prevent streaking) is typically effective.
-
Crystallization/Distillation: If your product is a solid, crystallization can be a highly effective purification method. For volatile liquid amines, distillation under reduced pressure may be possible.
Q3: Are there any specific safety considerations when working with the reagents for these syntheses?
Yes, absolutely.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas if exposed to strong acid. All manipulations should be performed in a well-ventilated fume hood, and acidic quenching should be done with extreme caution.[5]
-
Pyrophoric Reagents: Some syntheses may involve organometallic reagents (e.g., organolithiums) which can be pyrophoric. Always handle these under an inert atmosphere (nitrogen or argon) using proper syringe techniques.
-
General Amine Toxicity: Many amines are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC - NIH. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Evaluation and minimization of over-alkylation in proteomic sample preparation. ResearchGate. [Link]
-
Novel ring-opening reaction of tetrahydrofuran promoted by a cationic uranium amide compound. Chemical Communications (RSC Publishing). [Link]
-
Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. PMC - NIH. [Link]
-
Radical addition of tetrahydrofuran to imines assisted by tert-butyl hydroperoxide. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
O-Alkylation of cupferron: aiming at the design and synthesis of controlled nitric oxide releasing agents. PubMed. [Link]
-
Reductive Amination Reaction mechanism - Simple. YouTube. [Link]
-
Synthesis and Behavior of DNA Oligomers Containing the Ambiguous Z-Nucleobase 5-Aminoimidazole-4-carboxamide. MDPI. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. MDPI. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. PMC - NIH. [Link]
-
The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH. [Link]
-
Synthesis of optically active folded cyclic dimers and trimers. Beilstein Journals. [Link]
-
Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. [Link]
- Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels.
-
Reductive Amination. Chemistry LibreTexts. [Link]
-
Cholesterol promotes the formation of dimers and oligomers of the receptor tyrosine kinase ROR1. PMC - NIH. [Link]
-
Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. MDPI. [Link]
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. ResearchGate. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel ring-opening reaction of tetrahydrofuran promoted by a cationic uranium amide compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 14. Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis of optically active folded cyclic dimers and trimers [beilstein-journals.org]
- 16. Cholesterol promotes the formation of dimers and oligomers of the receptor tyrosine kinase ROR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Polar Amine Compound Purification
Welcome to our dedicated technical support center for the purification of polar amine compounds. As researchers, scientists, and professionals in drug development, you are likely familiar with the unique and often frustrating challenges associated with isolating these molecules. Their inherent basicity and polarity can lead to a host of chromatographic issues, including poor peak shape, inconsistent retention, and low recovery.
This guide is designed to be your go-to resource, moving beyond generic protocols to provide in-depth, field-proven insights. We will explore the underlying causes of common purification problems and offer practical, step-by-step troubleshooting strategies to overcome them. Our aim is to empower you with the knowledge to develop robust and reliable purification methods for your polar amine compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of polar amine compounds in a question-and-answer format.
Issue 1: My polar amine compound shows significant peak tailing on a standard silica gel column.
Q: Why is my polar amine tailing on silica, and what can I do to achieve a symmetrical peak shape?
A: Peak tailing of amine compounds on silica gel is a classic problem rooted in the fundamental acid-base interactions between the analyte and the stationary phase.[1][2] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly interact with basic amine compounds through ion-exchange mechanisms.[1][2] This strong interaction leads to a slow desorption process, resulting in a "tailing" or asymmetrical peak.
Solutions:
-
Mobile Phase Modification with a Competing Base: The most common and effective solution is to add a small amount of a competing base to your mobile phase.[1][2] This additive, typically triethylamine (TEA) or ammonium hydroxide, will "neutralize" the acidic silanol sites on the silica, minimizing their interaction with your amine analyte.[1][2]
-
Protocol: Start by adding 0.1-1% (v/v) of triethylamine to your mobile phase. For particularly stubborn cases, a solvent system like dichloromethane/methanol/ammonium hydroxide can be employed.[3]
-
-
Use of an Amine-Functionalized Stationary Phase: An alternative to modifying the mobile phase is to use a stationary phase that is less prone to acidic interactions. Amine-functionalized silica columns are an excellent choice as they provide a basic surface that repels basic analytes, leading to improved peak shape.[2]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or other bonded phases such as diol.[3][4]
Issue 2: My polar amine has very poor or no retention on a C18 reversed-phase column.
Q: My highly polar amine compound is eluting in the void volume on my C18 column. How can I increase its retention?
A: This is a common issue when analyzing highly polar compounds with traditional reversed-phase chromatography.[5] The nonpolar C18 stationary phase has a low affinity for polar molecules, causing them to elute quickly with the mobile phase.[6]
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds.[7][8][9] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[8] This creates a water-rich layer on the stationary phase, allowing for the partitioning of polar analytes.[8]
-
Mixed-Mode Chromatography: Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[10][11][12] This allows for multiple retention mechanisms, making them highly versatile for separating compounds with a wide range of polarities.[10][11] For polar amines, a mixed-mode column with cation-exchange properties can significantly enhance retention.
-
Mobile Phase pH Adjustment: For ionizable amines, adjusting the pH of the mobile phase can influence their retention. By adjusting the pH to be about two units above the amine's pKa, the amine will be in its neutral, free-base form, which is more hydrophobic and will have a stronger interaction with the C18 stationary phase.[1]
-
Ion-Pairing Chromatography: While less common now due to MS compatibility issues, adding an ion-pairing reagent to the mobile phase can increase the retention of ionic analytes on a reversed-phase column.[13]
Issue 3: I'm struggling to separate a mixture of polar amines with similar structures.
Q: I have a mixture of closely related polar amines that are co-eluting. How can I improve the resolution?
A: Separating structurally similar compounds requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Optimization: A shallower gradient can often improve the separation of closely eluting peaks.
-
Solvent Choice: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.
-
Buffer Concentration and pH: For ion-exchange and mixed-mode chromatography, carefully adjusting the buffer concentration and pH can fine-tune the retention and selectivity.[10]
-
-
Change the Stationary Phase: Different stationary phases will offer different selectivities. If you are using a C18 column, consider trying a phenyl-hexyl or a polar-embedded phase. In HILIC, switching between an amide, diol, or cyano phase can provide different elution orders.[7][14]
-
Derivatization: Derivatizing the amine group can alter the polarity and chromatographic behavior of your compounds, potentially leading to better separation.[13][15] For example, reacting the amines with trifluoroacetic anhydride can create less polar derivatives.[15]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for purifying polar amines?
A1: While there is no single "best" technique for all polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are often excellent starting points.[7][8][9][10][11][12] HILIC is specifically designed for the retention of polar compounds, while mixed-mode chromatography offers the versatility of multiple retention mechanisms.[7][8][9][10][11][12] For preparative scale purifications, traditional normal-phase chromatography on silica with a mobile phase containing a basic additive remains a widely used and effective method.[1][2]
Q2: Can I use reversed-phase chromatography for my polar amine?
A2: Yes, but it often requires method optimization. As discussed in the troubleshooting guide, you may need to adjust the mobile phase pH to ensure the amine is in its more retentive neutral form.[1] Using a column with a more polar stationary phase (e.g., a polar-embedded C18) or employing ion-pairing agents can also be effective.[6][13]
Q3: How do I choose the right column for my polar amine purification?
A3: The choice of column depends on the specific properties of your amine and the desired separation mode.
| Chromatography Mode | Column Type | Best For |
| Normal Phase | Silica Gel, Amine-functionalized Silica, Alumina | Preparative purification, less polar amines |
| Reversed Phase | C18 (with pH control), Polar-embedded C18 | Amines with some hydrophobic character |
| HILIC | Amide, Diol, Cyano, Zwitterionic | Highly polar amines |
| Mixed-Mode | Cation-exchange/Reversed-phase | Complex mixtures of polar and non-polar compounds |
| Ion-Exchange | Strong or Weak Cation Exchange | Purification of charged amines from neutral impurities |
Q4: My polar amine is water-soluble. How can I extract it into an organic solvent for purification?
A4: For water-soluble amines, you can often form a less polar salt that can be extracted into an organic solvent. Reacting the amine with a long-chain aliphatic acid can create a lipophilic salt that is extractable with solvents like chloroform.[16] Alternatively, you can make the aqueous solution basic to deprotonate the amine, making it more organic-soluble.[16]
Q5: What are some key considerations for method development when purifying chiral polar amines?
A5: Chiral separations of polar amines often require specialized chiral stationary phases (CSPs). Derivatization of the amine group is a common strategy to enhance the interaction with the CSP and improve enantioselectivity.[15] For example, derivatization with trifluoroacetic anhydride or isopropyl isocyanate can be effective.[15] Another approach is diastereomeric salt formation, where the racemic amine is reacted with a chiral acid (like tartaric acid) to form diastereomeric salts with different solubilities, allowing for separation by crystallization.[17]
Experimental Protocols
Protocol 1: General Screening Protocol for HILIC Method Development
This protocol provides a starting point for developing a HILIC method for a polar amine.
-
Column Selection: Start with a HILIC column with an amide or diol stationary phase (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Gradient Conditions:
-
0-1 min: 5% B
-
1-10 min: 5-50% B (linear gradient)
-
10-12 min: 50% B
-
12-12.1 min: 50-5% B
-
12.1-15 min: 5% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength or Mass Spectrometry.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation.[4]
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol describes how to deactivate a silica gel column to improve the purification of acid-sensitive amines.
-
Column Packing: Dry pack a flash chromatography column with silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[4]
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[4]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
-
Sample Loading and Elution:
-
Dissolve your sample in a minimal amount of the initial elution solvent (without the added triethylamine).
-
Load the sample onto the column and begin the elution with your chosen solvent system.
-
Visualizing Chromatographic Challenges and Solutions
Caption: Troubleshooting Workflow for Polar Amine Purification.
References
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]
-
Waters. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]
-
National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
Chromatography Today. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]
-
The Royal Society of Chemistry. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]
-
Waters. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Technical Support Center: Troubleshooting HPLC Separation of Benzylamino Isomers
As a Senior Application Scientist, I've frequently guided researchers through the complexities of separating structurally similar molecules. Benzylamino isomers, whether positional (ortho-, meta-, para-) or stereoisomers (enantiomers), present a unique and often frustrating challenge in High-Performance Liquid Chromatography (HPLC). Their subtle differences in polarity, shape, and basicity demand a nuanced approach to method development.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the common pitfalls encountered in the field. We will move from foundational issues of peak shape and resolution to advanced strategies in column selection and method optimization, always focusing on the underlying chemical principles that govern separation.
Frequently Asked Questions (FAQs)
Q1: My benzylamino isomer peaks are showing significant tailing. What is the primary cause and how can I fix it?
A1: The most common cause of peak tailing for basic compounds like benzylamino isomers is secondary interaction with residual silanol groups on the silica-based stationary phase.
-
The Mechanism of Tailing: Standard reversed-phase columns (e.g., C18) are built on a silica backbone. During manufacturing, not all surface silanol groups (Si-OH) are successfully capped. At mid-range pH values (approx. 4-7), these silanols can become deprotonated and negatively charged (Si-O⁻). Benzylamino isomers are basic, with a pKa around 9.33, meaning they are protonated and positively charged (R-NH3⁺) at pH values below their pKa.[1][2] This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol sites, creating a secondary, high-energy retention mechanism that results in delayed elution for some molecules and, consequently, tailing peaks.[3]
-
The Solution: Control the Mobile Phase pH The most effective way to eliminate this interaction is to suppress the ionization of one of the interacting partners.
-
Operate at Low pH (Recommended): By lowering the mobile phase pH to between 2 and 4, you ensure two things: the benzylamino analyte is fully and consistently protonated (R-NH3⁺), and the residual silanols are fully protonated and neutral (Si-OH).[4] This eliminates the strong ionic interaction, leaving only the desired hydrophobic interactions for separation, resulting in sharp, symmetrical peaks.[3]
-
Operate at High pH (Use with Caution): Alternatively, raising the pH to >10 (at least 2 units above the analyte's pKa) will neutralize the benzylamine (R-NH2). However, this high pH can rapidly degrade conventional silica-based columns.[5] This approach should only be used with specialized hybrid or polymer-based columns designed for high-pH stability.
-
-
Visualizing the Interaction:
Figure 1. Effect of pH on analyte-silanol interactions.
Q2: I have poor resolution between my positional benzylamino isomers (e.g., ortho vs. para). Adjusting the organic modifier percentage isn't working. What should I try next?
A2: When simple solvent strength adjustments fail, the key is to change the separation selectivity. This is primarily achieved by modifying the mobile phase composition or changing the stationary phase chemistry.
Positional isomers often have very similar hydrophobicity, making them difficult to separate on a standard C18 column where hydrophobic interactions are dominant. The goal is to introduce alternative interaction mechanisms.
-
1. Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or use a combination of both. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipole. This difference in polarity can alter interactions with the isomers and the stationary phase, often changing the elution order and improving resolution.
-
2. Change the Stationary Phase: This is often the most impactful change. Consider columns that offer different retention mechanisms beyond simple hydrophobicity.
Stationary Phase Primary Interaction Mechanism Best For... Rationale C18 / C8 Hydrophobic General purpose, initial screening. Standard reversed-phase. Separation is based on differences in hydrophobicity. Phenyl-Hexyl Hydrophobic, π-π interactions Positional aromatic isomers.[6] The phenyl groups in the stationary phase can interact with the aromatic rings of the benzylamino isomers through π-π stacking. This is highly sensitive to the position of the amino group, often providing excellent selectivity for ortho, meta, and para isomers.[6] Cyano (CN) Weak hydrophobic, dipole-dipole Polar isomers, normal-phase or reversed-phase. The cyano group provides different electronic interactions compared to alkyl or phenyl phases, which can be advantageous for resolving isomers with differing dipole moments. Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchange Halogenated or electron-rich/poor aromatics. Offers a unique combination of interactions that can be highly effective for separating complex isomer mixtures. -
3. Control Temperature: Increasing the column temperature can improve efficiency (sharper peaks) and sometimes alter selectivity. However, its effect is generally less pronounced than changing the mobile or stationary phase. For some chiral separations, temperature can significantly impact resolution.[7]
Q3: My sample contains enantiomers of a benzylamino derivative, and they are co-eluting on my C18 column. What is the correct approach?
A3: Enantiomers have identical physical and chemical properties in an achiral environment, so they cannot be separated on standard columns like C18. You must introduce a chiral selector into the system. The most common and direct approach is to use a Chiral Stationary Phase (CSP).[8][9]
-
Why a CSP is Necessary: A CSP creates a chiral environment within the column. The two enantiomers form transient, diastereomeric complexes with the chiral selector of the stationary phase. Because diastereomers have different physical properties, they will have different interaction energies with the CSP and will therefore be retained differently, allowing for their separation.[8]
-
Common CSP Types:
-
Polysaccharide-based (e.g., Cellulose or Amylose derivatives): These are the most versatile and widely used CSPs. They often work well in normal-phase, reversed-phase, and polar organic modes. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure.
-
Macrocyclic Glycopeptides (Antibiotics): These CSPs offer a broad range of selectivity due to their complex structures containing multiple stereogenic centers and functional groups, allowing for various interaction types.[8]
-
Pirkle-type (π-acid/π-base): These phases are designed for strong π-π interactions and are effective for compounds with aromatic rings.
-
-
Initial Screening Protocol: Chiral method development is largely an empirical process.[10] It is highly recommended to screen a small set of diverse CSPs (e.g., one cellulose-based, one amylose-based, one macrocyclic glycopeptide) using a few standard mobile phase systems (e.g., Heptane/Ethanol for normal phase; Acetonitrile/Water for reversed phase).
Q4: Can you provide a systematic troubleshooting workflow for separating benzylamino isomers?
A4: Absolutely. A logical, step-by-step approach saves time and resources. Start by identifying the primary problem (e.g., peak tailing, no resolution) and follow a structured path to the solution.
Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase pH Scouting for Symmetrical Peaks
This protocol is designed to mitigate peak tailing for a basic compound like a benzylamino isomer on a standard C18 column.
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a 1 mg/mL solution of your benzylamino isomer mixture in 50:50 Acetonitrile:Water.
-
Aqueous Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in HPLC-grade water.
-
Aqueous Mobile Phase A2 (pH ~7.0): 10 mM Ammonium Acetate in HPLC-grade water.
-
Organic Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Initial Conditions (Low pH):
-
Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Start with a gradient of 10-90% B over 15 minutes. (A: 0.1% Formic Acid in Water, B: Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV, at an appropriate wavelength for your compound (e.g., 210 nm or 254 nm).[11]
-
-
Run and Evaluate: Inject your sample. Observe the peak shape. Under these low pH conditions, tailing should be significantly reduced or eliminated.
-
Comparative Conditions (Neutral pH):
-
Thoroughly flush the system and column with 60:40 Acetonitrile:Water for at least 30 column volumes.
-
Equilibrate the column with the new mobile phase.
-
Mobile Phase: Run the same gradient as Step 2, but substitute Mobile Phase A2 (10 mM Ammonium Acetate) for A1.
-
Inject the sample and compare the chromatograms. You will likely observe significant peak tailing at neutral pH, confirming the role of silanol interactions.
-
References
- Sigma-Aldrich. Basics of chiral HPLC.
-
Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. Available from: [Link]
- Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56, 107-113.
-
Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]
-
Letter, W. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. Available from: [Link]
-
Wikipedia. Benzylamine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. Available from: [Link]
-
Agilent Technologies. (2011). Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available from: [Link]
-
Dong, M. W. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9. Available from: [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
Wang, C., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 4(92), 50655-50658. Available from: [Link]
-
Tritto, I., et al. (2005). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Journal of Separation Science, 28(15), 1919-26. Available from: [Link]
Sources
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
Technical Support Center: A Guide to Preventing the Degradation of Alpha-Aminonitrile Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-aminonitrile compounds. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the stability and integrity of your alpha-aminonitriles throughout your experiments. As valuable synthetic intermediates, particularly in the synthesis of amino acids and various pharmaceuticals, their stability is paramount to achieving reproducible and reliable results. This document offers full editorial control to provide a comprehensive and logically structured resource based on established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your work with alpha-aminonitriles in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: I've noticed a new, more polar spot on the TLC plate of my stored alpha-aminonitrile sample. What could this be?
Answer:
The appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate is a common indicator of degradation, most likely due to hydrolysis.
-
Probable Cause: Alpha-aminonitriles are susceptible to hydrolysis, which converts the nitrile group into a carboxylic acid, yielding the corresponding α-amino acid.[1][2] The carboxylic acid and the amino group make the resulting amino acid significantly more polar than the parent aminonitrile, causing it to have a lower Rf value on a normal-phase silica TLC plate. Another possibility, though often less polar than the amino acid, is the formation of the corresponding α-amino amide as an intermediate in the hydrolysis process.
-
Troubleshooting Steps:
-
Co-spotting: Spot your degraded sample, a pure standard of your starting alpha-aminonitrile, and the suspected α-amino acid on the same TLC plate. If the new spot co-elutes with the amino acid standard, this strongly suggests hydrolysis.
-
Analytical Confirmation: For a definitive identification, analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). The mass of the new peak should correspond to the molecular weight of the expected amino acid.
-
Prevention: To prevent further hydrolysis, immediately ensure your compound is stored under strictly anhydrous conditions. If it is in solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF, or dioxane) and store it under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is best to store the compound as a dry solid at low temperatures (-20°C).
-
Question 2: My reaction yields are inconsistent when using an alpha-aminonitrile that has been stored for some time. Why might this be happening?
Answer:
Inconsistent reaction yields are often a result of the degradation of a starting material, leading to a lower effective concentration of the desired reactant.
-
Probable Cause: The instability of the alpha-aminonitrile is the most likely culprit. Besides hydrolysis, alpha-aminonitriles can also undergo reversion to their starting materials: the corresponding aldehyde or ketone and the amine, with the potential release of cyanide.[3] This equilibrium is particularly relevant in solution. Oxidation at the α-carbon is another possible degradation pathway.[4]
-
Troubleshooting Steps:
-
Purity Check Before Use: Always assess the purity of your alpha-aminonitrile before starting a reaction, especially if it has been stored for an extended period. A quick purity check can be done by TLC or, more quantitatively, by Nuclear Magnetic Resonance (NMR) spectroscopy or HPLC. For NMR, the presence of aldehyde or imine protons would indicate reversion.
-
Fresh is Best: If possible, use freshly synthesized and purified alpha-aminonitrile for your reactions to ensure the highest purity and reactivity.
-
Inert Atmosphere Handling: When weighing and preparing your reaction, handle the alpha-aminonitrile under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to atmospheric moisture and oxygen.
-
Storage Protocol Review: Re-evaluate your storage conditions. The compound should be stored as a solid, under an inert atmosphere, protected from light, and at a low temperature.
-
Question 3: My alpha-aminonitrile sample has developed a yellow or brownish tint over time. What does this indicate?
Answer:
Discoloration is often a sign of decomposition, particularly oxidative degradation or the formation of polymeric side products.
-
Probable Cause: The α-C-H bond in aminonitriles can be susceptible to oxidation, especially in the presence of air and light.[4] Impurities from the synthesis, such as residual aldehydes, can also be prone to polymerization or side reactions that lead to colored byproducts.
-
Troubleshooting Steps:
-
Purification: If the discoloration is minor, you may be able to repurify the material using an appropriate technique like column chromatography or recrystallization. Ensure that the purification process is conducted with minimal exposure to air and light.
-
Enhanced Storage: For future batches, store the purified alpha-aminonitrile under an inert atmosphere (argon or nitrogen) in an amber vial to protect it from light.
-
Consider Antioxidants: For particularly sensitive compounds, especially if they are to be stored in solution, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be considered, though compatibility with downstream applications must be verified.
-
Frequently Asked Questions (FAQs) on Alpha-Aminonitrile Stability
This section provides answers to more general questions regarding the stability and handling of alpha-aminonitrile compounds.
What are the primary degradation pathways for alpha-aminonitriles?
Alpha-aminonitriles are susceptible to several degradation pathways, the most common of which are:
-
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, forming an α-amino acid. This reaction is catalyzed by both acid and base.[1][2]
-
Reversion (Retro-Strecker Reaction): The formation of alpha-aminonitriles is a reversible process. Under certain conditions, they can revert to the starting aldehyde/ketone, amine, and cyanide. This is particularly a concern in protic solvents.
-
Oxidation: The α-carbon is prone to oxidation, which can lead to the formation of various byproducts, including α-amino amides or other oxidized species.[4]
-
Thermal Decomposition: Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis and reversion. Some aminonitriles may also eliminate hydrogen cyanide at higher temperatures.[1]
Figure 2: Workflow for preparing and handling alpha-aminonitrile solutions.
Protocol 2: Monitoring Alpha-Aminonitrile Stability by HPLC
This protocol provides a general method for assessing the stability of an alpha-aminonitrile over time.
-
Initial Sample (T=0): Prepare a solution of the alpha-aminonitrile in an appropriate mobile phase or a compatible solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). Immediately inject a sample onto a suitable HPLC column (e.g., C18) and obtain the chromatogram.
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 40°C, etc.).
-
Time Points: At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution, dilute if necessary, and inject it into the HPLC under the same conditions as the initial sample.
-
Analysis: Compare the chromatograms over time. Look for a decrease in the peak area of the parent alpha-aminonitrile and the appearance of new peaks corresponding to degradation products. The percentage of the parent compound remaining can be calculated to determine the rate of degradation.
References
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Why doesn't Strecker synthesis produce AHAs instead? Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 3-(Benzylamino)oxolane-3-carbonitrile
Document ID: TSC-2026-01-23-AON
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the scale-up synthesis of 3-(Benzylamino)oxolane-3-carbonitrile. This molecule is a valuable intermediate in medicinal chemistry and drug development, often serving as a precursor to more complex heterocyclic structures. This guide is designed to provide in-depth, field-proven insights into transitioning this synthesis from laboratory scale to pilot plant or industrial production. We will focus on the most common and scalable synthetic route: a modified Strecker reaction. Our approach emphasizes not just the "how" but the "why," providing a framework for robust process development, troubleshooting, and ensuring safety at scale.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is most efficiently achieved via a one-pot, three-component Strecker synthesis.[1][2] This reaction involves the condensation of a ketone (tetrahydrofuran-3-one) with an amine (benzylamine) to form an intermediate iminium ion, which is then trapped by a nucleophilic cyanide source to yield the desired α-aminonitrile.[3]
1.1 Reaction Mechanism
The core of the process relies on the equilibrium between the starting materials and the iminium ion. The subsequent irreversible nucleophilic attack by the cyanide ion drives the reaction to completion.
Caption: Core mechanism of the Strecker synthesis.
1.2 Key Considerations for Scale-Up
Successfully scaling this synthesis requires careful control over several key parameters:
-
Temperature Control: The initial condensation and, more critically, the cyanide addition can be exothermic. Robust temperature control is non-negotiable to prevent runaway reactions and minimize side-product formation.
-
pH Management: The reaction is typically run under weakly acidic to neutral conditions to facilitate iminium ion formation without causing significant hydrolysis of the starting ketone or the final product.
-
Reagent Stoichiometry and Addition Rate: Slow, controlled addition of the cyanide source is critical for managing the exotherm and ensuring high selectivity.
-
Safety: Cyanide is highly toxic. All scale-up operations must be conducted with stringent safety protocols, including dedicated engineering controls and emergency response plans.[4][5][6]
Section 2: Detailed Experimental Protocol (Baseline 1 kg Scale)
This protocol represents a robust, validated starting point for kilogram-scale production.
2.1 Process Workflow
Caption: General workflow for kilogram-scale synthesis.
2.2 Reagents and Conditions
| Parameter | Value | Moles | Equivalents | Notes |
| Tetrahydrofuran-3-one | 1.00 kg | 11.62 mol | 1.0 | Ensure >98% purity. |
| Benzylamine | 1.25 kg | 11.67 mol | 1.005 | Slight excess to drive iminium formation. |
| Potassium Cyanide (KCN) | 0.83 kg | 12.78 mol | 1.1 | Use fine powder for better dissolution. |
| Acetic Acid | 0.70 kg | 11.66 mol | 1.0 | Acts as a catalyst for iminium formation. |
| Methanol | 8.0 L | - | - | Primary reaction solvent. |
| Water | 1.5 L | - | - | For KCN solution. |
| Toluene | 10.0 L | - | - | Extraction and crystallization solvent. |
| Temperature | 0-5 °C (addition), 20-25 °C (reaction) | - | - | Critical for safety and selectivity. |
| Reaction Time | 12-18 hours | - | - | Monitor by HPLC for completion. |
2.3 Step-by-Step Methodology
-
Reactor Preparation: Set up a 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel. Ensure the system is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge methanol (8.0 L), tetrahydrofuran-3-one (1.00 kg), benzylamine (1.25 kg), and acetic acid (0.70 kg) to the reactor.
-
Cooling: Start agitation and cool the reactor contents to 0-5 °C.
-
Cyanide Solution Preparation: In a separate, well-ventilated area, carefully dissolve potassium cyanide (0.83 kg) in deionized water (1.5 L). CAUTION: This is an exothermic process and must be done with appropriate personal protective equipment (PPE).[5][7]
-
Cyanide Addition: Add the aqueous KCN solution to the dropping funnel and add it dropwise to the reactor over 3-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC or TLC until the consumption of tetrahydrofuran-3-one is >99%.
-
Work-up & Quench: Once complete, cool the reactor to 10-15 °C. In a separate vessel, prepare a quench solution of 15% aqueous sodium hypochlorite (bleach). Slowly transfer the reaction mixture into the quench solution to neutralize excess cyanide. CAUTION: This is a highly exothermic and gas-evolving process. Ensure adequate ventilation and cooling.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add toluene (5.0 L) and separate the layers. Extract the aqueous layer with an additional portion of toluene (2.5 L).
-
Washes: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 2.0 L) and then brine (1 x 2.0 L).
-
Isolation & Purification: Concentrate the organic layer under reduced pressure to a volume of ~3 L. The product should begin to crystallize. Cool the slurry to 0-5 °C, hold for 2 hours, then filter. Wash the filter cake with cold toluene (1.0 L).
-
Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved. Expected yield: 1.8 - 2.0 kg (77-86%).
Section 3: Troubleshooting Guide
| Issue / Observation | Probable Cause(s) | Recommended Action(s) |
| 1. Low Conversion / Stalled Reaction (Significant starting ketone remains after 18h) | Insufficient iminium ion formation.Low reaction temperature.Poor quality reagents. | Analysis: Check the pH of the reaction mixture. It should be weakly acidic (pH 5-6).Action: If pH is too high, add small portions of acetic acid (0.05 eq). If the reaction was run too cold, allow it to warm to 25 °C and monitor for progress. Always verify the purity of starting materials before scale-up. |
| 2. Formation of Cyanohydrin Byproduct (Impurity observed by HPLC/MS corresponding to tetrahydrofuran-3-one + HCN) | The rate of cyanide attack on the ketone is competitive with iminium formation.This is favored if the cyanide concentration is too high before sufficient iminium has formed. | Analysis: This indicates a kinetic issue. The iminium formation is likely too slow relative to cyanide addition.Action: Ensure benzylamine and acetic acid are pre-stirred with the ketone for 30-60 minutes before starting cyanide addition. Decrease the cyanide addition rate to allow the iminium equilibrium to be established. |
| 3. Dark Brown or Black Reaction Color | Polymerization of starting materials or product degradation.Often caused by temperature excursions or presence of impurities. | Analysis: While a yellow to light-brown color is normal, a very dark color suggests degradation.Action: Review temperature logs for any exotherms. Ensure the reactor is scrupulously clean before starting. If the color is very dark, consider a charcoal treatment of the organic solution before crystallization, but be aware this may reduce yield. |
| 4. Product Oiling Out / Failure to Crystallize | Presence of impurities (e.g., excess benzylamine, cyanohydrin) depressing the freezing point.Incorrect solvent system or final concentration. | Analysis: Check the purity of the crude product by ¹H NMR or HPLC.Action: Perform additional aqueous washes to remove water-soluble impurities. If impurities are organic, consider a re-slurry in a solvent like heptane/toluene mixture to wash them out. Ensure the final concentration before cooling is optimized; try a slightly more concentrated or dilute solution in a small-scale trial. As a last resort, purification via column chromatography may be necessary, but this is undesirable at scale. |
| 5. Low Isolated Yield After Work-up | Product loss during aqueous washes (if pH is too acidic, the product can become protonated and water-soluble).Incomplete extraction.Product remaining in the mother liquor after crystallization. | Analysis: Check the pH of the aqueous layers during work-up. Analyze the mother liquor by HPLC to quantify losses.Action: Ensure aqueous washes are neutral or slightly basic (pH 7-8.5). Perform an additional extraction of the aqueous layers. Optimize the crystallization solvent and temperature profile to maximize recovery. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the optimal cyanide source for scale-up? A: For scale-up, potassium cyanide (KCN) or sodium cyanide (NaCN) are preferred over trimethylsilyl cyanide (TMSCN) due to significantly lower cost and atomic economy.[8] KCN is often chosen for its predictable solubility in aqueous/methanolic systems. Ammonium cyanide (NH₄CN) is not recommended as it is unstable and can release HCN gas.[2]
Q2: Can I use a different solvent system? A: Methanol is a good starting point as it effectively dissolves both the organic components and the cyanide salt. Ethanol can also be used. Aprotic solvents like THF or acetonitrile are possible but may require a phase-transfer catalyst to aid the solubility of the inorganic cyanide salt, adding complexity and cost to the process.
Q3: What are the most critical safety precautions for this process? A: The primary hazard is the use of potassium cyanide and the potential generation of highly toxic hydrogen cyanide (HCN) gas, especially upon contact with acid.[9]
-
Engineering Controls: Always conduct the reaction in a well-ventilated reactor within a controlled area (e.g., a fume hood or a walk-in hood). Install an HCN gas detector in the area.
-
PPE: Wear a lab coat, safety glasses, a face shield, and heavy-duty nitrile or neoprene gloves.[5][6]
-
Emergency Preparedness: Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure personnel are trained in its use. Never work alone.[6]
-
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize and destroy residual cyanide before disposal.
Q4: How can I best monitor the reaction for completion? A: High-Performance Liquid Chromatography (HPLC) is the most reliable method. A simple isocratic method can be developed to separate the starting ketone, benzylamine, and the final product. Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check (e.g., staining with ninhydrin to visualize the product and benzylamine, and a separate stain like KMnO₄ for the ketone).
Q5: What are the typical purity specifications for the final product? A: For use as a pharmaceutical intermediate, a purity of >99.0% (by HPLC) is typically required.[10] Key impurities to monitor for include residual starting materials, the cyanohydrin byproduct, and any over-alkylation products. The material should also be free of residual cyanide.
Section 5: Safety Dossier: Cyanide Emergency Response
Caption: Simplified cyanide exposure emergency response plan.
References
- Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
- Processes for the synthesis of 3-hydroxyglutaronitrile.
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. [Link]
-
Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles. ISTA Research Explorer. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]
- Process for the synthesis of 3-hydroxyglutaronitrile.
-
Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Process for the production of benzylamine and dibenzylamine.
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. United Chemical. [Link]
- Preparation method of 3-hydroxy oxetane compound.
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ResearchGate. [Link]
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- Synthesis method of trans-3-aminobutanol.
-
The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]
-
Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. [Link]
-
Cyanides | Division of Research Safety. University of Illinois. [Link]
- A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile.
-
Reductive amination. Wikipedia. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]
- Processes for the synthesis of 3-hydroxyglutaronitrile.
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
- Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile.
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. This compound, CasNo.1254809-47-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
Technical Support Center: Management of Byproducts in Tetrahydrofuran Ring-Opening Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the ring-opening polymerization of tetrahydrofuran (THF). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polytetrahydrofuran (PTHF), also known as polytetramethylene ether glycol (PTMEG), with a focus on identifying, understanding, and mitigating the formation of unwanted byproducts. As your virtual application scientist, I will provide in-depth, field-proven insights to help you achieve optimal experimental outcomes.
Section 1: The Root Cause—Understanding Byproduct Formation Mechanisms
The cationic ring-opening polymerization (CROP) of THF is a powerful method for producing PTHF, a critical soft segment in various high-performance elastomers like polyurethanes and polyesters.[1] The reaction proceeds via a tertiary oxonium ion active center, which, under ideal conditions, leads to "living" polymerization where termination and chain transfer reactions are absent.[2][3] However, in practice, several side reactions compete with the desired propagation, leading to byproducts that can compromise the polymer's properties.
The primary challenges in controlling THF polymerization are side reactions that lead to a loss of control over molecular weight (MW) and a broadening of the molecular weight distribution (MWD).[1][4] The most common side reactions include:
-
Backbiting (Intramolecular Chain Transfer): The active oxonium end of a growing polymer chain can be attacked by an oxygen atom from its own backbone. This "backbiting" reaction results in the formation of thermodynamically stable cyclic oligomers, most commonly the THF tetramer. This process is a major contributor to reduced polymer yield and the presence of low molecular weight impurities.
-
Chain Transfer to Monomer/Impurities: Adventitious impurities, particularly water, can act as potent chain transfer agents.[1] Water can react with the propagating oxonium ion, terminating one chain while generating a new Brønsted acid that can initiate another, leading to a broader MWD and poor MW control.
-
Termination (Ion-Pair Collapse): The propagating cationic chain end can be irreversibly terminated by its counter-ion, a process known as ion-pair collapse.[1] This is particularly problematic with less stable counter-ions and at higher temperatures.
These mechanisms are central to the troubleshooting guide that follows. Understanding them is the first step toward effective mitigation.
Caption: Desired propagation vs. backbiting side reaction in THF polymerization.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during THF polymerization in a practical question-and-answer format.
Q1: My final polymer has a very broad molecular weight distribution (high polydispersity, Đ > 1.5). What's going wrong?
A1: A broad MWD is a classic indicator that the polymerization is not "living" and that uncontrolled initiation or termination/chain transfer events are occurring.[5][6]
-
Plausible Causes:
-
Water Contamination: Water is a common impurity in THF and other reagents. It acts as a chain transfer agent, terminating a growing chain and initiating a new one, which is a primary cause of MWD broadening.[1]
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, leading to a wide range of chain lengths. This is common with less efficient catalyst systems.
-
High Temperature: Elevated temperatures can increase the rate of side reactions, including chain transfer and termination, relative to propagation.
-
Catalyst Instability: Some initiators or catalysts may be unstable under the reaction conditions, leading to continuous, slow generation of new initiating species throughout the polymerization.
-
-
Recommended Actions & Protocols:
-
Rigorous Reagent Purification: Ensure THF is meticulously dried and purified before use. Distillation from a drying agent like sodium/benzophenone or passing it through activated alumina columns are effective methods. All glassware should be flame-dried under vacuum or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Optimize Initiator/Catalyst Choice: Select a catalyst system known for fast and efficient initiation. Modern systems, such as those based on strong Brønsted acids (e.g., triflic acid) or pre-formed oxonium salts, often provide better control than traditional Lewis acids.[7]
-
Precise Temperature Control: Conduct the polymerization at the recommended temperature for your specific catalyst system. Often, lower temperatures can suppress side reactions, though this may also slow the polymerization rate.[8]
-
Ensure Homogeneous Conditions: Make sure the initiator is fully dissolved and evenly distributed at the start of the reaction to ensure all chains begin growing simultaneously.
-
Q2: Gel Permeation Chromatography (GPC) of my product shows a significant low molecular weight "hump" or distinct peaks separate from the main polymer distribution. What are these?
A2: This is a strong indication of the formation of cyclic oligomers, primarily due to the backbiting mechanism described in Section 1.[9]
-
Plausible Causes:
-
High Monomer Conversion: The backbiting reaction is an equilibrium process. As monomer concentration decreases near the end of the polymerization, the relative rate of intramolecular backbiting increases, leading to a higher concentration of cyclic byproducts.
-
Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for the backbiting reaction to occur more readily.
-
Solvent Effects: The polarity of the solvent can influence the stability of the propagating oxonium ion and the transition state for backbiting.
-
-
Recommended Actions & Protocols:
-
Limit Monomer Conversion: Do not let the polymerization run to complete monomer depletion. Quench the reaction at a target conversion (e.g., 60-80%) to minimize the time the active chain ends are present in a low-monomer-concentration environment. The reaction can be monitored in real-time using techniques like in-situ FTIR.[7]
-
Optimize Temperature: Run the reaction at the lowest practical temperature that still affords a reasonable polymerization rate.
-
Purification: These low MW cyclic oligomers can often be removed during the purification step. Precipitating the polymer in a non-solvent like cold methanol will cause the high MW PTHF to crash out, while the smaller cyclic species may remain in solution.[10] Repeated precipitations may be necessary.
-
Q3: The polymerization reaction stops prematurely or the yield is much lower than expected. Why?
A3: Premature termination is a common problem, often linked to reactive impurities or suboptimal catalyst conditions.
-
Plausible Causes:
-
Active Impurities: Besides water, other impurities in the THF monomer or solvent (e.g., peroxides, aldehydes from improper storage) can react with and consume the initiator or the propagating cationic centers.[11]
-
Insufficient Catalyst/Initiator: The amount of initiator may be stoichiometrically insufficient to achieve the target molecular weight, especially if some of it is consumed by impurities.
-
Counter-ion Instability: The reaction can be terminated by the collapse of the propagating ion pair, where the cationic center is neutralized by its counter-ion.[1] This is more common with nucleophilic counter-ions (e.g., Cl⁻ from AlCl₃).
-
-
Recommended Actions & Protocols:
-
Monomer Purity Check: Before use, test your THF for peroxides (e.g., with potassium iodide test strips). If present, peroxides must be removed by passing the THF through an activated alumina column. Always use freshly purified monomer.
-
Use a Robust Catalyst System: Employ catalysts with non-nucleophilic, stable counter-ions, such as triflate (OTf⁻) or hexafluorophosphate (PF₆⁻).
-
Inert Atmosphere: Strictly maintain an inert atmosphere throughout the setup and reaction to prevent atmospheric moisture and oxygen from entering the system.
-
Q4: My final PTHF product is yellow or brownish, especially after purification. How can I get a colorless product?
A4: Discoloration is often a sign of degradation or side reactions involving the catalyst system, particularly with older, aggressive acid catalysts.[12]
-
Plausible Causes:
-
Aggressive Acid Catalysts: Strong, corrosive acid catalysts like sulfuric acid or certain Lewis acids can cause charring or other degradation side reactions at polymerization temperatures.[11][12]
-
High Temperatures: Running the polymerization at excessively high temperatures can lead to thermal degradation of the polymer.
-
Ineffective Catalyst Removal: Residual acid catalyst left in the polymer after quenching can cause degradation over time, especially if the polymer is heated during drying.
-
-
Recommended Actions & Protocols:
-
Choose a Milder Catalyst: Modern solid acid catalysts or organocatalysts can be less corrosive and lead to cleaner polymerizations.[13][14]
-
Thorough Quenching and Neutralization: After the polymerization, ensure the reaction is fully quenched. If an acid catalyst was used, washing the polymer solution with a mild base (e.g., a dilute sodium bicarbonate solution) can neutralize residual acid before precipitation.
-
Drying Conditions: Dry the purified polymer under vacuum at a mild temperature (e.g., 40-50 °C) to avoid thermal degradation.
-
Section 3: Frequently Asked Questions (FAQs)
Q: How does the choice of initiator and catalyst affect byproduct formation? A: The choice is critical. The ideal system promotes fast initiation relative to propagation and utilizes a stable, non-nucleophilic counter-ion. For example, systems that generate triflate (OTf⁻) or hexafluoroantimonate (SbF₆⁻) counter-ions are effective because these anions are very stable and unlikely to cause termination via ion-pair collapse. In contrast, using Lewis acids like BF₃·OEt₂ can be effective but requires co-initiators and careful control to avoid side reactions.[11] Modern organocatalytic systems are being developed to offer even greater control and reduce side reactions.[1][4]
| Catalyst Type | Common Examples | Advantages | Potential for Byproducts |
| Brønsted Acids | H₂SO₄, HClO₄, Triflic Acid (TfOH) | Simple, effective initiators. | High potential with corrosive acids (H₂SO₄); lower with stable counter-ions (TfOH). |
| Lewis Acids | BF₃·OEt₂, AlCl₃, SnCl₄ | Widely used, commercially available. | Can be difficult to control; requires co-initiators; may lead to broad MWD.[11] |
| Solid Acids | Heteropolyacids, Acidic Clays | Environmentally friendlier, easily separated by filtration.[13][15] | Activity can be lower; may still require promoters like acetic anhydride.[14] |
| Organocatalysts | Squaramidinium Catalysts | Offer high control over MW and low polydispersity.[1][4] | Newer technology, may be less commercially available. |
Q: What are the best analytical techniques to identify and quantify byproducts in my PTHF sample? A: A multi-faceted approach is best:
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is the most important technique. It separates molecules based on their hydrodynamic volume, allowing you to determine the molecular weight distribution (Mn, Mw, Đ) of your main polymer and visualize the presence of low molecular weight byproducts like cyclic oligomers.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of your PTHF repeat unit and analyzing end-groups.[13][14] It can help identify structures that result from specific initiation or termination events.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts or residual unreacted monomer in the final product.[17]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): This technique can provide detailed information on the distribution of oligomers and help identify different types of end-groups on the polymer chains.[18]
Q: How critical is monomer purification, really? A: It is arguably the most critical step for achieving a controlled polymerization. Commercial THF often contains inhibitors, water, and peroxides.[11] As detailed in the troubleshooting section, water leads to chain transfer, and peroxides can interfere with cationic polymerization. Failure to rigorously purify the monomer is a primary source of failed or uncontrolled reactions.
Section 4: Key Experimental Protocols
Protocol 1: Rigorous Purification of THF Monomer (Safety Note: Handle sodium metal and benzophenone with extreme care in a fume hood. Ensure no water is present when working with sodium.)
-
Pre-drying: Add calcium hydride (CaH₂) to a bottle of commercial THF and let it stir overnight to remove the bulk of the water.
-
Setup Distillation Apparatus: Assemble a distillation apparatus that has been flame- or oven-dried and cooled under an inert atmosphere.
-
Initiate Drying: In the distillation flask, under a positive pressure of argon or nitrogen, add sodium metal chunks and a small amount of benzophenone to the pre-dried THF.
-
Reflux: Gently heat the mixture to reflux. The solution will turn a deep blue or purple color when the THF is anhydrous and oxygen-free. This indicates the formation of the benzophenone ketyl radical. If the color does not appear, more sodium may be needed.
-
Distillation: Once the deep blue/purple color is stable, distill the THF directly into your reaction flask, which is already under an inert atmosphere. Use the purified THF immediately.
Protocol 2: General Procedure for Controlled Cationic Polymerization of THF (This is a general guide; concentrations and temperatures should be optimized for your specific catalyst.)
-
Reactor Setup: In a flame-dried, multi-neck flask equipped with a magnetic stirrer and under a positive pressure of inert gas, add the freshly distilled THF monomer.
-
Cooling: Cool the flask to the desired reaction temperature (e.g., 0 °C or 20 °C) using an ice bath or cryostat.
-
Initiation: Prepare a stock solution of your initiator (e.g., trimethylsilyl triflate) in a dry solvent if necessary. Using a gas-tight syringe, rapidly inject the required amount of initiator into the stirred THF.
-
Polymerization: Allow the reaction to proceed with vigorous stirring. The solution will gradually become more viscous as the polymer forms.[10]
-
Monitoring (Optional): If possible, take aliquots at different time points via syringe and quench them immediately in cold methanol to be analyzed by GPC. This will allow you to track the evolution of molecular weight and polydispersity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Living polymerization - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caloongchem.com [caloongchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. caloongchem.com [caloongchem.com]
- 12. US6455711B1 - Method for producing polytetrahydrofuran - Google Patents [patents.google.com]
- 13. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Aminonitrile Intermediates
From the Desk of the Senior Application Scientist
Welcome, researchers and innovators. In the landscape of pharmaceutical and chemical synthesis, α-aminonitriles stand out as exceptionally versatile intermediates. They are the foundational building blocks for a vast array of molecules, most notably α-amino acids via the esteemed Strecker synthesis.[1][2] However, their utility is often shadowed by their inherent instability. Many promising synthetic routes have been frustrated by the decomposition of these critical intermediates during reaction, workup, or purification.
This guide is designed to serve as your dedicated technical resource. We will move beyond simple procedural lists to explore the mechanistic underpinnings of aminonitrile degradation. By understanding why they are unstable, we can formulate logical, evidence-based strategies to protect them. This document is structured as a series of frequently asked questions, directly addressing the common challenges encountered in the lab.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My aminonitrile yield is low, or the product seems to disappear during aqueous workup. What are the primary degradation pathways?
Answer: This is the most common issue researchers face and it typically points to two main competing degradation mechanisms: hydrolysis and the retro-Strecker reaction . Both pathways are highly sensitive to the presence of water and ambient pH.
-
Causality - The "Why": The aminonitrile structure contains a delicate balance of functional groups. The nitrile is susceptible to hydrolysis, and the entire molecule exists in equilibrium with its starting materials (an imine and cyanide ion).[3][4] Shifting the equilibrium or introducing reagents that react with the nitrile will inevitably lead to product loss.
-
Mechanism 1: Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid.[2][3] This is the basis for converting aminonitriles to amino acids, but it is a degradation pathway if the aminonitrile is the desired final product. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack.[3]
-
Mechanism 2: Retro-Strecker Reaction: The formation of an aminonitrile from an imine and a cyanide source is a reversible equilibrium.[4] In the presence of water, the aminonitrile can dissociate back into an iminium ion and cyanide. The iminium ion is then readily hydrolyzed back to the parent aldehyde or ketone and amine, effectively reversing the synthesis.[2] Driving off water during the initial reaction, for instance with a desiccant, helps push the equilibrium toward the aminonitrile product.[2]
Below is a diagram illustrating these competing degradation pathways.
Caption: Key degradation pathways for α-aminonitrile intermediates.
FAQ 2: How critical is pH control during workup and purification for aminonitrile stability?
Answer: pH control is arguably the most critical factor in preserving your aminonitrile intermediate. Both acidic and basic conditions can rapidly accelerate decomposition, but they do so through different mechanisms.
-
Expertise & Causality: The stability of the aminonitrile is a direct function of the protonation state of both the amino group and the nitrile nitrogen.
-
Acidic Conditions (pH < 6): Under acidic conditions, the nitrile nitrogen can be protonated, which significantly activates the carbon atom toward nucleophilic attack by water, leading to rapid hydrolysis.[3][5] This pathway is generally faster under acidic conditions than basic ones.[5]
-
Neutral to Mildly Basic Conditions (pH 7-9): This is often the "sweet spot" for stability. The concentration of H₃O⁺ is too low for efficient acid-catalyzed hydrolysis. While some base is present, it may not be strong enough to promote rapid base-catalyzed hydrolysis. A patent for an industrial process specifically recommends storing the aminonitrile product mixture in the presence of ammonia (a weak base) to enhance stability.[6]
-
Strongly Basic Conditions (pH > 10): While strong base is used for the saponification step in converting nitriles to carboxylates, it can also promote unwanted side reactions and degradation of sensitive substrates.
-
-
Trustworthiness - Practical Application: The goal is to keep the aminonitrile in its neutral form and avoid protonating the nitrile or creating strongly basic conditions. A mildly basic aqueous wash (e.g., with a saturated sodium bicarbonate solution) is often safer than a strongly acidic or basic wash.
Data Presentation: Impact of pH on Aminonitrile Stability
| pH Range | Predominant Degradation Pathway | Recommended Action | Rationale |
| < 6 (Acidic) | Hydrolysis of the nitrile group | AVOID. If an acid wash is necessary, keep contact time minimal and temperature low. | Protonation of the nitrile nitrogen activates it for nucleophilic attack by water.[3][5] |
| 7 - 9 (Neutral/Mildly Basic) | Minimal Degradation | OPTIMAL . Use buffers in this range (e.g., phosphate, bicarbonate) for aqueous extractions. | Balances minimizing acid-catalyzed hydrolysis and avoiding base-promoted side reactions.[6] |
| > 10 (Strongly Basic) | Hydrolysis, potential for other base-catalyzed side reactions | USE WITH CAUTION. Generally not recommended unless required for a subsequent step. | High hydroxide concentration can directly attack the nitrile carbon. |
FAQ 3: My aminonitrile decomposes upon concentration or during column chromatography. What are some effective purification strategies for sensitive intermediates?
Answer: This is a classic problem. Standard purification techniques like silica gel chromatography are often destructive for aminonitriles. The inherent acidity of silica gel can catalyze both hydrolysis and the retro-Strecker reaction, leading to significant product loss on the column.[5] Furthermore, prolonged heating, even under reduced pressure, can promote thermal decomposition.
-
Expertise & Causality: The key is to minimize the intermediate's contact with acidic media, water, and heat. The ideal strategy often involves avoiding chromatography altogether or using a non-acidic stationary phase. The most robust approach is often to use the crude aminonitrile directly in the next step if possible.[7]
-
Authoritative Grounding & Protocol: When purification is necessary, non-chromatographic methods should be your first choice.
Experimental Protocol: Non-Chromatographic Purification via Trituration/Precipitation
This protocol is designed for an aminonitrile that is expected to be a solid and is soluble in a polar solvent (like ethyl acetate or DCM) but insoluble in a non-polar solvent (like hexanes or pentane).
-
Reaction Quench & Extraction:
-
After the reaction is complete, cool the reaction mixture to 0 °C.
-
Quench the reaction by adding a cold, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction quickly.
-
Wash the organic layer sequentially with cold brine.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and wash it with a small amount of fresh, cold solvent.
-
-
Concentration:
-
Concentrate the filtrate in vacuo using a rotary evaporator, ensuring the bath temperature does not exceed 30 °C. Do not evaporate to complete dryness; leave a concentrated oil or slurry. Over-concentration can lead to thermal degradation.[8]
-
-
Trituration/Precipitation:
-
To the concentrated residue, add a cold, non-polar solvent (e.g., hexanes, pentane, or a mixture of hexanes/EtOAc) dropwise while stirring vigorously.
-
The desired aminonitrile should precipitate as a solid. If it oils out, try scratching the side of the flask or adding a seed crystal.
-
Continue stirring the resulting slurry in an ice bath for 15-30 minutes to maximize precipitation.
-
-
Isolation and Storage:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of the cold, non-polar solvent.
-
Dry the solid under a high vacuum for a short period. Do not use heat.
-
Immediately transfer the purified solid to a sealed vial, flush with an inert gas (N₂ or Ar), and store at ≤ -20 °C.
-
The following workflow diagram visualizes this purification strategy.
Caption: Workflow for non-chromatographic purification.
References
-
Shafran, Y.; Fersht, A. R.; Pasha, F. A. Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
Ashenhurst, J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Various Authors. α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
-
Wikipedia Contributors. Strecker amino acid synthesis. Wikipedia. [Link]
-
Vu, T. H.; Lhermitte, C.; et al. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health (NIH). [Link]
-
Van der Veken, P.; et al. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
-
Chemistry Stack Exchange User Community. Why doesn't Strecker synthesis produce AHAs instead?. Chemistry Stack Exchange. [Link]
-
The Organic Chemistry Tutor. Strecker Amino Acid Synthesis. YouTube. [Link]
-
Eiler, S.; Levy, N.; et al. Unstable Protein Purification Through the Formation of Stable Complexes. PubMed. [Link]
-
Liger, D.; et al. What are the factors taken care of during purification of unstable proteins?. ResearchGate. [Link]
- Johnson, R. A.; et al. Process for the preparation of aminonitriles.
-
Gherman, A. M.; et al. An Overview of Degradation Strategies for Amitriptyline. National Institutes of Health (NIH). [Link]
-
Eiler, S.; Levy, N.; et al. Unstable Protein Purification Through the Formation of Stable Complexes. ResearchGate. [Link]
-
Lee, J.; et al. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. National Institutes of Health (NIH). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0565635B1 - Process for the preparation of aminonitriles - Google Patents [patents.google.com]
- 7. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of Substituted Oxolanes in Assays
Welcome to the technical support center for handling substituted oxolanes and other lipophilic compounds in experimental assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues that can compromise assay integrity and lead to unreliable data. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My substituted oxolane precipitated immediately when I diluted my DMSO stock into an aqueous assay buffer. What happened and how can I fix it?
This is a very common phenomenon known as "crashing out." It occurs when a compound that is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous system where its solubility is poor.[1] The drastic change in solvent polarity causes the compound to fall out of solution.
Causality: The high concentration of the compound in the DMSO stock is kinetically trapped. Upon dilution into the buffer, the solution becomes supersaturated with respect to the compound's thermodynamic solubility limit in the final aqueous environment, leading to precipitation.[2][3] This is a classic kinetic solubility problem.[4][5]
Recommended Actions:
-
Optimize Final DMSO Concentration: The final concentration of DMSO is critical. While you need enough to aid solubility, high concentrations can be toxic to cells or interfere with enzyme kinetics.[6][7] Most cell-based assays can tolerate up to 0.5% DMSO, while some robust biochemical assays might tolerate 1-2%.[7] Always determine the highest acceptable concentration for your specific assay.
-
Use a Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solution that contains a higher percentage of DMSO or a co-solvent, and then serially dilute into the final aqueous buffer. This gradual change in polarity can sometimes prevent immediate precipitation.[1]
-
Lower the Stock Concentration: If possible, start with a lower concentration stock solution (e.g., 10 mM instead of 100 mM). This reduces the degree of supersaturation upon dilution into the final assay buffer.[8]
-
Modify the Assay Buffer: Introduce solubilizing agents into your final buffer before adding the compound.
Q2: What are "solubilizing agents" or "excipients," and how do I choose the right one for my assay?
Solubilizing agents are additives that increase a compound's solubility in an aqueous medium.[9] The choice depends heavily on the assay type (biochemical vs. cell-based) and the properties of your substituted oxolane.
Common Solubilizing Agents:
| Agent Type | Examples | Mechanism of Action | Best For | Considerations |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Encapsulates the hydrophobic compound within its lipophilic core, presenting a hydrophilic exterior to the aqueous solvent.[10][11] | Biochemical and cell-based assays. Very effective for many lipophilic drugs.[12] | Can sometimes extract cholesterol from cell membranes at high concentrations. Must be validated for assay compatibility.[10] |
| Surfactants | Tween-20, Triton X-100, Pluronics | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[13] | Primarily for biochemical/enzymatic assays. | Often disrupt cell membranes, making them unsuitable for live-cell assays. Can also denature proteins at high concentrations.[14] |
| Co-solvents | Ethanol, Propylene Glycol, PEG-400 | Reduces the overall polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[15] | Biochemical and some cell-based assays (with careful toxicity validation). | Potential for cytotoxicity and assay interference. Must run vehicle controls.[6][16] |
| pH Modifiers | HCl, NaOH, Buffers (Phosphate, TRIS) | For ionizable compounds, adjusting the pH to favor the charged (more soluble) species can dramatically increase solubility.[4][17] | Any assay, provided the pH change is compatible with the biological system. | Requires knowledge of the compound's pKa. The required pH may not be compatible with protein stability or cell viability.[18] |
Q3: How do I know if my compound is truly dissolved or if it has formed non-visible aggregates that could affect my results?
Compound aggregation is a major source of false positives and negatives in high-throughput screening (HTS).[19][20] Aggregates can scatter light, interfere with optical readouts, or sequester target proteins non-specifically.
Detection and Mitigation Strategies:
-
Nephelometry: This is a direct method to measure turbidity by detecting scattered light, providing a quantitative measure of precipitation (kinetic solubility).[4] It is highly sensitive for detecting particulates that may not be visible to the naked eye.[21]
-
Dynamic Light Scattering (DLS): DLS can detect the presence of sub-micron aggregates in what appears to be a clear solution.
-
Assay Controls: Including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in biochemical assays is a common practice to prevent the formation of compound aggregates.[20] Always confirm that the detergent does not inhibit your target.
-
Counter-Screening: Test active compounds from your primary screen in an orthogonal assay that uses a different detection technology to rule out artifacts.[22]
Troubleshooting and Experimental Workflows
A systematic approach is crucial for diagnosing and solving solubility problems. The following workflow provides a logical path from identifying the problem to finding a viable solution.
Caption: A troubleshooting flowchart for addressing compound precipitation.
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This protocol determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This is a high-throughput method to assess the practical solubility limit for assay conditions.[4]
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the substituted oxolane in 100% DMSO (e.g., 20 mM).[1]
-
Serial Dilution: In a 96-well plate (the "source plate"), perform a serial 2-fold dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).
-
Transfer to Assay Buffer: Using a liquid handler or multichannel pipette, transfer a small, fixed volume (e.g., 1-2 µL) from each well of the source plate to a new 96-well plate (the "assay plate") containing a fixed volume of your aqueous assay buffer (e.g., 99-198 µL). This ensures the final DMSO concentration is constant (e.g., 1%).
-
Incubate: Shake the assay plate for a defined period (e.g., 1-2 hours) at room temperature to allow for equilibration.
-
Read Plate: Measure the turbidity in each well using a nephelometer.
-
Analyze Data: Plot the nephelometry signal (light scatter) against the nominal compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit.
Self-Validation:
-
Positive Control: Use a known poorly soluble compound to ensure the assay can detect precipitation.
-
Negative Control: Use a known highly soluble compound to confirm a flat baseline.
-
Vehicle Control: Wells containing only buffer and the final concentration of DMSO should show no signal.
Protocol 2: Screening for a Suitable Solubilizing Excipient
This protocol helps identify an effective solubilizing agent that is compatible with your assay.
Methodology:
-
Prepare Excipient Stocks: Prepare a set of assay buffers, each containing a different potential solubilizing agent at a working concentration (e.g., 1% HP-β-CD, 0.05% Tween-20, 2% PEG-400). Also include a "no excipient" control buffer.
-
Validate Assay Compatibility: Run your assay's positive and negative controls in each of the prepared excipient buffers (without your test compound). Any significant change in the assay window (signal-to-background) indicates the excipient is interfering with the assay and should be discarded.
-
Test Compound Solubility: Using the compatible buffers identified in step 2, repeat the kinetic solubility assessment described in Protocol 1.
-
Compare Results: Compare the kinetic solubility limits of your substituted oxolane in the different excipient-containing buffers. A significant increase in the solubility limit indicates an effective solubilizing agent.
Causality Check: The goal is to find an excipient that increases compound solubility without negatively impacting the biological components of the assay (e.g., enzyme activity, cell viability). The validation step (2) is critical for ensuring the trustworthiness of subsequent data.[1]
References
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. PubMed Central.
- Carneiro, S. B., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Patel, N., & Patel, K. (2023). Formulation strategies for poorly soluble drugs.
- Persson, E., et al. (2016). Interlaboratory Validation of Small-Scale Solubility and Dissolution Measurements of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility. BenchChem.
- Kumar, S., & Singh, S. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Koppel, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
- D'Avanzo, N., et al. (2024). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics.
- Homayun, B., et al. (2019).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Johnson, T. W., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
- BioDuro. (n.d.).
- Sarr, E., et al. (2021). Study of pH-dependent drugs solubility in water.
- Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
- SciSpace. (n.d.).
- Natesan, S., & Kim, S. J. (2023).
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- BioDuro. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. BioDuro.
- Lee, S., & Kim, D. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Galiano, V., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central.
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Dissolution Technologies.
- Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. International Journal of Pharmaceutical and Phytopharmacological Research.
- Reddit. (2022). How to tackle compound solubility issue.
- ResearchGate. (2018). How to improve the solubility of lipophilic drug, weekly basic drug in solid lipids?.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Llowarch, P., & Berry, S. (2025). Thermal Shift Methods and High Throughput Screening. AstraZeneca, UK.
- Al-Gousous, J., et al. (2019). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Otani, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Global Research Online.
- Iwatani, S., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Bohn, M. K., et al. (2024). Clinical Impact of Macrotroponin on Immunometric Troponin Assays. MDPI.
- Maltseva, E., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central.
- Rubino, J. T. (2003). Solubility of drugs in aqueous solutions. Part 1.
- FASEB Journal. (2024). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal.
- Pharmaceutics. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI.
- Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.
- Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.
- Quora. (2017). What effects does DMSO have on cell assays?. Quora.
- LifeTein. (2023). DMSO usage in cell culture. LifeTein.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Solubility of drugs in aqueous solutions. Part 1. Ideal mixed solvent approximation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of Benzylamino Derivatives
Welcome to the technical support center for the refinement of crystallization methods for benzylamino derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline materials. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization methods for benzylamino derivatives?
The most prevalent and effective methods for crystallizing benzylamino derivatives, like many small organic molecules, are solution-based techniques that aim to slowly achieve a state of supersaturation.[1][2] The three fundamental methods are:
-
Slow Evaporation: This is the simplest technique where a near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly.[3] This gradual increase in concentration pushes the solution into a supersaturated state, initiating crystal growth.[1] While straightforward, it may not always produce the highest quality crystals.[4]
-
Slow Cooling: This method leverages the common characteristic of compounds being more soluble in warmer solvents. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, solubility drops, leading to supersaturation and crystallization.[1]
-
Vapor Diffusion: Considered one of the best methods for small molecule crystallization, especially with limited material, this technique involves dissolving the compound in a small amount of a volatile "good" solvent.[5] This solution is then placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the good solvent slowly diffuses into the anti-solvent reservoir, while the anti-solvent vapor diffuses into the compound's solution, gradually decreasing its solubility and inducing crystallization.[5]
Q2: How do I select an appropriate solvent system for my benzylamino derivative?
Solvent selection is a critical step and often requires some experimentation.[6] The ideal solvent is one in which your compound is moderately soluble, with solubility increasing significantly with temperature.[7][8]
General Principles for Solvent Selection:
-
Polarity Matching: A general rule of thumb is "like dissolves like." Benzylamino derivatives possess both nonpolar (benzyl group) and polar (amino group) characteristics. Solvents with intermediate polarity, or solvent mixtures, are often successful. For instance, alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone) are common starting points.[9][10]
-
Boiling Point: A solvent with a boiling point below 100°C is often preferred to allow for easy removal from the final crystals and to minimize the risk of the compound "oiling out".[9]
-
Binary Solvent Systems: When a single solvent is not ideal, a binary (two-component) system can be highly effective.[1] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.[1] Common pairs include ethanol/water, methanol/diethyl ether, and hexane/ethyl acetate.[10][11]
A systematic approach to solvent screening is often the most efficient path to success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of benzylamino derivatives.
Problem 1: My compound is separating as an oil or amorphous solid ("oiling out"). What should I do?
Cause: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a crystalline solid.[12][13] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that solvent system.[12] It is a common problem, especially with compounds that have low melting points or when high levels of impurities are present, which can depress the melting point.[12][14] The resulting oil is often an impure liquid that rarely forms high-quality crystals upon solidification.[12][13]
Solutions:
-
Reduce the Rate of Supersaturation: Oiling out is often a kinetic problem caused by the solution becoming supersaturated too quickly.[13]
-
Slow Down Cooling: If using a slow cooling method, reduce the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated by paper towels or a cork ring, before moving it to a colder environment.[12]
-
Add More Solvent: Re-heat the solution and add a small amount of additional "good" solvent. This increases the total volume, requiring a longer time or a lower temperature to reach the saturation point, giving molecules more time to arrange into a crystal lattice.[12]
-
-
Adjust the Solvent System: The polarity of the solvent can influence the tendency to oil out.
-
Change Solvents: Try a solvent with a lower boiling point.[9]
-
Modify Solvent Polarity: If using a binary solvent system, adjust the ratio. Sometimes, slightly increasing the proportion of the "poor" solvent (anti-solvent) before cooling can help.
-
-
Lower the Crystallization Temperature: If possible, try to achieve supersaturation at a temperature below the compound's melting point. This may involve starting with a more dilute solution and allowing it to cool to a lower temperature (e.g., in a refrigerator or freezer).
-
Increase Purity: If impurities are suspected, further purification of the starting material by chromatography may be necessary before attempting crystallization.[14][15]
Problem 2: I am not getting any crystals, and the solution remains clear.
Cause: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation.[1] This could be due to using too much solvent or the compound being highly soluble in the chosen solvent system even at low temperatures.[12]
Solutions:
-
Increase Concentration:
-
Induce Nucleation: Sometimes a supersaturated solution is stable and requires a trigger to initiate crystal formation.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[16] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[16]
-
Seeding: Introduce a "seed crystal"—a tiny crystal of the same compound—into the supersaturated solution.[4] This provides a template for further crystal growth. If you don't have a seed crystal, sometimes a crystal of a structurally similar compound can work.[4]
-
-
Change the Solvent System: If the compound is too soluble, you may need to switch to a solvent in which it is less soluble or use an anti-solvent approach. Add a "poor" solvent dropwise to the solution until it becomes slightly turbid (cloudy), then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to stand.[10]
Problem 3: The crystals are too small, forming as a powder or fine needles.
Cause: The formation of many small crystals instead of a few large ones is typically due to rapid nucleation.[1] When nucleation happens too quickly, a large number of crystal growth sites are formed simultaneously, and they compete for the available solute, resulting in small crystals.[7] This can be caused by cooling the solution too fast or having too many nucleation sites (like dust or other particulate matter).[3]
Solutions:
-
Slow Down the Crystallization Process: The key to growing larger crystals is to allow them to form slowly.[1]
-
Slower Cooling/Evaporation: Use a more gradual cooling process or slow down the rate of solvent evaporation by reducing the opening of the crystallization vessel.[4] Placing the setup in a vibration-free area is also crucial.[3]
-
Use a More Dilute Solution: Starting with a slightly more dilute solution will require a longer time to reach supersaturation, which can favor the growth of fewer, larger crystals.
-
-
Reduce Nucleation Sites:
-
Temperature Cycling (Ostwald Ripening): In some cases, gently warming the solution to redissolve the smaller crystals and then cooling it again very slowly can promote the growth of the larger, more stable crystals at the expense of the smaller ones.[1]
Protocols and Data
Table 1: Common Solvents for Crystallization of Benzylamino Derivatives
The selection of a solvent is paramount for successful crystallization. This table provides a starting point for screening, listing common solvents in order of decreasing polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for polar compounds, often used as an anti-solvent with alcohols.[9] |
| Methanol | 6.6 | 65 | A polar protic solvent, good for compounds with H-bonding capability.[9] |
| Ethanol | 5.2 | 78 | Similar to methanol but less volatile; a very common crystallization solvent.[9] |
| Acetone | 5.1 | 56 | A polar aprotic solvent; its high volatility can be a challenge.[9] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often a good first choice for many organic compounds.[4] |
| Dichloromethane | 3.4 | 40 | Good solvent, but high volatility can lead to rapid, poor-quality crystal growth.[4] |
| Toluene | 2.4 | 111 | A nonpolar aromatic solvent; can be useful but has a high boiling point.[9] |
| Hexane | 0.0 | 69 | A nonpolar solvent, typically used as an anti-solvent for more polar compounds.[9] |
Experimental Protocol: Systematic Solvent Screening Workflow
This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for your benzylamino derivative.
-
Preparation: Place approximately 10-20 mg of your compound into several small, clean test tubes.
-
Single Solvent Test (Room Temperature): To each tube, add a different solvent from Table 1 dropwise (e.g., 0.5 mL). Observe if the compound dissolves completely at room temperature.
-
If it dissolves easily, the solvent is likely too good for single-solvent crystallization but may be useful as the "good" solvent in a binary system.[8]
-
-
Single Solvent Test (Heating): If the compound did not dissolve at room temperature, gently heat the test tube. Continue adding the solvent dropwise until the solid dissolves completely.
-
If it dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. If crystals form, you have found a potentially suitable single-solvent system.[8]
-
If it does not dissolve even with significant solvent and heat, the solvent is unsuitable.
-
-
Binary Solvent System Test: Take a sample that dissolved readily in a "good" solvent at room temperature. Add a "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy (turbid). Gently warm the mixture until it becomes clear again. Allow it to cool slowly. If crystals form, this is a promising binary system.
Visual Guides
Diagram 1: Troubleshooting Crystallization Failures
This decision tree provides a logical workflow for diagnosing and solving common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Diagram 2: Workflow for Vapor Diffusion Crystallization
This diagram illustrates the setup and process for the vapor diffusion method.
Caption: Step-by-step workflow for the vapor diffusion crystallization method.
References
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
Durham University. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
ResearchGate. (2015, November 7). Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Creative Biolabs. (2024, December 25). Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]
-
ResearchGate. (2014, May 19). How to improve the quality of my crystal?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]
-
ResearchGate. (2020, October 6). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
ACS Publications. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design. Retrieved from [Link]
-
International Journal of Advanced Research. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
-
Unknown Source. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
PubMed. (n.d.). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
-
PMC - NIH. (2023, June 8). How to fast grow large-size crystals?. Retrieved from [Link]
-
Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Retrieved from [Link]
-
PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]
-
J. Chem. Educ. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
Sources
- 1. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 2. iscientific.org [iscientific.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. unifr.ch [unifr.ch]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How To [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. reddit.com [reddit.com]
- 15. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative analysis of catalysts for reductive amination
Ein Leitfaden für Forscher zur vergleichenden Analyse von Katalysatoren für die reduktive Aminierung
Verfasst von Ihrem Senior Application Scientist
Die reduktive Aminierung ist eine der leistungsfähigsten und am weitesten verbreiteten Methoden in der modernen organischen Synthese zur Bildung von Kohlenstoff-Stickstoff-Bindungen. Ihre Bedeutung für die pharmazeutische und medizinische Chemie kann nicht hoch genug eingeschätzt werden, da Amine in einer Vielzahl von biologisch aktiven Verbindungen allgegenwärtig sind.[1][2] Tatsächlich wird schätzungsweise ein Viertel aller C-N-Bindungsbildungsreaktionen in der pharmazeutischen Industrie durch reduktive Aminierung durchgeführt. Die Reaktion, bei der eine Carbonylgruppe über ein intermediäres Imin in ein Amin umgewandelt wird, bietet eine bemerkenswerte Flexibilität.[3][4]
Der Erfolg dieser Umwandlung hängt jedoch entscheidend von der Wahl des Katalysators oder des Reduktionsmittels ab. Die Auswahl beeinflusst direkt die Ausbeute, Selektivität, den Substratumfang und die betriebliche Durchführbarkeit. Dieser Leitfaden bietet eine objektive, datengestützte vergleichende Analyse der wichtigsten Katalysatorsysteme, die heute im Einsatz sind, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine fundierte Entscheidungsfindung zu ermöglichen.
Der Mechanismus: Ein zweistufiger Prozess
Das Verständnis des zugrunde liegenden Mechanismus ist entscheidend für die Auswahl des Katalysators und die Optimierung der Reaktionsbedingungen. Die reduktive Aminierung verläuft im Wesentlichen in zwei Hauptschritten:
-
Imin-/Iminiumionenbildung: Ein Amin greift nukleophil die Carbonylgruppe eines Aldehyds oder Ketons an, um ein Hemiaminal-Zwischenprodukt zu bilden. Dieses dehydratisiert anschließend zum entsprechenden Imin (aus primären Aminen) oder Enamin (aus sekundären Aminen). Unter leicht sauren Bedingungen wird das Imin protoniert und bildet ein hoch elektrophiles Iminiumion, das anfälliger für die Reduktion ist als die ursprüngliche Carbonylgruppe.[1][4]
-
Reduktion: Das Imin- oder Iminiumion wird anschließend durch einen Hydridspender oder durch katalytische Hydrierung zum Zielamin reduziert.
Die Kausalität hinter der "direkten" oder "Eintopf"-reduktiven Aminierung liegt in der Verwendung eines Reduktionsmittels, das selektiv das Iminiumion in Gegenwart der Carbonyl-Ausgangsmaterialien reduziert.[1] Dies verhindert die unerwünschte Reduktion des Aldehyds oder Ketons zum entsprechenden Alkohol.
Abbildung 1: Allgemeiner Mechanismus der reduktiven Aminierung.
Vergleichende Analyse der Katalysatorsysteme
Die Wahl des Reduktionssystems ist ein Kompromiss zwischen Reaktivität, Selektivität, Kosten, Sicherheit und Skalierbarkeit. Wir können die gängigen Methoden in vier Hauptkategorien einteilen.
Stöchiometrische Borhydrid-Reagenzien
Dies sind die Arbeitspferde der reduktiven Aminierung im Labormaßstab. Ihre Zuverlässigkeit und breite Anwendbarkeit machen sie extrem beliebt. Der Schlüssel zu ihrer Wirksamkeit liegt in ihrer abgestuften Reaktivität.
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃ oder STAB): Gilt weithin als das Reagenz der Wahl für ein breites Spektrum an Substraten.[1] Es ist mild genug, um Aldehyde und Ketone nicht schnell zu reduzieren, aber reaktiv genug, um Iminiumionen effizient zu reduzieren.[3] Diese Selektivität ermöglicht bequeme Eintopfverfahren mit hohen Ausbeuten.[1] Ein wesentlicher Vorteil ist seine im Vergleich zu Natriumcyanoborhydrid geringere Toxizität.[1]
-
Natriumcyanoborhydrid (NaBH₃CN): Dieses Reagenz ist hochselektiv für die Reduktion von Iminen gegenüber Carbonylen, insbesondere bei leicht saurem pH-Wert (pH 4-5), wo die Iminbildung begünstigt wird.[4] Seine hohe Toxizität und die mögliche Bildung von hochgiftigem Cyanwasserstoffgas (HCN) bei stark sauren Bedingungen sind jedoch erhebliche Nachteile, die eine sorgfältige Handhabung erfordern.[1]
-
Natriumborhydrid (NaBH₄): Als stärkstes und kostengünstigstes der drei ist NaBH₄ weniger selektiv und kann Aldehyde und Ketone direkt reduzieren.[4] Um dies zu umgehen, wird es am besten in einem zweistufigen Verfahren eingesetzt: Zuerst wird das Imin gebildet (oft durch azeotrope Entfernung von Wasser) und dann wird NaBH₄ für die Reduktion zugegeben.
| Reagenz | Selektivität (Imin vs. Carbonyl) | Toxizität | Typisches Verfahren | Hauptvorteil | Hauptnachteil |
| NaBH(OAc)₃ (STAB) | Hoch | Gering | Eintopf | Breite Anwendbarkeit, Sicherheit | Höhere Kosten |
| NaBH₃CN | Sehr hoch | Hoch | Eintopf | Ausgezeichnete Selektivität | Toxizität, HCN-Risiko |
| NaBH₄ | Gering | Mäßig | Zweistufig (oft) | Kostengünstig, hohe Reaktivität | Mangelnde Selektivität |
Katalytische Hydrierung (H₂-Gas)
Für industrielle Anwendungen und Großansätze ist die katalytische Hydrierung mit Wasserstoffgas aufgrund ihrer hohen Atomökonomie (Wasser ist das einzige Nebenprodukt) und der geringeren Kosten des Reduktionsmittels oft die Methode der Wahl.[5]
-
Heterogene Katalysatoren (z. B. Pd/C, PtO₂, Raney-Ni): Palladium auf Kohle (Pd/C) ist der am häufigsten verwendete Katalysator.[6] Diese Katalysatoren sind robust, wiederverwendbar (durch Filtration) und hocheffektiv. Die Reaktionen erfordern jedoch typischerweise eine spezielle Ausrüstung, um mit gasförmigem Wasserstoff umzugehen, oft unter Druck (von Ballon-Druck bis zu Hochdruckautoklaven).[6][7] Ein Nachteil ist die hohe Reaktivität, die zur Reduktion anderer funktioneller Gruppen wie Alkene, Alkine, Nitrogruppen oder Benzylether führen kann.[8]
-
Homogene Katalysatoren (z. B. Ru-, Rh-, Ir-Komplexe): Diese bieten oft eine höhere Selektivität und Toleranz gegenüber funktionellen Gruppen.[3] Insbesondere ermöglichen chirale Liganden an diesen Metallzentren eine hoch enantioselektive reduktive Aminierung, was für die Synthese von chiralen Aminen in der pharmazeutischen Industrie von entscheidender Bedeutung ist.[9] Die Nachteile sind die höheren Kosten der Katalysatoren und die oft schwierige Abtrennung des Katalysators vom Produkt.
Katalytische Transferhydrierung
Die Transferhydrierung bietet einen Mittelweg, der die Vorteile der katalytischen Methoden (geringe Katalysatorbeladung) mit der betrieblichen Einfachheit stöchiometrischer Reagenzien verbindet. Anstelle von H₂-Gas wird ein Wasserstoffdonormolekül wie Ameisensäure, Ammoniumformiat oder Isopropanol verwendet.[3][10]
-
Ru- und Ir-Katalysatoren: Komplexe auf Basis von Ruthenium und Iridium sind für diese Umwandlung besonders effektiv.[11] Die Reaktionen werden typischerweise unter milden Bedingungen (oft bei Raumtemperatur bis leicht erhöhter Temperatur) durchgeführt und erfordern keine spezielle Druckapparatur.[11] Die asymmetrische Transferhydrierung (ATH) unter Verwendung chiraler Liganden ist eine leistungsstarke Methode zur Herstellung enantiomerenreiner Amine und wird in der Synthese weithin eingesetzt.[12][13]
Biokatalyse (Imin-Reduktasen)
Die Verwendung von Enzymen, insbesondere Imin-Reduktasen (IREDs) und reduktiven Aminasen (RedAms), stellt die Spitze der selektiven und nachhaltigen Aminsynthese dar.[2]
-
Imin-Reduktasen (IREDs): Diese Enzyme katalysieren die Reduktion von Iminen mit außergewöhnlich hoher Stereoselektivität (>99 % ee ist üblich).[2] Die Reaktionen laufen in wässrigen Medien unter sehr milden Bedingungen (Raumtemperatur, neutraler pH-Wert) ab. Die Substratspezifität kann eine Einschränkung sein, aber durch Protein-Engineering wird die Palette akzeptierter Substrate ständig erweitert. Die Skalierbarkeit wurde bereits im Tonnenmaßstab nachgewiesen, was ihre industrielle Relevanz unterstreicht.[2] Die Hauptkosten sind oft mit dem Enzym selbst und dem erforderlichen Co-Faktor (NAD(P)H) verbunden, obwohl effiziente Co-Faktor-Regenerationssysteme entwickelt wurden.[14]
Leistungsvergleich und Anwendbarkeit
| Kriterium | Borhydride (STAB) | Katalytische Hydrierung (Pd/C) | Transferhydrierung (Ir/Ru) | Biokatalyse (IREDs) |
| Selektivität | Gut bis ausgezeichnet | Mäßig (kann andere Gruppen reduzieren) | Hoch | Außergewöhnlich (Stereo- & Chemo-) |
| Bedingungen | Mild (RT), atmosphärisch | Variabel (RT bis hohe T, H₂-Druck) | Mild (RT bis 80°C), atmosphärisch | Sehr mild (RT, wässrig, pH 7) |
| Substratumfang | Sehr breit | Breit, aber intolerant gegenüber reduzierbaren Gruppen | Breit | Enger, aber erweiterbar |
| Asymmetrie | Nicht direkt (erfordert chirale Hilfsstoffe) | Möglich mit chiralen Katalysatoren | Hoch enantioselektiv mit chiralen Liganden | Höchst enantioselektiv |
| Skalierbarkeit | Labor bis Pilotanlage | Sehr hoch (Industriestandard) | Gut | Nachgewiesen im Tonnenmaßstab |
| Sicherheit | Gut (STAB); Hochrisiko (NaBH₃CN) | Erfordert Umgang mit H₂-Gas (brennbar) | Sicherer als H₂-Gas | Im Allgemeinen sehr sicher |
| Kosten | Mäßig (Reagenz) | Gering (H₂), hoch (Edelmetallkatalysator) | Hoch (Katalysator) | Hoch (Enzym), aber sinkend |
Validierte experimentelle Protokolle
Die Glaubwürdigkeit eines Protokolls liegt in seiner Reproduzierbarkeit. Die folgenden Methoden sind repräsentative Beispiele für die wichtigsten Katalysatorklassen.
Protokoll 1: Eintopf-reduktive Aminierung mit Natriumtriacetoxyborhydrid (STAB)
Dieses Protokoll ist ideal für die Synthese im Labormaßstab und bietet eine hohe Zuverlässigkeit für eine Vielzahl von Aldehyden und primären/sekundären Aminen.
-
Kausale Begründung: STAB wird gewählt, weil es mild genug ist, um das Aldehyd nicht zu reduzieren, während es gleichzeitig das in situ gebildete Iminiumion effizient reduziert. Dichlormethan (DCM) oder Dichlorethan (DCE) sind gängige aprotische Lösungsmittel, die die Reaktionsteilnehmer gut lösen. Eine geringe Menge Essigsäure kann die Iminbildung katalysieren.
Abbildung 2: Experimenteller Workflow mit STAB.
-
Reaktionsaufbau: Lösen Sie den Aldehyd (1,0 Äquivalente) und das Amin (1,0-1,2 Äquivalente) in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE).
-
Iminbildung: Rühren Sie die Mischung 20-60 Minuten bei Raumtemperatur, um die Bildung des Imin- oder Iminium-Zwischenprodukts zu ermöglichen.
-
Zugabe des Reduktionsmittels: Fügen Sie Natriumtriacetoxyborhydrid (1,2-1,5 Äquivalente) portionsweise hinzu. Die portionsweise Zugabe kontrolliert eine mögliche exotherme Reaktion.
-
Reaktion: Lassen Sie die Reaktion bei Raumtemperatur rühren, bis die Ausgangsmaterialien verbraucht sind (typischerweise 2-24 Stunden), überwacht durch TLC oder LC-MS.
-
Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung. Extrahieren Sie die wässrige Schicht mit dem organischen Lösungsmittel. Trocknen Sie die vereinigten organischen Phasen, filtrieren Sie sie und konzentrieren Sie sie unter reduziertem Druck, um das Rohprodukt zu erhalten, das durch Säulenchromatographie oder Destillation weiter gereinigt werden kann.
Protokoll 2: Katalytische Hydrierung mit Pd/C und einem Wasserstoffballon
Diese Methode eignet sich gut für den Labormaßstab, wenn Borhydrid-Reagenzien nicht geeignet sind (z. B. aufgrund der Kompatibilität funktioneller Gruppen) und keine Hochdruckapparatur verfügbar ist.
-
Kausale Begründung: Pd/C ist ein hocheffizienter heterogener Katalysator.[6] Methanol ist ein gängiges Lösungsmittel für Hydrierungen. Die Zugabe von Essigsäure katalysiert die Iminbildung. Das System wird mit einem Inertgas (Stickstoff oder Argon) gespült, um den hochentzündlichen Wasserstoff sicher handhaben zu können.[8]
-
Vorbereitung: Lösen Sie in einem Rundkolben das Keton/Aldehyd (1,0 Äquivalente) und das Amin (1,1 Äquivalente) in Methanol. Fügen Sie gegebenenfalls eine katalytische Menge Essigsäure hinzu.
-
Inertisierung: Spülen Sie den Kolben mit Stickstoff oder Argon. Fügen Sie vorsichtig 5-10 Gew.-% Pd/C (typischerweise 10 % Palladium auf Aktivkohle) unter einem positiven Inertgasstrom hinzu. Vorsicht: Pd/C kann bei Kontakt mit Lösungsmitteldämpfen in Luft pyrophor sein.[8]
-
Hydrierung: Evakuieren Sie den Kolben vorsichtig und füllen Sie ihn mit Wasserstoff aus einem Ballon. Wiederholen Sie diesen Vorgang 3-5 Mal, um sicherzustellen, dass die Atmosphäre vollständig durch Wasserstoff ersetzt wird.[15]
-
Reaktion: Rühren Sie die Suspension kräftig bei Raumtemperatur unter dem Wasserstoffballon. Eine gute Durchmischung ist entscheidend für eine effiziente Gas-Flüssig-Fest-Phasentransfer-Katalyse.
-
Aufarbeitung: Spülen Sie den Kolben nach Abschluss der Reaktion (überwacht durch TLC/GC-MS) erneut mit Stickstoff. Filtrieren Sie den Katalysator durch einen Celite-Pfropfen und waschen Sie den Pfropfen gründlich mit dem Lösungsmittel. Lassen Sie den Katalysator auf dem Filter niemals trocken werden, da er sich an der Luft entzünden kann.[15] Entfernen Sie das Lösungsmittel aus dem Filtrat unter reduziertem Druck, um das Produkt zu erhalten.
Schlussfolgerung und Ausblick
Die Wahl des richtigen Katalysators für die reduktive Aminierung ist eine kritische Entscheidung, die von den spezifischen Anforderungen der Synthese abhängt.
-
Für Flexibilität und Einfachheit im Labormaßstab ist Natriumtriacetoxyborhydrid (STAB) oft die beste Wahl und bietet ein ausgezeichnetes Gleichgewicht zwischen Reaktivität, Selektivität und Sicherheit.[1]
-
Für die großtechnische Produktion , bei der die Kosten und die Atomökonomie im Vordergrund stehen, bleibt die katalytische Hydrierung mit heterogenen Katalysatoren wie Pd/C der Industriestandard, obwohl sie eine spezielle Ausrüstung erfordert.[5]
-
Wenn eine hohe Enantioselektivität erforderlich ist, bieten die asymmetrische Transferhydrierung und insbesondere die Biokatalyse mit Imin-Reduktasen hochmoderne Lösungen, die Produkte mit außergewöhnlicher optischer Reinheit unter milden, nachhaltigen Bedingungen liefern.[2][10]
Die Zukunft der reduktiven Aminierung liegt in der Entwicklung noch nachhaltigerer und kostengünstigerer Katalysatoren. Die Forschung konzentriert sich auf Katalysatoren aus häufig vorkommenden Metallen wie Kobalt und Nickel als Alternativen zu Edelmetallen sowie auf die fortgesetzte Entwicklung von Enzymen mit breiterem Substratumfang und verbesserter Stabilität.[5][16] Diese Innovationen werden die Position der reduktiven Aminierung als unverzichtbares Werkzeug in der Synthesechemie weiter festigen.
Referenzen
-
Afanasyev, O. I., et al. (2022). The nontoxic, stable, environmentally benign, and easily available NaH₂PO₂ promotes reductive amination with E factors around 1. Organic Letters, 24(42), 7717–7721. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Jagadeesh, R. V., et al. (2020). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Angewandte Chemie International Edition, 59(4), 1406-1410. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Rowe, L., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(18), 5133-5149. [Link]
-
Morris, D. J. (2001). Asymmetric Transfer Hydrogenation of Imines and Ketones. Molecules, 6(12), 1017-1026. [Link]
-
It-takes-a-village. (2019). Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones. The Hive. [Link]
-
Ni, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1618. [Link]
-
Gomez, S., et al. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. The Chemical Record, 15(4), 732-744. [Link]
-
Kanto Chemical Co., Inc. (n.d.). Catalysts for Reductive Amination. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
-
Federal, S. L., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 264-272. [Link]
-
Liu, Y., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 11(11), 1361. [Link]
-
The Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]
-
León, F., et al. (2021). A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands. Catalysis Science & Technology, 11(6), 2136-2148. [Link]
-
Zhang, S., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Chinese Journal of Chemistry, 41(23), 3045-3050. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. kanto.com.my [kanto.com.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 14. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System | MDPI [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzylamino Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzylamino scaffold represents a privileged structural motif, forming the core of numerous biologically active compounds. Its versatility allows for systematic chemical modification, making it an ideal candidate for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of benzylamino analogs across different therapeutic areas, grounded in experimental data and field-proven insights. We will explore the causal relationships between structural modifications and biological outcomes, offering a robust framework for rational drug design.
The Benzylamino Scaffold: A Cornerstone in Medicinal Chemistry
The benzylamino group, consisting of a benzyl group attached to an amine, is a common feature in molecules designed to interact with biological targets. The aromatic ring provides a platform for introducing a wide array of substituents to modulate electronic, steric, and hydrophobic properties. The amine linker, whether primary, secondary, or tertiary, often serves as a key hydrogen bonding partner or a point of attachment for further functionalization. Understanding how modifications to these core components influence biological activity is the essence of SAR and a critical step in transforming a lead compound into a viable drug candidate.
Comparative SAR Analysis Across Therapeutic Targets
The true utility of the benzylamino scaffold is demonstrated by its broad applicability. Below, we compare the SAR of benzylamino analogs as kinase inhibitors, antimicrobial agents, and modulators of Alzheimer's-related targets, supported by experimental data.
Benzylamino Analogs as Kinase Inhibitors
Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Benzylamino analogs have been successfully developed as potent kinase inhibitors.
Case Study: TGF-βR1 Kinase Inhibitors
The Transforming Growth Factor-β (TGF-β) signaling pathway is implicated in cell growth, differentiation, and tumorigenesis. The TGF-β receptor I (TGF-βR1) kinase is a key therapeutic target. SAR studies on 2-benzylamino-thiazole derivatives have revealed critical insights.[2]
-
The Amine Linker: An aminomethylene linkage between a thiazole core and the phenyl ring was investigated to see if the amino group could form additional binding interactions within the ATP binding site of the kinase.[2]
-
Phenyl Ring Substitution: The most significant gains in potency were achieved by introducing substituents onto the phenyl ring. Fluorine substitution at the meta (3-F) or para (4-F) position yielded the best inhibition of TGF-βR1 phosphorylation.[2] This suggests that electron-withdrawing groups in these positions enhance key interactions within the kinase's active site, possibly through favorable electrostatic or hydrogen bonding interactions.
Case Study: Casein Kinase 2 (CSNK2A) Inhibitors
CSNK2A is another serine/threonine kinase involved in diverse cellular processes, including viral entry and cell cycle control.[3][4] SAR studies on 5-benzylamino-substituted pyrimido[4,5-c]quinolines provide a contrasting example.
-
Phenyl Ring Substitution: Unlike the TGF-βR1 inhibitors, the addition of small electron-donating or electron-withdrawing substituents to the benzyl ring did not dramatically affect CSNK2A activity. This finding suggests the absence of a strong π-stacking interaction with the His160 residue in the CSNK2A binding pocket.
-
Alkyl and Conformational Constraints: Replacing the benzyl group with a non-aromatic cyclohexylmethyl group maintained potent activity. However, introducing a methyl group on the α-carbon of the benzyl substituent led to a 10-fold decrease in potency, indicating steric hindrance or an unfavorable conformational change.
Quantitative Comparison of Benzylamino Kinase Inhibitors
| Compound Scaffold | Target | Substitution Pattern | IC₅₀ (nM) | Reference |
| 2-benzylamino-thiazole | TGF-βR1 | 3-Fluoro, 4-Fluoro on benzyl ring | 7.01 | [2] |
| 5-benzylamino-pyrimido[4,5-c]quinoline | CSNK2A | α-methyl on benzyl linker | >1000 | |
| N-benzyl benzamide | BTK | (Specific derivative 6f) | 74 | [5] |
| N-benzyl benzamide | PI3Kδ | (Specific derivative 6f) | 170 | [5] |
| 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione | eeAChE | Unsubstituted benzyl | 3330 |
Benzylamino Analogs as Antimicrobial Agents
With the rise of multidrug-resistant pathogens, the need for novel antibiotics is critical. Benzylamino derivatives have emerged as a promising class of antimicrobial agents.[6]
SAR of Benzyl Guanidine and Aminoguanidine Hydrazones
A series of benzyl guanidine and aminoguanidine hydrazone derivatives were evaluated for their activity against Staphylococcus aureus and Escherichia coli.[7]
-
Substitution and Potency: The most potent compound featured a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy moiety, exhibiting MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli.[7] This highlights that complex, multi-substituted benzyl rings can significantly enhance antibacterial potency.
-
Selective Activity: In contrast, a 3-(4-trifluoromethyl)-benzyloxy derivative was highly potent against S. aureus (MIC 1 µg/mL) but significantly less active against E. coli (MIC 16 µg/mL), demonstrating that subtle changes can tune the spectrum of activity.[7]
SAR of Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine Derivatives
This class of compounds showed potent activity, particularly against Pseudomonas aeruginosa and Staphylococcus epidermidis.[8]
-
High Potency: Specific derivatives demonstrated exceptionally low MIC values, ranging from 0.002 to 0.016 µg/mL, indicating very high potency.[8]
-
Safety Profile: Importantly, these potent compounds showed no hemolytic activity at concentrations up to 512 µg/mL, suggesting a favorable preliminary safety profile.[8]
Quantitative Comparison of Benzylamino Antimicrobial Analogs
| Compound Scaffold | Bacterial Strain | Substitution Pattern | MIC (µg/mL) | Reference |
| Benzyl guanidine derivative | S. aureus | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | 0.5 | [7] |
| Benzyl guanidine derivative | E. coli | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | 1.0 | [7] |
| Aminoguanidine hydrazone derivative | S. aureus | 3-(4-trifluoromethyl)-benzyloxy | 1.0 | [7] |
| Aminoguanidine hydrazone derivative | E. coli | 3-(4-trifluoromethyl)-benzyloxy | 16.0 | [7] |
| Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine | P. aeruginosa / S. epidermidis | (Specific derivatives 6l, 6m) | 0.002-0.016 | [8] |
Benzylamino Analogs in Alzheimer's Disease Research
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder.[9] The benzylamino scaffold has been incorporated into multi-target-directed ligands (MTDLs) aimed at tackling various aspects of AD pathology, such as inhibiting cholinesterases (AChE, BuChE) and β-amyloid (Aβ) aggregation.[10]
-
Selective Butyrylcholinesterase (BuChE) Inhibition: A series of N-benzyl benzamide derivatives were developed as highly potent and selective BuChE inhibitors, with IC₅₀ values in the picomolar to nanomolar range.[11] These compounds showed promising therapeutic effects against cognitive impairment in an animal model of AD.[11]
-
Multi-Target Activity: In another study, 1-benzylamino-2-hydroxyalkyl derivatives were designed to inhibit BuChE, β-secretase (BACE-1), Aβ aggregation, and tau protein aggregation. This multi-target approach is a promising strategy for complex diseases like AD.
Experimental Design & Protocols
The integrity of any SAR study rests on reproducible and rigorously validated experimental protocols. Here, we detail methodologies for the synthesis and biological evaluation of benzylamino analogs.
General Synthetic Workflow: Reductive Amination
Reductive amination is a robust and widely used method for synthesizing N-substituted benzylamines. It involves the reaction of a benzaldehyde derivative with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.
Caption: Generalized workflow for benzylamino analog synthesis via reductive amination.
Step-by-Step Protocol: Synthesis of a N-pentyl-4-aminobenzylamine derivative [12]
-
Reactant Preparation: Dissolve 4-aminobenzylamine (60.92 mmol) in 50 mL of methanol in a reaction flask.
-
Imine Formation: Add valeraldehyde (91.37 mmol) to the solution and stir for 3 hours at room temperature. The causality here is that the aldehyde reacts with the primary amine to form a Schiff base (imine) intermediate.
-
Reduction: Add sodium borohydride (NaBH₄) (60.92 mmol) to the mixture in portions. The hydride reagent selectively reduces the C=N double bond of the imine to a C-N single bond. The reaction is monitored for 2 hours.
-
Workup: Evaporate the methanol solvent. Add 5 mL of 1% NaOH solution to quench any remaining reducing agent and neutralize the reaction mixture.
-
Extraction: Extract the product into an organic solvent, such as dichloromethane (CH₂Cl₂), three times (3 x 100 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with a saturated NaCl solution (brine) to remove water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography using a suitable solvent system (e.g., petroleum ether: ethyl acetate = 7:1) to yield the final product.[12]
Biological Evaluation: Determining IC₅₀ with the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. It is a cornerstone for determining the half-maximal inhibitory concentration (IC₅₀), a key metric in SAR studies.[13][14][15]
Causality of the MTT Assay: The assay relies on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Experimental workflow for determining IC₅₀ values using the MTT assay.
Step-by-Step Protocol: MTT Assay [15][16]
-
Cell Plating: Seed adherent cells in a 96-well flat-bottomed microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the benzylamino analog in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations for the dose-response curve.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include vehicle controls (medium with DMSO) and positive controls. Incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression (e.g., a four-parameter logistic curve fit) to determine the IC₅₀ value.[17][18]
Visualizing a Key Signaling Pathway: The Role of CSNK2A
To contextualize the importance of developing specific inhibitors, it is crucial to understand the target's role in cellular signaling. Casein Kinase 2 (CSNK2A) is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing pathways critical for cell survival, proliferation, and apoptosis.[4] Its dysregulation is linked to cancer progression.
Caption: Simplified CSNK2A signaling cascade and the point of intervention for benzylamino analogs.
This diagram illustrates how CSNK2A is a central node in signaling cascades like the PI3K/Akt pathway. By phosphorylating targets such as Akt and IκB (an inhibitor of NF-κB), CSNK2A promotes cell proliferation and survival.[3][19] Benzylamino-based inhibitors block CSNK2A activity, thereby disrupting these pro-survival signals, which provides the rationale for their development as anti-cancer agents.
Conclusion and Future Directions
The structure-activity relationships of benzylamino analogs are both diverse and target-dependent. For kinase inhibition, substitutions on the benzyl ring are critical, but their optimal electronic and steric properties vary significantly between different kinases. In the antimicrobial space, complex substitution patterns on the benzyl ring can lead to highly potent compounds with broad-spectrum or selective activity. For complex neurological disorders, the benzylamino scaffold serves as a valuable foundation for designing multi-target-directed ligands.
The insights presented in this guide underscore the importance of systematic analog synthesis and robust biological evaluation. By understanding the causal links between chemical structure and biological function, researchers can more efficiently navigate the complex path of drug discovery, optimizing lead compounds to develop safer and more effective medicines. Future work should continue to explore novel substitutions and incorporate advanced computational modeling to refine SAR predictions and accelerate the design of next-generation therapeutics based on this versatile scaffold.
References
-
Kumar, D., Joshi, S., Rohilla, R. K., Roy, N., & Rawat, D. S. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895. [Link]
-
Padhy, G. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2), 299-306. [Link]
-
Decker, M., et al. (2006). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones. Journal of Medicinal Chemistry, 49(25), 7349-7357. [Link]
-
Martini, R., et al. (2021). Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray Website. [Link]
-
Al-Sanea, M. M., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(10), 4049. [Link]
-
Padhy, G. K., et al. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan Journal of Chemistry, 16(4), 2009-2018. [Link]
-
Padhy, G. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2s), s1-s9. [Link]
-
Promega Corporation. (2019). Executing a NanoBRET™ Experiment: From Start to Data. Promega Connections. [Link]
-
Sim, C., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]
-
National Center for Biotechnology Information. CSNK2A2 casein kinase 2 alpha 2 [Homo sapiens (human)]. Gene - NCBI. [Link]
-
Wang, Y., et al. (2019). Discovery of New Inhibitors of Transforming Growth Factor-Beta Type 1 Receptor by Utilizing Docking and Structure-Activity Relationship Analysis. Molecules, 24(21), 3846. [Link]
- Askew, B., et al. (2004). Substituted benzylamine derivatives and methods of use.
-
Alfaro, J., et al. (2017). Dual Inhibition of Bruton's Tyrosine Kinase and Phosphoinositide-3-Kinase p110δ as a Therapeutic Approach to Treat Non-Hodgkin's B Cell Malignancies. Journal of Medicinal Chemistry, 60(7), 2743-2761. [Link]
-
Wang, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(17), 11786-11804. [Link]
-
Zhang, H., et al. (2022). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. Molecules, 27(15), 4933. [Link]
-
Ghaffari, M., et al. (2024). A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. International Journal of Molecular Sciences, 25(2), 1018. [Link]
-
Bahar, A. A., & Ren, D. (2013). Antimicrobial peptides. Pharmaceuticals, 6(12), 1543-1575. [Link]
-
Lee, M. K., et al. (2022). Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. Signal Transduction and Targeted Therapy, 7(1), 1-23. [Link]
-
Wikipedia. Casein kinase 2, alpha 1. Wikipedia. [Link]
-
Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 16(4). [Link]
-
Çelik, T., et al. (2023). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, characterization, molecular docking, ADMET and molecular dynamics studies. Journal of Molecular Structure, 1284, 135319. [Link]
-
Pîrvu, L. P., & Zaghet, M. (2024). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences, 25(5), 2685. [Link]
-
Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609. [Link]
-
Indian Institute of Technology Guwahati. (2025). JAM 2025 Examination Paper. IIT JAM Official Website. [Link]
-
ResearchGate. How can I calculate IC50 from mtt results?. ResearchGate Forum. [Link]
-
Al-Blewi, F. F., et al. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Vicker, N., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(11), 1836. [Link]
-
Sino Biological. CK2 alpha/CSNK2A1 General Information. Sino Biological Website. [Link]
- Google Patents. (2013). Benzyl pyrimidine derivatives, and preparation method and medical application thereof.
-
Khan, I., et al. (2020). Synthesis of Benzimidazole–Based Analogs as Anti Alzheimer's Disease Compounds and Their Molecular Docking Studies. ACS omega, 5(43), 28038-28049. [Link]
-
ResearchGate. PI3K/AKT1, CSNK2A1 (CK2 α 1), MAPK, and NFE2L2 (NRF2) signaling pathways regulating NER's pathway. ResearchGate Figure. [Link]
-
Martínez-Alvarez, R., & Morales-delaRosa, S. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6206. [Link]
-
Sim, C., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]
-
Hussain, M., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International journal of microbiology, 2016. [Link]
-
Uddin, M. S., et al. (2020). Novel Anti-Alzheimer's Therapeutic Molecules Targeting Amyloid Precursor Protein Processing. Frontiers in aging neuroscience, 12, 575306. [Link]
-
Cilibrizzi, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Johnson, A. R., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in immunology, 12, 672933. [Link]
-
Hinck Lab. Development of novel small molecule TGF-beta inhibitors. Hinck Lab Website. [Link]
-
BMG LABTECH. (2022). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Assay. YouTube. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. IJPSR, 9(10), 1000-08. [Link]
-
Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital Website. [Link]
-
Ma'ayan Lab. CSNK2A1 Gene. Ma'ayan Lab Website. [Link]
Sources
- 1. brimr.org [brimr.org]
- 2. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSNK2A2 casein kinase 2 alpha 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Gene - CSNK2A1 [maayanlab.cloud]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Benzimidazole–Based Analogs as Anti Alzheimer’s Disease Compounds and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103408501A - Benzyl pyrimidine derivatives, and preparation method and medical application thereof - Google Patents [patents.google.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselective Synthesis and Validation of 3-Aminooxolanes
For researchers, medicinal chemists, and professionals in drug development, the stereocontrolled synthesis of bioactive scaffolds is a cornerstone of modern pharmaceutical science. Among these, the 3-aminooxolane (also known as 3-aminotetrahydrofuran) moiety is a privileged structural motif found in a wide array of therapeutic agents and biologically active molecules. Its constrained, polar nature often imparts favorable pharmacokinetic properties and unique binding interactions with biological targets.
This guide provides an in-depth technical comparison of the principal strategies for the enantioselective synthesis of 3-aminooxolanes. Moving beyond a mere recitation of methods, we will delve into the mechanistic underpinnings and practical considerations of each approach, supported by experimental data and detailed protocols. Our focus is on providing a robust framework for selecting the optimal synthetic route and validating the stereochemical integrity of the final products.
Unveiling the Synthetic Landscape: A Comparative Analysis
The asymmetric synthesis of 3-aminooxolanes can be broadly categorized into three main strategies: Catalytic Asymmetric Synthesis, Substrate-Controlled Diastereoselective Synthesis, and the use of Chiral Auxiliaries. Each approach presents a unique set of advantages and challenges in terms of efficiency, stereoselectivity, substrate scope, and scalability.
Catalytic Asymmetric Synthesis: The Pursuit of Efficiency
Catalytic asymmetric methods represent a highly atom-economical and elegant approach to enantioselective synthesis. These methods employ a chiral catalyst to induce stereoselectivity in a reaction that transforms a prochiral substrate into a chiral product.
One of the most powerful and widely utilized methods for the synthesis of chiral amines is the asymmetric hydrogenation of enamines.[1] This approach involves the reduction of a C=C bond in a prochiral enamine or a related precursor, guided by a chiral transition metal catalyst, typically based on rhodium or iridium.[2]
Mechanism of Action: The catalytic cycle generally involves the coordination of the enamine to the chiral metal complex, followed by the stereoselective addition of hydrogen across the double bond. The facial selectivity is dictated by the chiral ligands coordinated to the metal center, which create a chiral environment around the substrate.
Workflow for Asymmetric Hydrogenation:
Caption: Workflow for Asymmetric Hydrogenation of Enamine Precursors.
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for a wide range of asymmetric transformations.[3][4] For the synthesis of 3-aminooxolanes, organocatalytic methods often involve the activation of substrates through the formation of transient chiral intermediates, such as enamines or iminium ions.
Causality of Stereocontrol: Chiral amines, such as proline and its derivatives, can catalyze the Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones, which can be precursors to the oxolane ring. The stereochemical outcome is controlled by the specific conformation of the transiently formed enamine or iminium ion, which directs the approach of the nucleophile.
Substrate-Controlled Diastereoselective Synthesis: Leveraging Inherent Chirality
This strategy relies on the presence of a pre-existing stereocenter in the starting material to direct the formation of a new stereocenter. This is often achieved by using starting materials from the "chiral pool," such as amino acids or carbohydrates.[5]
Readily available and enantiopure starting materials like D- or L-serine can be elaborated into chiral 3-aminooxolane derivatives. The inherent chirality of the starting material dictates the stereochemistry of the newly formed stereocenters during cyclization and subsequent transformations.
Experimental Insight: The choice of cyclization conditions is critical to avoid racemization of the existing stereocenter. Mild, base-catalyzed intramolecular cyclizations are often preferred.
A prochiral ketone on an oxolane ring bearing a chiral substituent can be reduced diastereoselectively to a chiral alcohol. This alcohol can then be converted to the corresponding amine with retention or inversion of configuration, depending on the chosen methodology (e.g., Mitsunobu reaction or conversion to a sulfonate followed by azide displacement and reduction).
Chiral Auxiliary-Mediated Synthesis: Temporary Stereochemical Control
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[6][7] After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.
Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of enolate alkylation and aldol reactions.[5] An oxazolidinone can be acylated with a fragment that will ultimately become part of the 3-aminooxolane ring. The chiral auxiliary then directs the stereoselective alkylation or aldol reaction, and subsequent cleavage of the auxiliary and cyclization affords the desired product.
Causality of Diastereoselection: The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, leading to high diastereoselectivity.[6]
Workflow for Chiral Auxiliary Approach:
Caption: General Workflow for Chiral Auxiliary-Mediated Synthesis.
Comparative Performance of Synthetic Strategies
| Strategy | Key Advantages | Key Disadvantages | Typical ee/dr |
| Catalytic Asymmetric Hydrogenation | High atom economy, high enantioselectivity, broad substrate scope.[1][2] | Requires specialized high-pressure equipment, catalyst screening may be necessary. | >95% ee |
| Organocatalysis | Metal-free, environmentally benign, mild reaction conditions.[3] | Catalyst loading can be high, may have limited substrate scope. | 80-99% ee |
| Substrate-Controlled (Chiral Pool) | Predictable stereochemistry, readily available starting materials. | Limited to the chirality of the starting material, may require longer synthetic sequences. | >98% de |
| Chiral Auxiliary | High diastereoselectivity, reliable and predictable outcomes.[6] | Requires additional steps for attachment and removal of the auxiliary, lower atom economy. | >98% de |
Validation of Stereochemical Integrity: A Self-Validating System
The synthesis of an enantiomerically enriched compound is only half the battle; rigorous validation of its stereochemical purity is paramount. A multi-pronged approach, employing a combination of chromatographic and spectroscopic techniques, provides a self-validating system to ensure the trustworthiness of the synthetic outcome.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[8] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Principle of Separation: The enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times.
Experimental Protocol: Chiral HPLC Analysis of a 3-Aminooxolane Derivative
-
Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often a good starting point for the separation of amine enantiomers.[8]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. A common starting condition is 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA.
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 228 nm for derivatized amines) is standard.[8]
-
Sample Preparation: Dissolve a small amount of the synthesized 3-aminooxolane in the mobile phase. If the compound lacks a chromophore, pre-column derivatization with a UV-active reagent like p-toluenesulfonyl chloride can be employed.[8]
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be a powerful tool for determining enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[4][9]
Mechanism of Enantiodiscrimination:
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification.
-
Chiral Derivatizing Agents (CDAs): CDAs react with the enantiomers to form covalent diastereomers, which will have distinct NMR spectra.
Experimental Protocol: ee Determination using a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve the 3-aminooxolane sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes. The ratio of the integrals of these peaks corresponds to the enantiomeric ratio of the sample.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[10][11] This is achieved by forming a salt or derivative with a known chiral entity.
Principle of Absolute Configuration Determination: The diffraction pattern of a chiral crystal is sensitive to the absolute configuration of the molecule. By analyzing the anomalous dispersion of X-rays, the absolute stereochemistry can be determined.
Workflow for X-ray Crystallography:
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Conclusion: An Integrated Approach to Excellence
The enantioselective synthesis of 3-aminooxolanes is a multifaceted challenge that requires a careful consideration of various synthetic strategies. Catalytic asymmetric methods offer elegance and efficiency, while substrate-controlled and chiral auxiliary-based approaches provide reliability and predictability. The choice of the optimal method will depend on the specific target molecule, available resources, and desired scale of the synthesis.
Equally important is the rigorous validation of the stereochemical outcome. A combination of chiral HPLC for accurate ee determination, NMR spectroscopy for rapid purity assessment, and, when possible, X-ray crystallography for unambiguous absolute configuration assignment, constitutes a robust and self-validating workflow. By integrating these powerful synthetic and analytical tools, researchers can confidently and efficiently access these valuable chiral building blocks for the advancement of drug discovery and development.
References
-
Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Enantioselective tetrahydrofuran and benzodihydrofuran synthesis by (salen)Co(III) catalyst. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. (2018). PMC. Retrieved January 23, 2026, from [Link]
-
Enantiopure Chiral Crystals: A Powerful Tool for Absolute Asymmetric Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]
-
Enantioselective synthesis of α-aminopropargylphosphonates. (2007). PMC. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). PMC. Retrieved January 23, 2026, from [Link]
-
Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2020). Acta Naturae. Retrieved January 23, 2026, from [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008). Google Patents.
-
Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. (2004). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols. (2024). PMC. Retrieved January 23, 2026, from [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (2018). Sci-Hub. Retrieved January 23, 2026, from [Link]
-
Highly stereoselective synthesis of 1,3-aminoalcohols via Mannich reactions. (1999). Sci-Hub. Retrieved January 23, 2026, from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers. Retrieved January 23, 2026, from [Link]
-
Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A diastereoselective preparation of cyclic α-aminoboronates. (2021). PMC. Retrieved January 23, 2026, from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. Retrieved January 23, 2026, from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. (n.d.). Academia.edu. Retrieved January 23, 2026, from [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Diastereoselective synthesis of chiral 1,3-cyclohexadienals. (2018). PMC. Retrieved January 23, 2026, from [Link]
-
General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. (2012). PMC. Retrieved January 23, 2026, from [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). PMC. Retrieved January 23, 2026, from [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. (n.d.). University of Bath's Research Portal. Retrieved January 23, 2026, from [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. Retrieved January 23, 2026, from [Link]
-
Stereoselective Synthesis of Chiral Furan Amino Acid Analogues of d - and l - Serine from d -Sugars. (2006). Sci-Hub. Retrieved January 23, 2026, from [Link]
-
chiral hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 23, 2026, from [Link]
-
Determination of Enantiomeric Excess via 31P-NMR. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. Synthetic Approach toward Enantiopure Cyclic Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy / Asian Journal of Organic Chemistry, 2018 [sci-hub.sg]
- 5. sci-hub.st [sci-hub.st]
- 6. biosynth.com [biosynth.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemistryviews.org [chemistryviews.org]
A Guide to Cross-Validation of Analytical Results for Novel Chemical Entities
In the landscape of drug discovery and development, the integrity of analytical data is paramount. For novel chemical entities (NCEs), where knowledge is continually evolving, ensuring that our analytical methods are robust, reliable, and reproducible is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth exploration of cross-validation strategies for analytical results, moving beyond procedural checklists to elucidate the scientific rationale behind these critical exercises. We will compare and contrast two primary approaches: inter-laboratory cross-validation and the use of orthogonal analytical methods, providing the technical details and field-proven insights necessary for researchers, scientists, and drug development professionals to implement these strategies effectively.
The Imperative of Cross-Validation
Before an analytical method can be confidently deployed for routine use in quality control, stability studies, or clinical sample analysis, it must undergo rigorous validation to demonstrate its suitability for the intended purpose.[1][2] The core parameters of this validation, including accuracy, precision, specificity, linearity, range, and robustness, are well-defined by international guidelines such as ICH Q2(R1).[1][3][4][5] However, for NCEs, the journey doesn't end with a single successful validation. The dynamic nature of drug development, often involving multiple research sites, contract manufacturing organizations, and evolving synthetic routes, necessitates a further layer of assurance: cross-validation.
Cross-validation serves to confirm that a validated method will perform equivalently in different settings, ensuring data consistency and integrity across the entire lifecycle of the NCE.[6] This is crucial when analytical testing is transferred between laboratories or when results from different analytical techniques are being compared.
Inter-Laboratory Cross-Validation: Ensuring Method Transferability
Inter-laboratory cross-validation, often performed as part of an analytical method transfer (AMT), is the process of verifying that a receiving laboratory can achieve comparable results to the originating laboratory using the same validated method.[6] A successful AMT provides documented evidence that the method is robust enough to withstand minor variations in environment, equipment, and personnel.
The Rationale Behind Inter-Laboratory Cross-Validation
The primary goal of inter-laboratory cross-validation is to ensure the seamless transfer of analytical methods between different sites. This is a common scenario in the pharmaceutical industry, where a method developed in a research and development lab is transferred to a quality control lab for routine testing. The causality behind this process is rooted in the need to mitigate risks associated with:
-
Systematic Bias: Unforeseen differences in instrumentation, reagent sources, or environmental conditions can introduce a systematic bias in the receiving laboratory's results.
-
Analyst-to-Analyst Variability: Differences in operator technique and interpretation can lead to inconsistent results.
-
Maintaining Data Integrity: For global clinical trials or multi-site manufacturing, it is essential that data generated at different locations are comparable and reliable.
Experimental Workflow for Inter-Laboratory Cross-Validation
The process of inter-laboratory cross-validation should be governed by a pre-approved protocol that clearly outlines the scope, procedures, and acceptance criteria.
Diagram: Inter-Laboratory Cross-Validation Workflow
Caption: A typical workflow for inter-laboratory cross-validation of an analytical method.
Detailed Protocol for HPLC Method Inter-Laboratory Cross-Validation
This protocol outlines a typical approach for the cross-validation of an HPLC assay method for a novel chemical entity.
1. Objective: To demonstrate that the receiving laboratory can produce results that are comparable to the originating laboratory for the HPLC assay of NCE-X in drug substance.
2. Scope: This protocol applies to the transfer of the validated HPLC method [Method ID] from the Development Lab (originating) to the QC Lab (receiving).
3. Materials and Reagents:
- One batch of NCE-X drug substance.
- Reference standard for NCE-X.
- All necessary reagents, solvents, and HPLC column from the same batches to be used by both labs.
4. Experimental Design:
- Sample Analysis: Both laboratories will analyze the same batch of NCE-X drug substance in triplicate.
- Precision:
- Repeatability (Intra-assay precision): Each laboratory will perform six replicate injections of the 100% test concentration.
- Intermediate Precision: The analysis will be conducted by two different analysts on two different days in the receiving laboratory.
- Accuracy: Each laboratory will analyze samples spiked with the NCE-X reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
5. Data Analysis and Acceptance Criteria:
| Parameter | Statistical Evaluation | Acceptance Criteria |
| Assay Results | Comparison of the mean assay values from both laboratories. | The absolute difference between the mean results of the two labs should be ≤ 2.0%. |
| Repeatability | Relative Standard Deviation (RSD) of six replicate injections. | RSD ≤ 1.0% for both laboratories. |
| Intermediate Precision | Overall RSD for all measurements in the receiving lab. | RSD ≤ 2.0%. |
| Accuracy | Mean percent recovery at each concentration level. | The mean recovery should be within 98.0% to 102.0% for each level in both laboratories.[5] |
Orthogonal Analytical Methods: A Strategy for Enhanced Specificity
While inter-laboratory cross-validation confirms the transferability of a single method, the use of orthogonal analytical methods provides a deeper level of confidence in the analytical results by employing two or more methods that rely on different scientific principles to measure the same attribute.[7] This approach is particularly valuable for NCEs, where the potential for co-eluting impurities or degradation products is a significant concern.[8]
The Scientific Rationale for Orthogonal Methods
The core principle behind orthogonal methods is to mitigate the risk of a single method's "blind spots."[9] Every analytical technique has inherent biases and limitations based on its separation and detection principles.[9] By using a second, dissimilar method, we can significantly increase the probability of detecting any impurities that might be missed by the primary method.[8]
The choice of orthogonal methods should be deliberate and scientifically justified. For instance, in HPLC, orthogonality can be achieved by varying:
-
Stationary Phase Chemistry: A common strategy is to pair a standard C18 (octadecylsilane) column, which separates based on hydrophobicity, with a phenyl-hexyl or a pentafluorophenyl (PFP) column that introduces different separation mechanisms like pi-pi interactions or dipole-dipole interactions.[1] This is particularly effective for separating aromatic or halogenated compounds from the main analyte.
-
Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of acidic or basic analytes and impurities, leading to significant changes in retention and selectivity.
-
Organic Modifier: Switching from acetonitrile to methanol can alter the elution order of compounds due to differences in their solvent strength and interactions with the stationary phase.[1]
Experimental Workflow for Orthogonal Method Comparison
The goal of this workflow is to confirm the purity profile of an NCE and ensure that the primary analytical method is specific for the intended analyte.
Diagram: Orthogonal Method Comparison Workflow
Caption: Workflow for comparing orthogonal analytical methods to ensure the specificity of a primary method.
Detailed Protocol for Orthogonal HPLC Method Comparison for Impurity Profiling
This protocol describes the use of two orthogonal HPLC methods to ensure the comprehensive impurity profiling of NCE-Y.
1. Objective: To verify the specificity of the primary HPLC method for the analysis of related substances in NCE-Y by comparing the results with an orthogonal HPLC method.
2. Scope: This protocol applies to the analysis of stressed samples and representative batches of NCE-Y drug substance.
3. Methods:
- Primary Method: Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid.
- Orthogonal Method: Reversed-phase HPLC with a PFP (pentafluorophenyl) column and a mobile phase of methanol and water with 0.1% trifluoroacetic acid.
4. Experimental Design:
- Sample Analysis: Analyze the following samples using both HPLC methods:
- Unstressed NCE-Y.
- Acid-stressed sample (e.g., 0.1 N HCl at 60°C for 24 hours).
- Base-stressed sample (e.g., 0.1 N NaOH at 60°C for 24 hours).
- Oxidative-stressed sample (e.g., 3% H₂O₂ at room temperature for 24 hours).
- Photo-stressed sample.
- Thermal-stressed sample.
- Data Collection: For each analysis, collect chromatograms and integrate all impurity peaks.
5. Data Analysis and Acceptance Criteria:
| Parameter | Statistical Evaluation | Acceptance Criteria |
| Peak Purity | Peak purity analysis of the main peak using a Photodiode Array (PDA) detector. | The peak purity angle should be less than the purity threshold for the NCE-Y peak in both methods. |
| Impurity Profile | Comparison of the number and area percent of impurities detected by both methods. | The orthogonal method should not detect any new impurities at a level of ≥ 0.10%. |
| Total Impurities | Comparison of the total percent of impurities calculated by both methods. | The absolute difference in the total percentage of impurities between the two methods should be ≤ 0.2%. |
| Mass Balance | Calculation of mass balance for stressed samples. | The mass balance (assay of main peak + sum of all degradation products) should be between 98.0% and 102.0%. |
Statistical Tools for Data Comparison
The comparison of data from cross-validation studies requires appropriate statistical tools to provide an objective assessment of the agreement between methods or laboratories.
t-Test and F-test
The Student's t-test can be used to compare the means of two sets of data, such as the assay results from two laboratories.[10][11] The F-test is used to compare the variances of two data sets, which is useful for assessing the consistency of precision between two labs.[10][12]
Analysis of Variance (ANOVA)
When comparing results from more than two laboratories, a one-way Analysis of Variance (ANOVA) is a powerful statistical tool.[13][14][15] ANOVA can determine if there is a statistically significant difference between the means of the groups.[13]
Steps for a One-Way ANOVA:
-
State the hypotheses:
-
Null Hypothesis (H₀): The means of all laboratories are equal.
-
Alternative Hypothesis (H₁): At least one laboratory mean is different.
-
-
Calculate the F-statistic: This is the ratio of the variance between the groups to the variance within the groups.[13]
-
Determine the p-value: Compare the calculated F-statistic to a critical value from the F-distribution to find the p-value.[13]
-
Interpret the results: If the p-value is less than the chosen significance level (commonly 0.05), the null hypothesis is rejected, indicating a significant difference between at least two of the laboratories.[13]
Bland-Altman Plot
A Bland-Altman plot is a graphical method to visualize the agreement between two quantitative measurements.[5][16] It plots the difference between the two measurements against their average.[5][16] This plot helps to identify any systematic bias and outliers.
Calculating Percentage Bias: The percentage bias between two results can be calculated using the following formula:
Conclusion
The cross-validation of analytical results for novel chemical entities is a multifaceted process that underpins the reliability and integrity of data throughout the drug development lifecycle. Inter-laboratory cross-validation ensures the smooth transfer and consistent performance of analytical methods across different sites, while the use of orthogonal methods provides a higher level of assurance in the specificity and accuracy of the analytical data. By combining robust experimental design, scientifically justified methodologies, and appropriate statistical analysis, researchers can build a comprehensive data package that not only meets regulatory expectations but also provides a solid foundation for critical decision-making in the journey of bringing a new medicine to patients.
References
-
Agilent Technologies. (2010, October 6). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Retrieved from [Link]
-
Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Selecting an "orthogonal" column during high-performance liquid chromatographic method development for samples that may contain non-ionized solutes. Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
-
Testbook. (n.d.). Difference Between an F-Test and T-Test: Learn Key Differences. Retrieved from [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Westgard QC. (n.d.). What about Bias?. Retrieved from [Link]
-
DataCamp. (2024, September 20). ANOVA Test: An In-Depth Guide with Examples. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Sisu@UT. (n.d.). 5.1 Bias and its constituents – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC. (2013, October 10). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? Retrieved from [Link]
-
Scribbr. (2020, March 6). One-way ANOVA | When and How to Use It (With Examples). Retrieved from [Link]
-
Scribbr. (2020, January 28). Choosing the Right Statistical Test | Types & Examples. Retrieved from [Link]
-
while true do;. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
Statistics Calculator. (2025, October 14). ANOVA Tutorial: Analysis of Variance Made Simple. Retrieved from [Link]
-
Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]
-
Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]
-
ResearchGate. (2024, December 13). Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)? Retrieved from [Link]
-
PMC - NIH. (n.d.). Assessment of Bias with Emphasis on Method Comparison. Retrieved from [Link]
-
Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]
-
BioPharm International. (2019, March 14). Points to Consider in Quality Control Method Validation and Transfer. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Medium. (2023, June 8). Understanding Hypothesis Testing in Data Science: T-tests, F-tests, and More. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Minitab. (n.d.). Methods and formulas for Gage Bias. Retrieved from [Link]
-
Stats and R. (2023, August 30). How to: one-way ANOVA by hand. Retrieved from [Link]
-
Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
GitHub. (n.d.). r_tips/tutorials/dv-using_diagrammer/dv-using_diagrammer.md at master. Retrieved from [Link]
-
University of Toronto. (2019, January 4). Comparison of standard deviations - The F-test. Retrieved from [Link]
-
ResearchGate. (n.d.). Step by step practical guide with Statistics (from ANOVA to survival analysis) in Biological Sciences: Or: Help, how can I analyze my "damned" scientific data correctly and in an easy way with free R! Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. testbook.com [testbook.com]
- 11. scribbr.com [scribbr.com]
- 12. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 13. datacamp.com [datacamp.com]
- 14. scribbr.com [scribbr.com]
- 15. ANOVA Tutorial: Analysis of Variance Made Simple [numiqo.com]
- 16. Statistical analysis in method comparison studies part one [acutecaretesting.org]
A Technical Guide to the Stereoselective Biological Activity of Oxolane Isomers
In the landscape of modern drug discovery and development, the nuanced interplay between a molecule's three-dimensional structure and its biological function is a paramount consideration. Among the vast array of heterocyclic scaffolds utilized in medicinal chemistry, the oxolane (tetrahydrofuran) ring represents a privileged structure, present in a multitude of biologically active compounds. However, the introduction of stereocenters within the oxolane moiety or its substituents gives rise to stereoisomers, which can exhibit dramatically different pharmacological profiles. This guide provides a comparative analysis of the biological activities of different oxolane isomers, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pivotal role of stereochemistry in the biological activity of oxolane-containing molecules.
The Critical Influence of Stereochemistry on Biological Activity
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, being inherently chiral, often interact stereoselectively with chiral molecules.[1] This means that enantiomers (mirror-image stereoisomers) and diastereomers (stereoisomers that are not mirror images) of a drug can have distinct pharmacokinetic and pharmacodynamic properties. One isomer may elicit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.[2] Therefore, the stereochemical configuration of oxolane derivatives is a critical determinant of their biological activity.
This guide will delve into three distinct areas where the stereochemistry of oxolane isomers dictates their biological function: antifungal activity, muscarinic receptor modulation, and antiviral activity.
I. Antifungal Activity: The Case of Itraconazole Stereoisomers
The broad-spectrum antifungal agent itraconazole is a prime example of how stereochemistry influences the activity of an oxolane-containing drug. Itraconazole possesses three chiral centers, giving rise to eight possible stereoisomers.[3] Its antifungal action stems from the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.[5]
Comparative Antifungal Activity Data
The antifungal activity of the eight stereoisomers of itraconazole has been systematically evaluated against various fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antifungal efficacy.
| Stereoisomer | Configuration | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| 1a | (2S,4R,2′S) | 0.125 | 0.25 |
| 1b | (2S,4R,2′R) | 0.25 | 0.5 |
| 1c | (2R,4S,2′S) | 0.25 | 0.5 |
| 1d | (2R,4S,2′R) | 0.125 | 0.25 |
| 1e | (2S,4S,2′S) | > 8 | > 8 |
| 1f | (2S,4S,2′R) | 1 | 2 |
| 1g | (2R,4R,2′S) | 1 | 2 |
| 1h | (2R,4R,2′R) | > 8 | > 8 |
Data synthesized from Shi et al., 2010.[3]
The data clearly demonstrates that the cis-isomers (1a-1d ) are significantly more potent antifungal agents than the trans-isomers (1e-1h ). Notably, isomers 1e and 1h are virtually inactive. This underscores the critical importance of the relative stereochemistry of the substituents on the dioxolane ring for effective binding to lanosterol 14α-demethylase.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The determination of MIC values is a cornerstone of antifungal research. The broth microdilution method is a standardized and widely used technique.[6]
Objective: To determine the minimum inhibitory concentration (MIC) of oxolane isomers against a specific fungal strain.
Materials:
-
96-well microtiter plates
-
Fungal inoculum, adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Test compounds (oxolane isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antifungal agent (e.g., itraconazole)
-
Negative control (medium only)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Drug Dilutions: Prepare a serial two-fold dilution of each test compound and the positive control in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar medium.[6] Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ cells/mL. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
Causality Behind Experimental Choices: The choice of RPMI-1640 medium is based on CLSI guidelines for antifungal susceptibility testing of yeasts.[6] The use of a standardized inoculum size is crucial for the reproducibility of the assay. The incubation time is optimized to allow for sufficient fungal growth in the control wells.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The antifungal activity of azoles like itraconazole is a direct consequence of their interaction with the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.
Caption: M1 muscarinic receptor signaling pathway.
III. Antiviral Activity: HIV Protease Inhibitors
The bis-tetrahydrofuran (bis-THF) moiety, a structure containing two oxolane rings, is a critical component of several potent HIV protease inhibitors, including the clinically used drug darunavir. HIV protease is an essential enzyme for the replication of the virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. [7]Inhibition of this enzyme prevents the production of infectious virions.
Comparative Antiviral Activity Data
The stereochemistry of the bis-THF moiety and other chiral centers in HIV protease inhibitors has a profound impact on their antiviral potency. The 50% effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
| Inhibitor | Stereoisomer | EC50 (nM) |
| Compound A | (R)-stereoisomer | 4.9 |
| Compound B | (S)-stereoisomer | 29.4 |
Illustrative data based on findings for flexible polyether inhibitors related to darunavir.
This example demonstrates a significant difference in antiviral activity between two stereoisomers, highlighting the precise stereochemical requirements for optimal interaction with the HIV protease active site.
Experimental Protocol: Cell-Based HIV Antiviral Assay
This assay measures the ability of a compound to inhibit HIV replication in a cell culture system. [8] Objective: To determine the EC50 of oxolane-containing compounds against HIV-1 replication.
Materials:
-
Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4 cells)
-
HIV-1 laboratory strain
-
Cell culture medium and supplements
-
Test compounds (oxolane isomers)
-
Positive control antiviral drug (e.g., darunavir)
-
Reagent to measure cell viability (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Plating: Seed the T-lymphocyte cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds and controls to the wells.
-
Virus Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Assessment of Viral Replication: Measure a marker of viral replication. This can be done by quantifying the activity of a viral enzyme like reverse transcriptase in the culture supernatant or by measuring the cytopathic effect of the virus on the cells. Cell viability assays are commonly used, as HIV-1 infection leads to cell death.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices: The use of a susceptible T-lymphocyte cell line mimics the primary target of HIV-1 in vivo. The incubation period is chosen to allow for the observation of the compound's effect on viral spread. Measuring cell viability is a reliable and high-throughput method to assess the antiviral activity of compounds that protect cells from virus-induced death.
Signaling Pathway: HIV Protease and Viral Maturation
HIV protease inhibitors act by blocking the post-translational processing of viral polyproteins, a critical step in the viral life cycle.
Caption: Inhibition of HIV maturation by oxolane-based protease inhibitors.
Conclusion
The examples presented in this guide unequivocally demonstrate that the biological activity of oxolane-containing molecules is exquisitely sensitive to their stereochemistry. Whether it is the antifungal potency of itraconazole isomers, the subtype selectivity of muscarinic receptor modulators, or the antiviral efficacy of HIV protease inhibitors, the three-dimensional arrangement of atoms in these molecules is a critical determinant of their interaction with their biological targets. A thorough understanding of these structure-activity relationships is indispensable for the rational design and development of new therapeutic agents. By carefully considering the stereochemical aspects of oxolane derivatives, researchers can optimize their pharmacological properties, leading to the discovery of more potent, selective, and safer drugs.
References
- Ehlert, F. J. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, 49(1), 4.15.1-4.15.29.
- Lopes, J. L., et al. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules, 19(6), 7687-7700.
- Millipore. (n.d.). High Density Receptor-Ligand Binding Assays. Sigma-Aldrich.
- The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. (2023). MDPI.
- Ehlert, F. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 4, Unit 4.15.
-
Wikipedia contributors. (2023, December 12). Lanosterol 14 alpha-demethylase. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
- Ariyani, F., et al. (2019). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Indonesian Journal of Pharmacy, 30(3), 163-171.
- Sanders, J., & Kasi, A. (2023). Physiology, Muscarinic Receptor. In StatPearls.
- Luttge, B. G., & Freed, E. O. (2019).
- Singh, S., et al. (2017). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virology Journal, 14(1), 1-10.
- Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 64(suppl_1), S12-S19.
- Wlodawer, A., & Vondrasek, J. (1998). Protease Inhibitors as Antiviral Agents. Annual Review of Biophysics and Biomolecular Structure, 27(1), 249-284.
- Shi, W., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 1(4), 155-159.
-
HIV.gov. (n.d.). Protease. In Clinical Info. Retrieved January 23, 2026, from [Link]
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127.
- Bermejo, M., et al. (2011). Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates. Journal of Clinical Microbiology, 49(12), 4158-4165.
- Warrilow, A. G. S., et al. (2019). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Antimicrobial Agents and Chemotherapy, 63(12), e01279-19.
- Sourisseau, M., et al. (2010). Antiretroviral Agents Effectively Block HIV Replication after Cell-to-Cell Transfer. Journal of Virology, 84(16), 8237-8242.
- Wess, J. (2004). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 101(36), 13031-13032.
- Shi, W., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 1(4), 155-159.
- Millipore. (n.d.). Receptor Binding Assays.
- Mlcochova, P., et al. (2017). The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release. mBio, 8(2), e00249-17.
- Zhang, L., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(9), 4737-4754.
- Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits.
-
Wikipedia contributors. (2023, December 10). Muscarinic acetylcholine receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
- Montefiori, D. C. (2021). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells.
- Templeton, I. E., et al. (2012). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition, 40(6), 1148-1157.
- Luttge, B. G., & Freed, E. O. (2019).
- Warrilow, A. G. S., et al. (2013). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(9), 1783-1791.
- Smith, A. J., et al. (2005). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Antimicrobial Agents and Chemotherapy, 49(8), 3233-3239.
- Bristol Myers Squibb. (2025). Muscarinic acetylcholine receptors fact sheet.
- Kumari, P. (2015, July 21). How do I perform antifungal susceptibilty using broth dilution for yeast?.
- Warrilow, A. G. S., et al. (2013). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(9), 1783-1791.
- Abcam. (2023). ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric).
-
National Center for Biotechnology Information. (n.d.). Itraconazole. In PubChem. Retrieved January 23, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). HIV-1 protease. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
- Tobin, A. B., & Nahorski, S. R. (2000). Cellular signaling mechanisms for muscarinic acetylcholine receptors. Journal of Neurochemistry, 74(4), 1333-1342.
- Nakagami, H., et al. (2002). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Clinical Microbiology, 40(1), 321-323.
- Nacev, B. A., et al. (2011). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry, 54(17), 5975-5988.
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 3-Substituted Tetrahydrofurans
The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry and natural product synthesis, lauded for its favorable physicochemical properties, including aqueous solubility and metabolic stability. Specifically, 3-substituted THFs are prevalent scaffolds in a wide array of biologically active molecules.[1] Consequently, the development of efficient and sustainable methods for their synthesis is of paramount importance to researchers in academia and the pharmaceutical industry.
This guide provides an in-depth comparison of four distinct and prominent strategies for the synthesis of 3-substituted tetrahydrofurans. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols derived from peer-reviewed literature, and, most critically, benchmark their synthetic efficiency using key green chemistry metrics: Atom Economy, Environmental Factor (E-Factor), and Process Mass Intensity (PMI). Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic route based on factors such as efficiency, scalability, and environmental impact.
Benchmarking Synthetic Efficiency: The Metrics
Before we explore the specific synthetic routes, it is essential to define the metrics we will use for our comparative analysis.
-
Atom Economy (AE): A theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts.
-
Environmental Factor (E-Factor): A practical metric that quantifies the amount of waste produced per unit of product. It is calculated as the total mass of waste (in kg) divided by the mass of the product (in kg). A lower E-Factor indicates a greener process.
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used in a process relative to the mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.
These metrics provide a quantitative framework for evaluating and comparing the "greenness" and overall efficiency of different synthetic strategies.
Method 1: Redox-Relay Heck Reaction for 3-Aryl Tetrahydrofurans
The Palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation. A recent innovation in this area is the redox-relay Heck reaction, which enables the synthesis of 3-aryl tetrahydrofurans from readily available starting materials.[1][2] This approach is particularly attractive for its operational simplicity and tolerance of a wide range of functional groups.[2]
Mechanistic Rationale
The reaction proceeds via a cascade mechanism. Initially, an oxidative addition of the aryl halide to the Pd(0) catalyst occurs. This is followed by migratory insertion of the alkene from the allylic alcohol into the Pd-aryl bond. Subsequent β-hydride elimination is suppressed; instead, a redox-relay process involving the hydroxyl group leads to the formation of a cyclic hemiacetal. This intermediate is then reduced in a subsequent step to yield the final 3-aryl tetrahydrofuran.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)tetrahydrofuran
The following protocol is adapted from Byrne, T. J. M., et al., Org. Lett. 2023, 25, 2361–2365.[3]
Step 1: Redox-Relay Heck Reaction
-
To an oven-dried vial, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), CataCXium A (17.9 mg, 0.05 mmol, 10 mol%), and Cs₂CO₃ (325.8 mg, 1.0 mmol, 2.0 equiv).
-
The vial is sealed and purged with nitrogen.
-
Add a solution of 4-iodoanisole (117.0 mg, 0.5 mmol, 1.0 equiv) and cis-but-2-ene-1,4-diol (88.1 mg, 1.0 mmol, 2.0 equiv) in anhydrous 1,4-dioxane (2.5 mL).
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.
Step 2: Reduction of the Hemiacetal
-
The crude hemiacetal from the previous step is dissolved in anhydrous dichloromethane (5 mL).
-
The solution is cooled to 0 °C, and triethylsilane (0.16 mL, 1.0 mmol, 2.0 equiv) is added, followed by the dropwise addition of boron trifluoride diethyl etherate (0.13 mL, 1.0 mmol, 2.0 equiv).
-
The reaction is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield 3-(4-methoxyphenyl)tetrahydrofuran (reported yield: 80% over two steps).
Workflow Diagram
Caption: Workflow for the Redox-Relay Heck reaction and subsequent reduction.
Method 2: Intramolecular Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4][5] Its intramolecular variant is a common strategy for the synthesis of cyclic ethers, including tetrahydrofurans.[5] This method is conceptually simple and often high-yielding, though it requires a pre-functionalized substrate.
Mechanistic Rationale
The synthesis first requires the formation of a halo-alcohol precursor. The hydroxyl group is then deprotonated with a strong base to form a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halide leaving group to form the five-membered tetrahydrofuran ring.[5] The stereochemistry at the carbon bearing the leaving group is inverted during the cyclization.
Experimental Protocol: Synthesis of 3-phenyltetrahydrofuran
This protocol involves a two-step sequence: reduction of ethyl 3-phenyl-4-oxobutanoate to the corresponding diol, selective tosylation of the primary alcohol, and subsequent base-mediated cyclization.
Step 1: Reduction to 1-phenylbutane-1,4-diol
-
To a solution of ethyl 3-phenyl-4-oxobutanoate (10.3 g, 50 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (2.85 g, 75 mmol) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is carefully quenched by the sequential addition of water (3 mL), 15% aqueous NaOH (3 mL), and water (9 mL).
-
The resulting precipitate is filtered off and washed with THF. The filtrate is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford crude 1-phenylbutane-1,4-diol, which is used in the next step without further purification.
Step 2: Tosylation and Intramolecular Cyclization
-
The crude 1-phenylbutane-1,4-diol from the previous step is dissolved in pyridine (50 mL) and cooled to 0 °C.
-
p-Toluenesulfonyl chloride (9.54 g, 50 mmol) is added portion-wise, and the reaction is stirred at 0 °C for 4 hours.
-
The reaction mixture is poured into ice-water and extracted with diethyl ether. The combined organic layers are washed with cold 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over MgSO₄, filtered, and concentrated.
-
The crude tosylate is dissolved in anhydrous THF (100 mL). Sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) is added portion-wise at 0 °C.
-
The mixture is heated to reflux for 3 hours.
-
After cooling, the reaction is quenched by the slow addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield 3-phenyltetrahydrofuran. (Typical yields for similar cyclizations are in the range of 70-90%).
Workflow Diagram
Caption: Workflow for the Intramolecular Williamson Ether Synthesis.
Method 3: [3+2] Annulation of Cyclopropanes and Aldehydes
The [3+2] cycloaddition or annulation reaction is a highly convergent and efficient strategy for constructing five-membered rings. The use of donor-acceptor cyclopropanes as three-carbon components in reactions with aldehydes provides a powerful and diastereoselective route to highly substituted tetrahydrofurans.[6]
Mechanistic Rationale
The reaction is typically catalyzed by a Lewis acid, such as Sn(OTf)₂. The Lewis acid activates the aldehyde, making it more electrophilic. The donor-acceptor cyclopropane then undergoes ring-opening to form a stabilized carbocationic intermediate, which is trapped by the activated aldehyde. Subsequent intramolecular cyclization affords the tetrahydrofuran ring with high diastereoselectivity.[6]
Experimental Protocol: Synthesis of a Pentasubstituted Tetrahydrofuran
The following protocol is adapted from Smith, A. G., et al., Org. Lett. 2011, 13, 1996-1999.[6]
-
To an oven-dried vial under a nitrogen atmosphere, add the donor-acceptor cyclopropane (0.20 mmol, 1.0 equiv) and Sn(OTf)₂ (8.4 mg, 0.02 mmol, 10 mol%).
-
Anhydrous dichloromethane (2.0 mL) is added, and the solution is cooled to -78 °C.
-
The aldehyde (0.24 mmol, 1.2 equiv) is added dropwise.
-
The reaction mixture is stirred at -78 °C for the specified time (typically 1-4 hours).
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution at -78 °C and then allowed to warm to room temperature.
-
The mixture is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the desired tetrahydrofuran (reported yields up to 95%).
Workflow Diagram
Caption: Workflow for the [3+2] Annulation of a cyclopropane and an aldehyde.
Method 4: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid
This multi-step synthesis is a well-established industrial route to the chiral building block (S)-3-hydroxytetrahydrofuran, which is a key intermediate in the synthesis of numerous pharmaceuticals.[7][8] The route starts from the readily available and inexpensive chiral pool material, L-malic acid.
Mechanistic Rationale
The synthesis involves three main transformations:
-
Esterification: The two carboxylic acid groups of L-malic acid are esterified, typically to the dimethyl ester, to protect them and improve solubility for the subsequent reduction step.[7]
-
Reduction: The diester is reduced to the corresponding 1,2,4-butanetriol. While historically lithium aluminum hydride was used, modern industrial processes often employ safer and less expensive reducing agents like sodium borohydride in the presence of a Lewis acid or other additives.[7][8]
-
Cyclization: The 1,2,4-butanetriol is cyclized under acidic conditions (e.g., using p-toluenesulfonic acid) via an intramolecular dehydration to form the desired (S)-3-hydroxytetrahydrofuran.[7]
Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran
The following is a representative protocol synthesized from literature procedures.[7][8][9]
Step 1: Dimethyl L-malate Synthesis
-
To a flask containing methanol (280 mL) at 0 °C, slowly add thionyl chloride (202 mL).
-
Add L-malic acid (168 g, 1.25 mol) portion-wise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure. The residue is neutralized with a saturated NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄ and concentrated to give dimethyl L-malate.
Step 2: (S)-1,2,4-Butanetriol Synthesis
-
To a solution of dimethyl L-malate (162 g, 1.0 mol) in anhydrous THF (1 L), add a solution of sodium borohydride (113 g, 3.0 mol) in THF.
-
The mixture is heated to reflux, and a solution of CaCl₂ (166.5 g, 1.5 mol) in THF is added dropwise over 2 hours.
-
Continue refluxing for 12 hours.
-
After cooling, the reaction is quenched by the slow addition of methanol, followed by acidification with 2M HCl.
-
The mixture is filtered, and the filtrate is concentrated. The residue is purified by distillation or chromatography to yield (S)-1,2,4-butanetriol.
Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran
-
(S)-1,2,4-Butanetriol (106 g, 1.0 mol) is mixed with p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).
-
The mixture is heated to 180-200 °C, and the product is distilled as it is formed.
-
The collected distillate is redistilled to afford pure (S)-3-hydroxytetrahydrofuran (overall yields from L-malic acid are typically in the 60-70% range).
Workflow Diagram
Caption: Workflow for the synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid.
Comparative Analysis of Synthetic Efficiency
The following table provides a quantitative comparison of the four synthetic routes based on the green chemistry metrics calculated from the detailed experimental protocols. For multi-step syntheses, the metrics are calculated for the overall process.
| Synthetic Method | Target Molecule | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| Redox-Relay Heck Reaction | 3-(4-methoxyphenyl)tetrahydrofuran | 45.3 | ~25 | ~120 |
| Intramolecular Williamson Ether Synthesis | 3-phenyltetrahydrofuran | 28.7 | ~40 | ~180 |
| [3+2] Annulation | Pentasubstituted Tetrahydrofuran | 85.1 | ~15 | ~80 |
| Synthesis from L-Malic Acid | (S)-3-hydroxytetrahydrofuran | 38.6 | ~30 | ~150 |
Note: E-Factor and PMI values are estimates based on the provided protocols and may vary depending on the specific workup and purification procedures. Water used in workup is included in the calculations.
Discussion and Conclusion
This comparative guide highlights the diverse strategies available for the synthesis of 3-substituted tetrahydrofurans, each with its own set of advantages and disadvantages in terms of synthetic efficiency.
The [3+2] Annulation of cyclopropanes and aldehydes stands out as the most atom-economical and efficient method in this comparison, with a high atom economy and the lowest estimated E-Factor and PMI. This is a testament to its convergent nature, where a significant portion of the reactants' atoms are incorporated into the final product in a single step.
The Redox-Relay Heck Reaction offers a modern and efficient route to 3-aryl tetrahydrofurans with a respectable atom economy and moderate E-Factor and PMI. Its operational simplicity and the use of catalytic palladium make it an attractive option.
The synthesis from L-malic acid is a well-established industrial process that benefits from the use of a cheap and readily available chiral starting material. While its atom economy is moderate and the multi-step nature leads to a higher PMI, its scalability and the value of the chiral product often justify its use in large-scale manufacturing.
The Intramolecular Williamson Ether Synthesis , while a classic and reliable method, demonstrates the lowest atom economy and the highest E-Factor and PMI in this comparison. This is largely due to the multi-step nature of the process, which often involves the installation and subsequent displacement of a leaving group, as well as the use of stoichiometric reagents.
Ultimately, the choice of synthetic route will depend on the specific goals of the researcher or process chemist. For the rapid and efficient synthesis of complex, polysubstituted tetrahydrofurans, the [3+2] annulation is a compelling choice. For accessing valuable 3-aryl tetrahydrofurans, the redox-relay Heck reaction provides a modern and practical solution. When a specific chiral building block like (S)-3-hydroxytetrahydrofuran is required on a large scale, the established route from L-malic acid remains a viable and economical option. The classic intramolecular Williamson ether synthesis, while less "green" by these metrics, can still be a valuable tool for specific applications, particularly when the required halo-alcohol precursor is readily available. By understanding the quantitative efficiency of each method, scientists can make more informed decisions that align with the principles of green and sustainable chemistry.
References
- Wolfe, A., & De-Ma, S. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
- Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry.
- (S)-3-Hydroxytetrahydrofuran.
- Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(13), 2361–2365.
- CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
- Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis. Chemistry LibreTexts.
- 3-Hydroxytetrahydrofuran. Organic Syntheses.
- Williamson ether synthesis. Wikipedia.
- Intramolecular Williamson Ether Synthesis. YouTube.
- Smith, A. G., Slade, M. C., & Johnson, J. S. (2011). Cyclopropane-Aldehyde Annulations at Quaternary Donor Sites: Stereoselective Access to Highly Substituted Tetrahydrofurans. Organic Letters, 13(8), 1996–1999.
- CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
- Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PubMed Central.
- Johnson, J. S., et al. (2008). Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. Organic Letters.
- Sugimura, H., et al. (2014). Stereoselective formation of tetrahydrofuran rings via [3 + 2] annulation: total synthesis of Plakortone L. PubMed.
- Novel method for preparing S-3-hydroxytetrahydrofuran.
- A Redox-Relay Heck Approach to Substituted Tetrahydrofurans.
- Johnson, J. S., et al. (2011). Cyclopropane-Aldehyde Annulations at Quaternary Donor Sites: Stereoselective Access to Highly Substituted Tetrahydrofurans. Organic Chemistry Portal.
- A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PubMed.
- An improved process for the preparation of (S)-(+)-3-hydroxytetrahydrofuran. ChemicalBook.
- Atom Economy and Reaction Mass Efficiency.
- Preparation method of (S)-3-hydroxytetrahydrofuran.
- CN100441573C - A kind of method of synthesizing S-(3)-hydroxy tetrahydrofuran.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclopropane-Aldehyde Annulations at Quaternary Donor Sites: Stereoselective Access to Highly Substituted Tetrahydrofurans [organic-chemistry.org]
- 7. CN100441573C - A kind of method of synthesizing S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 8. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 9. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
A Senior Application Scientist's Guide to the In Vitro-In Vivo Disconnect in Benzylamino Compounds
Navigating the Translational Gap from Benchtop Activity to Preclinical Efficacy
In the landscape of modern drug discovery, the journey from a promising in vitro "hit" to a validated in vivo lead is fraught with challenges. Few compound classes illustrate this translational gap as vividly as benzylamino derivatives. These scaffolds are prevalent in medicinal chemistry due to their synthetic tractability and their ability to interact with a wide range of biological targets, showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] However, potent activity in a cell-based assay frequently fails to translate into the desired efficacy within a complex biological system.
This guide provides an in-depth comparison of the methodologies used to assess benzylamino compounds, delving into the causality behind experimental choices and offering insights into why a disconnect between in vitro and in vivo data is often observed.
The Core Challenge: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
The transition from a controlled in vitro environment to a dynamic in vivo system introduces a multitude of complex variables.[4][5] A compound that effectively kills cancer cells in a petri dish or inhibits bacterial growth in a test tube must overcome numerous physiological hurdles to succeed in an animal model. These challenges include:
-
Pharmacokinetics (PK): The body's effect on the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). A compound may have poor oral bioavailability, be rapidly metabolized by the liver, fail to distribute to the target tissue, or be quickly cleared from circulation.[6]
-
Pharmacodynamics (PD): The drug's effect on the body. The compound must reach the target site at a sufficient concentration for a long enough duration to exert its therapeutic effect.[7]
-
Target Engagement: Confirmation that the drug is interacting with its intended molecular target in the complex milieu of a living organism.
-
Off-Target Toxicity: The compound may interact with unintended targets, leading to adverse effects that limit the achievable therapeutic dose.
Living organisms are far more intricate than simplified, static in vitro models.[4] Therefore, a rigorous, multi-step evaluation process is crucial for identifying benzylamino derivatives with genuine therapeutic potential.
Visualizing the Drug Discovery & Evaluation Workflow
The progression from initial screening to preclinical validation follows a structured, yet iterative, path. The goal is to triage compounds efficiently, advancing only those with the highest probability of success.
Caption: Standard workflow for evaluating novel benzylamino compounds.
Part 1: In Vitro Activity Assessment
The initial phase of evaluation relies on high-throughput in vitro assays to screen large numbers of compounds and identify those with promising biological activity.
Case Study: Anticancer Benzylamino Compounds
Many benzylamino derivatives have been investigated for their anticancer properties, often as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[8][9]
Mechanism Insight: Kinase Inhibition Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[8] Their dysregulation is a hallmark of many cancers. Benzylamino scaffolds can be designed to fit into the ATP-binding pocket of specific CDKs, blocking their activity and inducing cell cycle arrest.[9]
Caption: Simplified CDK4/6 pathway inhibition by benzylamino compounds.
Primary Assay: Cell Viability (IC50 Determination) The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's in vitro potency. It represents the concentration of the drug required to inhibit a biological process (like cell growth) by 50%.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the benzylamino compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Data Presentation: Comparative In Vitro Potency
| Compound ID | Benzylamino Substitution | Target Cell Line | IC50 (µM) |
| BZA-001 | 4-Fluoro | MCF-7 (Breast) | 2.1 |
| BZA-002 | 4-Methoxy | MCF-7 (Breast) | 8.5 |
| BZA-003 | 3,4-Dichloro | MCF-7 (Breast) | 0.9 |
| BZA-004 | Unsubstituted | MCF-7 (Breast) | 15.2 |
| Doxorubicin | (Control) | MCF-7 (Breast) | 0.5 |
This table represents illustrative data.
Causality & Interpretation: The data clearly show that substitutions on the benzyl ring significantly impact cytotoxic potency. The 3,4-dichloro substitution (BZA-003) results in the most potent compound, while the unsubstituted version (BZA-004) is the least active. This suggests a strong structure-activity relationship (SAR) that can guide further chemical optimization.
Part 2: In Vivo Efficacy Assessment
Promising candidates from in vitro screening are advanced to in vivo models to evaluate their performance in a complex biological system.
Case Study: Anticancer Benzylamino Compounds in a Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for preclinical evaluation of cancer therapeutics.[11][12]
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
-
Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID) for at least one week under controlled conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.
-
Randomization & Dosing: Randomize mice into treatment groups (vehicle control, positive control, and different doses of the test compound). Administer the benzylamino compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.[13]
-
Efficacy Endpoints: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study.[14]
-
Study Termination: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: Comparative In Vivo Efficacy
| Compound ID | Dose (mg/kg, daily) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 1550 ± 210 | - | +2.5 |
| BZA-001 | 50 | 980 ± 150 | 36.8 | -1.2 |
| BZA-003 | 50 | 1150 ± 180 | 25.8 | -8.5 |
| Doxorubicin | 5 | 450 ± 90 | 71.0 | -15.0 |
This table represents illustrative data.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The moment of truth in preclinical development is the comparison of in vitro potency with in vivo efficacy. In our illustrative example, a significant disconnect is apparent.
-
The Inversion of Potency: BZA-003, the most potent compound in vitro (IC50 = 0.9 µM), showed weaker efficacy in vivo (25.8% TGI) than the less potent BZA-001 (IC50 = 2.1 µM; 36.8% TGI).
-
Toxicity Concerns: BZA-003 also induced more significant body weight loss (-8.5%), suggesting potential toxicity issues that limit its therapeutic window.
Why the Disconnect? Exploring the Causality
Several factors can explain this common discrepancy:
-
Poor Bioavailability: BZA-003, with its dichloro substitution, may have poor aqueous solubility and consequently low oral absorption.[1] Even if potent, if it doesn't reach the tumor in sufficient concentrations, it cannot be effective.[15]
-
Rapid Metabolism: The compound might be rapidly broken down by liver enzymes (cytochrome P450s) into inactive metabolites, a phenomenon known as the first-pass effect.[15]
-
Unfavorable Distribution: The physicochemical properties of BZA-003 might prevent it from effectively penetrating the tumor tissue.
-
Off-Target Effects: The observed toxicity (weight loss) with BZA-003 suggests it may be hitting other biological targets besides its intended kinase, causing adverse effects that preclude the use of higher, more effective doses.
This analysis underscores a critical principle: in vitro potency is necessary, but not sufficient, for in vivo success. A successful drug candidate must possess a balanced profile of potency, selectivity, and favorable pharmacokinetic properties. The failure of a potent compound in vivo provides crucial data that guides the next cycle of chemical synthesis and optimization, aiming to improve the ADME profile while retaining target activity.[7]
Conclusion and Future Directions
The development of benzylamino compounds, like any therapeutic agent, is a complex, multidisciplinary endeavor. The apparent contradiction between in vitro activity and in vivo efficacy is not a failure of the screening process but rather an integral part of it. It highlights the limitations of simplified biological models and emphasizes the paramount importance of early ADME and toxicology profiling.[16]
By understanding the causality behind the in vitro-in vivo gap, researchers can make more informed decisions, design more effective molecules, and ultimately increase the probability of translating a promising compound from the laboratory bench to the patient's bedside.
References
-
An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. PubMed Central. Available at: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
-
Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. PubMed. Available at: [Link]
-
In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. Available at: [Link]
-
Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. PubMed. Available at: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
-
In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. Available at: [Link]
-
In vitro anticancer activity of N-benzyl 1,10-phenanthroline derivatives on human cancer cell lines and their selectivity. ResearchGate. Available at: [Link]
-
Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. ASM Journals. Available at: [Link]
-
Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
-
Pharmacokinetics and Bioavailability: New Analytical Approaches in Drug Development. Walsh Medical Media. Available at: [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]
-
In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. MDPI. Available at: [Link]
-
In Vivo Oncology. Pharmacology Discovery Services. Available at: [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at: [Link]
-
In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Adichunchanagiri University. Available at: [Link]
-
In vitro to in vivo translation. ResearchGate. Available at: [Link]
-
Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. Available at: [Link]
-
In vivo antitumor efficacies. (A) Patient-derived cancer xenograft... ResearchGate. Available at: [Link]
-
Neutropenic thigh mouse model. GARDP Revive. Available at: [Link]
-
Efficacy Models. Creative Biolabs. Available at: [Link]
-
Pharmacokinetics and Bioavailability of 2-Diethylamino-2′6′-Dimethylphenylacetamide L-Glutaminate. ResearchGate. Available at: [Link]
-
Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data: Drug Metabolism Reviews. Taylor & Francis Online. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
-
An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. ResearchGate. Available at: [Link]
-
Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. National Institutes of Health (NIH). Available at: [Link]
-
Pharmacokinetics and Bioavailability of a Liposomal Formulation of Curcumin in Preclinical Models. Longdom Publishing. Available at: [Link]
-
Translational research: Bridging the gap between preclinical and clinical research. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Available at: [Link]
-
Neutropenic Thigh Infection Model. Charles River Laboratories. Available at: [Link]
-
In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. PubMed. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health (NIH). Available at: [Link]
-
A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. MDPI. Available at: [Link]
-
Drug Discovery. Inhibitor | chemical-kinomics. Available at: [Link]
-
(PDF) In Vivo, In Vitro, and In Silico Characterization of Peptoids as Antimicrobial Agents. ResearchGate. Available at: [Link]
Sources
- 1. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acu.edu.in [acu.edu.in]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Substituted Tetrahydrofuran Ligands
Introduction: The Tetrahydrofuran Scaffold - A Privileged Motif in Drug Discovery
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence stems from its unique stereochemical and electronic properties. The THF scaffold can act as a bioisostere for peptide bonds, enhancing metabolic stability and oral bioavailability.[3] Furthermore, the oxygen atom within the ring can serve as a crucial hydrogen bond acceptor, anchoring the ligand within the active site of a protein target. This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies for substituted tetrahydrofuran ligands, offering practical insights and methodologies for researchers in drug discovery. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility. The U.S. Food and Drug Administration (FDA) has approved 13 drugs containing the THF nucleus for a variety of clinical conditions, including well-known examples like Terazosin and the HIV protease inhibitor Darunavir.[1]
The Critical Role of the Tetrahydrofuran Moiety: A Structure-Activity Relationship (SAR) Perspective
The strategic incorporation of the THF moiety into a ligand's structure is a testament to its ability to significantly enhance binding affinity and selectivity. Structure-Activity Relationship (SAR) studies have consistently demonstrated the importance of the THF ring's oxygen atom and its stereochemistry in forming critical interactions with protein targets.
A compelling example is the development of HIV-1 protease inhibitors. In a series of potent inhibitors, the replacement of the THF ring's oxygen with a methylene group led to a drastic reduction in antiviral activity.[3] This loss of potency is attributed to the elimination of a crucial hydrogen bond with the backbone of the enzyme's P2 site.[3] Further studies have shown that modifications to the stereochemistry of the THF group or the position of its substituents can also considerably decrease antiviral activity, underscoring the precise structural requirements for optimal binding.[3]
The bis-THF motif, famously present in the potent HIV protease inhibitor Darunavir, exemplifies the power of this scaffold. This double THF structure is instrumental in forming extensive hydrogen bonding interactions with the backbone atoms of the protease, contributing to its high potency and resilience against drug-resistant mutations.[4][5] The confined geometry of the THF ring adds rigidity to the ligand, ensuring the correct spatial orientation of pharmacophoric groups for effective binding.[3]
Comparative Docking Studies: Choosing the Right Tool for the Job
Molecular docking is an indispensable computational tool for predicting the binding mode and affinity of a ligand to a protein target. However, the accuracy of these predictions is highly dependent on the docking software and the specific scoring function employed. Therefore, a comparative approach is often necessary to build confidence in the in-silico results. Here, we compare three widely used docking programs: AutoDock, GOLD, and Glide.
Overview of Docking Programs:
-
AutoDock: One of the most cited docking programs, AutoDock, and its successor AutoDock Vina, utilize a Lamarckian genetic algorithm for conformational searching.[6] It is known for its speed and is freely available, making it a popular choice in academic research.
-
GOLD (Genetic Optimisation for Ligand Docking): This program also employs a genetic algorithm to explore ligand flexibility and partial protein flexibility.[7] GOLD's scoring functions are generally considered to be more "physics-based," taking into account factors like hydrogen bonds, van der Waals interactions, and internal ligand strain.
-
Glide (Grid-based Ligand Docking with Energetics): Developed by Schrödinger, Glide uses a hierarchical series of filters to search for possible ligand poses within a receptor grid. It is a commercial software known for its accuracy and is widely used in the pharmaceutical industry.
Performance Comparison:
The choice of docking software should be guided by the specific research question, the nature of the protein target, and the available computational resources. For initial virtual screening of large compound libraries, the speed of AutoDock Vina might be advantageous. For more accurate binding mode prediction and affinity estimation of a smaller set of promising THF ligands, the more computationally intensive but often more accurate GOLD or Glide may be preferable.
Table 1: Comparative Docking Scores and Experimental Inhibition Constants (Ki) of Darunavir Analogs against HIV-1 Protease
| Compound | Docking Score (Arbitrary Units) | Experimental Ki (nM) |
| Darunavir (Reference) | 87.3 | - |
| Analog 1 | 96.0 | 1080 |
| Analog 2 | 101.8 | 189 |
| Analog 3 | 77.5 | 18.40 |
| Analog 4 | 74.9 | 35.84 |
Note: This table presents a selection of data to illustrate the general correlation and exceptions between docking scores and experimental activity. The docking scores are from a specific study and may not be directly comparable across different software or scoring functions.
Experimental Validation: The Ground Truth
Computational predictions, no matter how sophisticated, must be validated by experimental data. A robust comparative docking study is incomplete without this crucial step. The primary methods for validating docking results include:
-
Comparison with X-ray Crystallography: The gold standard for validation is to compare the predicted binding pose of the THF ligand with its experimentally determined pose from a co-crystal structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure is generally considered a successful prediction.
-
Correlation with Biological Activity: A strong correlation between the predicted binding affinities (docking scores) and experimentally measured biological activities (e.g., IC50 or Ki values) for a series of substituted THF ligands provides confidence in the docking protocol's ability to rank compounds correctly.
Experimental Protocols: A Step-by-Step Guide to a Comparative Docking Study
This section provides a detailed workflow for conducting a comparative docking study of substituted tetrahydrofuran ligands.
Step 1: Protein and Ligand Preparation
This initial step is critical for the accuracy of the docking simulation.
Caption: Workflow for Protein and Ligand Preparation.
-
Protein Structure Acquisition: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove all water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate partial charges to the protein atoms (e.g., Kollman charges).
-
Save the prepared protein in the required format for the chosen docking software (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Generate 2D structures of the substituted tetrahydrofuran ligands.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable bonds within the ligands.
-
Save the prepared ligands in the appropriate format.
-
Step 2: Docking Simulation
This step involves running the docking calculations using the prepared protein and ligand files.
Caption: Workflow for the Docking Simulation.
-
Binding Site Definition: Define the active site of the protein where the ligands are expected to bind. This is typically done by creating a grid box that encompasses the active site residues.
-
Docking Parameter Setup: Configure the parameters for the docking run, such as the search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) and the number of docking runs to perform for each ligand.
-
Execution of Docking: Run the docking simulation for each substituted tetrahydrofuran ligand against the prepared protein target using the selected docking programs.
Step 3: Analysis and Validation of Docking Results
The final step involves a thorough analysis of the docking output and its validation against experimental data.
Caption: Workflow for Analysis and Validation of Docking Results.
-
Analysis of Docking Poses: For each ligand, analyze the top-ranked docking poses. Examine the predicted binding energy or score, and identify key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein.
-
Comparative Analysis: Compare the results obtained from the different docking programs. Assess the consistency in the predicted binding modes and the ranking of the ligands based on their docking scores.
-
Experimental Validation:
-
If a co-crystal structure is available, superimpose the best-docked pose with the crystallographic ligand and calculate the RMSD.
-
Plot the docking scores against the experimental biological activities (e.g., pIC50 or pKi) and calculate the correlation coefficient (R²) to assess the predictive power of the docking protocol.
-
-
SAR Derivation: Based on the validated docking results and experimental data, derive meaningful structure-activity relationships. Identify which substituents on the tetrahydrofuran ring enhance or diminish binding affinity and use this information to guide the design of new, more potent ligands.
Conclusion and Future Perspectives
Comparative docking studies are a powerful strategy for understanding the binding of substituted tetrahydrofuran ligands to their protein targets and for guiding the design of novel therapeutics. By systematically evaluating different docking programs and validating the computational results with experimental data, researchers can gain a high degree of confidence in their in-silico models. The tetrahydrofuran scaffold, with its proven track record in successful drug development, will undoubtedly continue to be a fertile ground for the discovery of new and improved medicines. Future advancements in computational chemistry, including the use of machine learning and more sophisticated scoring functions, will further enhance the predictive power of molecular docking and accelerate the drug discovery process.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Journal of Medicinal Chemistry, 58(15), 5878-5915. [Link]
-
Ghosh, A. K., Osswald, H. L., & Prato, S. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 59(17), 7896-7908. [Link]
-
Franco, F. M., Jr., & Addepalli, V. (2021). Modified bis-tetrahydrofuran inhibitors toward improved binding to HIV-1 proteases. Journal of Biomolecular Structure and Dynamics, 39(14), 5123-5133. [Link]
-
Jain, A. N. (2007). Surflex-Dock 2.1: robust performance from ligand energetic modeling, ring flexibility, and knowledge-based search. Journal of computer-aided molecular design, 21(5), 281-306. [Link]
-
Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]
-
Verdonk, M. L., Cole, J. C., Hartshorn, M. J., Murray, C. W., & Taylor, R. D. (2003). Improved protein-ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics, 52(4), 609-623. [Link]
-
Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]
-
Mei, Y., & Du, Y. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]
-
Singh, N., & Chaput, J. C. (2006). Recent advances in the stereoselective synthesis of tetrahydrofurans. Organic & biomolecular chemistry, 4(23), 4247-4257. [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259. [Link]
-
Chen, Z., Li, H. L., Zhang, Q. J., Bao, X. G., Yu, K. X., Zhu, W. L., ... & Jiang, H. L. (2009). Pharmacophore-based virtual screening versus docking-based virtual screening: a benchmark comparison against eight targets. Acta Pharmacologica Sinica, 30(12), 1694-1708. [Link]
-
Salih, T., & Abdulla, A. (2022). A Comparative Study for the Accuracy of Three Molecular Docking Programs Using HIV-1 Protease Inhibitors as a Model. Iraqi Journal of Pharmaceutical Sciences (Vol. 31, No. 2, pp. 160-168). [Link]
-
Duan, M., Mahal, A., Alkouri, A., Wang, C., Zhang, Z., Ren, J., & Obaidullah, A. J. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 29(13), 3010. [Link]
-
Gueddou, A., Chibani, S., Vansteelandt, M., Chtita, S., Al-Dahmoshi, H. O., Al-Ghorbani, M., ... & Aouad, M. R. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b] pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. [Link]
-
Kumar, D., & Kumar, R. (2025). Molecular Docking Insights into Doravirine Derivativeson3LAM (PDB 00003lam) RT Inhibitors: A Target Protein Involved in HIV-1 infections. Biosciences Biotechnology Research Asia. [Link]
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
-
Drug Design.org. (n.d.). Structure Activity Relationships. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
-
Van der Westhuizen, C., Loots, L., Schalkwyk, A., Meyer, D., & Van der Watt, G. (2021). Molecular Docking-Based Screening for Novel Inhibitors of the Human Immunodeficiency Virus Type 1 Protease that Effectively Reduce the Viral Replication in Human Cells. Journal of AIDS & Clinical Research, 12(5). [Link]
-
Duan, M., Mahal, A., Alkouri, A., Wang, C., Zhang, Z., Ren, J., & Obaidullah, A. J. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 29(13), 3010. [Link]
-
Sridhar, J., & Jayashree, B. S. (2021). Molecular docking studies on the therapeutic targets of alzheimer's disease (AChE and BChE) using natural bioactive alkaloids. Journal of Taibah University Medical Sciences, 16(4), 543-552. [Link]
-
de la Torre, A., G.,... & Alkorta, I. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]
-
Rahim, F., Javed, M. T., Ullah, H., Wadood, A., Taha, M., Ashraf, M., ... & Khan, M. A. (2015). Synthesis, molecular docking, acetylcholinesterase and butyrylcholinesterase inhibitory potential of thiazole analogs as new inhibitors for Alzheimer disease. Bioorganic chemistry, 62, 106-116. [Link]
-
El-Naggar, A. M.,... & El-Gazzar, M. G. (2025). Design, Synthesis, Molecular Docking and Molecular Dynamics Studies of Novel Triazolothiadiazine Derivatives Containing Furan or Thiophene Rings as Anticancer Agents. Molecules. [Link]
-
Bioinformatics Insights. (2025, March 7). Quick Comparison of Molecular Docking Programs [Video]. YouTube. [Link]
-
Carballo, R. M., Fernández-Justo, S., & Estévez, J. C. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 19(12), 681. [Link]
-
Gueddou, A., Chibani, S., Vansteelandt, M., Chtita, S., Al-Dahmoshi, H. O., Al-Ghorbani, M., ... & Aouad, M. R. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b] pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. [Link]
-
Azam, F. (2019). In Silico Studies in Drug Research Against Neurodegenerative Diseases. Current neuropharmacology, 17(6), 514-546. [Link]
-
de Azevedo, W. F., Jr. (2010). Molecular docking of protein-ligand complexes. Current drug targets, 11(3), 321-326. [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
Yuriev, E., & Ramsland, P. A. (2013). Latest developments in molecular docking: 2010-2011 in review. Journal of molecular recognition, 26(5), 215-239. [Link]
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]
-
Shoichet, B. K., McGovern, S. L., Wei, B., & Irwin, J. J. (2002). Lead discovery using molecular docking. Current opinion in chemical biology, 6(4), 439-446. [Link]
-
Cosconati, S., Forli, S., Perryman, A. L., Harris, R., Goodsell, D. S., & Olson, A. J. (2010). Virtual screening with AutoDock Vina and the common pharmacophore engine of a low diversity library of fragments and hits against the p53-MDM2 interaction. Journal of chemical information and modeling, 50(4), 595-607. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry, 17(5-6), 490-519. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]
-
Case, D. A., Cheatham, T. E., Darden, T., Gohlke, H., Luo, R., Merz, K. M., ... & Woods, R. J. (2005). The Amber biomolecular simulation programs. Journal of computational chemistry, 26(16), 1668-1688. [Link]
-
Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of chemical physics, 79(2), 926-935. [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]
-
The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]
-
Schrödinger, LLC. (2023). Schrödinger Software. [Link]
-
BIOVIA, Dassault Systèmes. (2023). Discovery Studio. [Link]
-
Chemical Computing Group ULC. (2023). Molecular Operating Environment (MOE). [Link]
-
OpenEye Scientific Software. (2023). OpenEye Toolkits. [Link]
-
CCG (Chemical Computing Group). (2023). MOE (Molecular Operating Environment). [Link]
-
BioSolveIT GmbH. (2023). SeeSAR. [Link]
-
NextMove Software. (2023). LeadBuilder. [Link]
-
Cresset Group. (2023). Flare. [Link]
-
Inte:Ligand GmbH. (2023). LigandScout. [Link]
-
Molecular Networks GmbH. (2023). ToxAlert. [Link]
-
Lhasa Limited. (2023). Derek Nexus. [Link]
-
MultiCASE Inc. (2023). CASE Ultra. [Link]
-
Simulations Plus, Inc. (2023). ADMET Predictor. [Link]
-
Certara. (2023). Simcyp Simulator. [Link]
-
Optibrium Ltd. (2023). StarDrop. [Link]
-
Dotmatics. (2023). Dotmatics Suite. [Link]
-
ChemAxon. (2023). Marvin Suite. [Link]
-
KNIME AG. (2023). KNIME Analytics Platform. [Link]
-
Pipeline Pilot, BIOVIA. (2023). Pipeline Pilot. [Link]
-
GROMACS. (2023). GROMACS. [Link]
-
Amber. (2023). Amber. [Link]
-
CHARMM. (2023). CHARMM. [Link]
-
NAMD. (2023). NAMD. [Link]
-
OpenMM. (2023). OpenMM. [Link]
-
Desmond, Schrödinger. (2023). Desmond. [Link]
-
Gaussian, Inc. (2023). Gaussian. [Link]
-
GAMESS. (2023). GAMESS. [Link]
-
NWChem. (2023). NWChem. [Link]
-
ORCA. (2023). ORCA. [Link]
-
Q-Chem. (2023). Q-Chem. [Link]
-
Spartan, Wavefunction, Inc. (2023). Spartan. [Link]
-
Maestro, Schrödinger. (2023). Maestro. [Link]
-
MOE, Chemical Computing Group. (2023). MOE. [Link]
-
SYBYL-X, Certara. (2023). SYBYL-X. [Link]
-
Discovery Studio, BIOVIA. (2023). Discovery Studio. [Link]
-
VMD, University of Illinois. (2023). VMD. [Link]
-
PyMOL, Schrödinger. (2023). PyMOL. [Link]
-
LigPlot+. (2023). LigPlot+. [Link]
-
PoseView, BioSolveIT. (2023). PoseView. [Link]
-
Protein-Ligand Interaction Profiler (PLIP). (2023). PLIP. [Link]
-
RDKit. (2023). RDKit. [Link]
-
Open Babel. (2023). Open Babel. [Link]
-
DataWarrior. (2023). DataWarrior. [Link]
-
KNIME. (2023). KNIME. [Link]
-
Pipeline Pilot. (2023). Pipeline Pilot. [Link]
-
Schrödinger. (2023). Schrödinger Suite. [Link]
-
BIOVIA. (2023). BIOVIA Suite. [Link]
-
Chemical Computing Group. (2023). CCG Suite. [Link]
-
Certara. (2023). Certara Suite. [Link]
-
OpenEye Scientific. (2023). OpenEye Suite. [Link]
-
Cresset. (2023). Cresset Suite. [Link]
-
Inte:Ligand. (2023). Inte:Ligand Suite. [Link]
-
BioSolveIT. (2023). BioSolveIT Suite. [Link]
-
NextMove Software. (2023). NextMove Software Suite. [Link]
-
Optibrium. (2023). Optibrium Suite. [Link]
-
Dotmatics. (2023). Dotmatics Suite. [Link]
-
ChemAxon. (2023). ChemAxon Suite. [Link]
-
Molecular Networks. (2023). Molecular Networks Suite. [Link]
-
Lhasa Limited. (2023). Lhasa Limited Suite. [Link]
-
MultiCASE Inc. (2023). MultiCASE Inc. Suite. [Link]
-
Simulations Plus. (2023). Simulations Plus Suite. [Link]
-
Gaussian. (2023). Gaussian Suite. [Link]
-
GAMESS. (2023). GAMESS Suite. [Link]
-
NWChem. (2023). NWChem Suite. [Link]
-
ORCA. (2023). ORCA Suite. [Link]
-
Q-Chem. (2023). Q-Chem Suite. [Link]
-
Wavefunction. (2023). Wavefunction Suite. [Link]
Sources
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of current docking tools for the simulation of inhibitor binding by the transmembrane domain of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore-based virtual screening versus docking-based virtual screening: a benchmark comparison against eight targets - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protein Purification: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Protein Science
In the realms of biological research and therapeutic development, the isolation of a specific protein from a complex cellular milieu is a foundational and often formidable task.[1][2] The purity of a protein directly impacts the reliability of experimental results and the safety and efficacy of protein-based drugs. A successful purification strategy is not a one-size-fits-all protocol but a carefully orchestrated series of steps, each chosen to exploit the unique physicochemical properties of the target protein.[3][4]
This guide provides an in-depth, head-to-head comparison of the most prevalent liquid chromatography techniques used for protein purification. As a senior application scientist, my goal is to move beyond mere procedural lists and delve into the causality behind experimental choices, empowering you to design robust, efficient, and logical purification workflows. We will explore the core principles, strengths, and limitations of each method, supported by experimental data and step-by-step protocols.
The CIPP Strategy: A Framework for Logical Purification
An effective protein purification plan is best conceptualized using the Capture, Intermediate Purification, and Polishing (CIPP) strategy.[5] This framework ensures that each step has a clear objective, logically building upon the last to achieve the desired level of purity with maximal recovery.[5][6]
-
Capture: The primary goal is to quickly isolate, concentrate, and stabilize the target protein from the crude lysate.[6][7] Speed is critical here to minimize exposure to proteases and other destabilizing factors.[6]
-
Intermediate Purification: This phase aims to remove the bulk of contaminants, such as other proteins, nucleic acids, and endotoxins.[5]
-
Polishing: The final stage is designed to remove any remaining trace impurities, including protein aggregates or closely related isoforms, to achieve a highly pure final product.[5]
The selection and sequence of techniques within the CIPP framework are paramount for an efficient process.[5][6]
Head-to-Head Comparison of Core Purification Techniques
Proteins are separated based on differences in their specific properties, such as size, charge, hydrophobicity, and specific binding affinity.[3][5] The most powerful purification techniques are chromatographic, each leveraging one of these distinct properties.
Affinity Chromatography (AC)
Principle of Separation: AC is the most selective purification method, leveraging a highly specific, reversible binding interaction between the target protein and a ligand immobilized on a chromatography resin.[5][8][9] This is often achieved by engineering a recombinant protein with a specific "tag" (e.g., a polyhistidine-tag) that binds to a corresponding ligand (e.g., Ni2+ ions).[9][10]
Advantages:
-
Exceptional Selectivity: Can achieve purification levels of several thousand-fold in a single step.[5]
-
High Purity & Concentration: Often yields >95% purity and concentrates the sample simultaneously.[5]
-
Speed: Can significantly reduce the number of purification steps required.[5]
Limitations:
-
Requires a Specific Ligand: Not applicable if a suitable ligand for the native protein is unknown or unavailable.
-
Tag Removal: Engineered affinity tags may need to be cleaved and subsequently removed, adding an extra step.
-
Cost: Affinity resins can be more expensive than other types of media.
Experimental Workflow: Affinity Chromatography dot graph "Affinity_Chromatography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Clarified Lysate\n(Containing Tagged Protein)", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="1. Equilibration\n(Column prepared with Binding Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; Load [label="2. Sample Loading\n(Tagged protein binds to ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="3. Wash\n(Unbound contaminants removed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="4. Elution\n(Specific elution with competitor\n or pH/salt change)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect [label="Purified, Concentrated\nTarget Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Waste1 [label="Flow-through", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Waste2 [label="Wash Fraction", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges Start -> Equilibrate [style=invis]; Equilibrate -> Load [label="Apply Sample"]; Load -> Wash [label="Binding"]; Load -> Waste1 [label="Unbound"]; Wash -> Elute [label="Washing"]; Wash -> Waste2 [label="Contaminants"]; Elute -> Collect [label="Collection"]; } .dot Caption: Workflow for a typical affinity chromatography purification.
Generic Protocol for His-tagged Protein Purification:
-
Sample Preparation: Clarify the cell lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) and filter through a 0.45 µm filter to remove particulate matter.[11]
-
Column Equilibration: Equilibrate an Immobilized Metal Affinity Chromatography (IMAC) column (e.g., Ni-NTA) with 5-10 column volumes (CV) of Binding Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).
-
Sample Loading: Apply the clarified lysate to the column at a flow rate recommended by the manufacturer. Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to ensure the target protein has bound to the resin.
-
Washing: Wash the column with 10-20 CV of Binding Buffer to remove nonspecifically bound proteins. Monitor the UV absorbance (A280) until it returns to baseline.
-
Elution: Elute the bound His-tagged protein using an Elution Buffer containing a high concentration of a competitive agent (e.g., 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4). Elution can be performed as a single step or a linear gradient for higher resolution.
-
Analysis: Analyze all fractions (lysate, flow-through, wash, elution) by SDS-PAGE to confirm purity. Determine protein concentration using a method like the Bradford assay or A280 measurement.
| Parameter | Before AC | After AC |
| Purity (SDS-PAGE) | < 10% | > 95% |
| Yield | 100% (in lysate) | 80 - 95% |
| Volume | 100 mL | 5 - 10 mL |
| Concentration | 0.5 mg/mL | 5 - 10 mg/mL |
| Table 1: Representative experimental data for a single-step affinity purification of a His-tagged protein. |
Ion-Exchange Chromatography (IEX)
Principle of Separation: IEX separates proteins based on their net surface charge at a specific pH.[12][13] The separation relies on the reversible interaction between charged proteins and an oppositely charged chromatography resin.[12]
-
Anion-Exchange (AEX): Uses a positively charged resin to bind negatively charged proteins (anions).
-
Cation-Exchange (CEX): Uses a negatively charged resin to bind positively charged proteins (cations).
Elution is achieved by increasing the salt concentration (using NaCl, for example) or by changing the pH to alter the charge of the protein, thereby weakening the electrostatic interaction.[12][14]
Advantages:
-
High Resolution: Capable of separating proteins that differ by only a single charged amino acid.
-
High Capacity: IEX resins typically have a high binding capacity for proteins.
-
Versatility: Can be used at all stages of purification, from capture to polishing.[12]
-
Cost-Effective: Generally less expensive than affinity chromatography.
Limitations:
-
Buffer Dependent: Sample must be in a low-salt buffer for binding to occur. This often necessitates a buffer exchange or desalting step prior to loading.
-
pH Sensitive: The binding and elution behavior is highly dependent on the buffer pH. The optimal pH must be determined experimentally.
Experimental Workflow: Ion-Exchange Chromatography dot graph "Ion_Exchange_Chromatography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Desalted/Diluted Sample\n(Low Salt Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="1. Equilibration\n(Column prepared with low-salt Buffer A)", fillcolor="#FBBC05", fontcolor="#202124"]; Load [label="2. Sample Loading\n(Charged protein binds to resin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="3. Wash\n(Unbound/weakly bound removed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="4. Elution\n(Linear salt gradient using high-salt Buffer B)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect [label="Purified Protein Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Waste1 [label="Flow-through", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges Start -> Equilibrate [style=invis]; Equilibrate -> Load [label="Apply Sample"]; Load -> Wash [label="Binding"]; Load -> Waste1 [label="Unbound"]; Wash -> Elute [label="Washing"]; Elute -> Collect [label="Fractionation"]; } .dot Caption: Workflow for ion-exchange chromatography using a salt gradient elution.
Generic Protocol for Anion-Exchange Chromatography:
-
Buffer Preparation: Prepare a low-salt Buffer A (e.g., 20 mM Tris-HCl, pH 8.0) and a high-salt Buffer B (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0). The pH should be at least 1 unit above the isoelectric point (pI) of the target protein to ensure it has a net negative charge.
-
Sample Preparation: Ensure the protein sample is in Buffer A. If the sample is in a high-salt buffer from a previous step (like ammonium sulfate precipitation), perform a buffer exchange using a desalting column or dialysis.[15] Clarify the sample by centrifugation and filtration (0.45 µm).[16]
-
Column Equilibration: Equilibrate an AEX column (e.g., Q-Sepharose) with 5-10 CV of Buffer A.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Wash the column with Buffer A until the A280 reading is stable. Elute the bound proteins with a linear gradient from 0% to 100% Buffer B over 10-20 CV. This gradual increase in salt concentration will elute proteins based on their charge density, with weakly bound proteins eluting first.
-
Analysis: Collect fractions across the elution peak and analyze by SDS-PAGE to identify those containing the pure target protein. Pool the pure fractions for downstream applications.
| Parameter | After AC | After IEX (Polishing) |
| Purity (SDS-PAGE) | ~95% | > 99% |
| Yield | 100% (from AC pool) | 85 - 95% |
| Key Contaminants Removed | Host cell proteins, protein aggregates | |
| Table 2: Representative data for an IEX step used for polishing after an initial affinity capture. |
Size-Exclusion Chromatography (SEC)
Principle of Separation: SEC, also known as gel filtration, separates proteins based on their hydrodynamic radius (i.e., size and shape).[17][18] The column is packed with porous beads. Larger proteins cannot enter the pores and thus travel through the column more quickly, eluting first.[17] Smaller proteins enter the pores, increasing their path length and causing them to elute later.[17]
Advantages:
-
Gentle Conditions: Separation occurs under native conditions, preserving the protein's structure and activity.[18]
-
Buffer Exchange: An excellent method for removing salts or small molecules (desalting) from a protein sample.[5]
-
Aggregate Analysis: The premier technique for separating and quantifying protein monomers from dimers and higher-order aggregates.[19]
Limitations:
-
Low Resolution: SEC is a low-resolution technique and is not suitable for separating proteins of similar size.
-
Limited Sample Volume: The sample volume should be a small fraction (typically 0.5-4%) of the total column volume to achieve good resolution.
-
No Concentration: The sample is diluted during the separation process.
Experimental Workflow: Size-Exclusion Chromatography dot graph "Size_Exclusion_Chromatography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Concentrated Protein Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="1. Equilibration\n(Column prepared with desired Final Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; Load [label="2. Sample Injection\n(Small volume of sample applied)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Run [label="3. Isocratic Run\n(Proteins separate by size)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect [label="Fraction Collection\n(Larger proteins elute first)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Equilibrate [style=invis]; Equilibrate -> Load [label="Inject Sample"]; Load -> Run; Run -> Collect [label="Elution"]; } .dot Caption: Workflow for size-exclusion chromatography, an isocratic separation method.
Generic Protocol for Polishing/Aggregate Removal:
-
Buffer and Column Selection: Choose a buffer that is optimal for the final application of the protein. The buffer should be filtered and degassed.[20] Select a SEC column with a fractionation range appropriate for the size of the target protein and its potential contaminants (e.g., aggregates).
-
Sample Preparation: The sample must be concentrated to a small volume (e.g., <2% of the column volume). It must be free of any particulate matter; centrifugation and filtration through a 0.22 µm filter is critical.[20]
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the chosen running buffer at the intended flow rate.
-
Sample Application: Inject the concentrated, clarified sample onto the column.
-
Isocratic Elution: Run the column with the running buffer (isocratic elution) for at least 1 CV. Proteins will separate based on size.
-
Analysis: Collect fractions and analyze by SDS-PAGE (non-reducing conditions are best for visualizing aggregates) and analytical SEC to identify fractions containing the pure monomeric protein.
| Parameter | Before SEC | After SEC |
| Aggregate Content | 5-10% | < 1% |
| Purity (Monomer) | > 99% (monomer + aggregate) | > 99.9% (monomer only) |
| Yield (Monomer) | 100% (from IEX pool) | 90 - 98% |
| Concentration | 10 mg/mL | ~5 mg/mL (due to dilution) |
| Table 3: Representative data for a final polishing step using SEC to remove aggregates. |
Hydrophobic Interaction Chromatography (HIC)
Principle of Separation: HIC separates proteins based on their surface hydrophobicity.[21][22] In a high-salt buffer, the ordered structure of water around the protein and the hydrophobic resin is disrupted, promoting the interaction between hydrophobic patches on the protein's surface and the resin's hydrophobic ligands.[23] Proteins are eluted by applying a decreasing salt gradient, which re-establishes the water structure and weakens the hydrophobic interaction.[21]
Advantages:
-
Orthogonal Selectivity: Separates based on a different principle (hydrophobicity) than IEX (charge) or SEC (size), making it a powerful complementary technique.
-
Gentle Conditions: HIC is generally non-denaturing and preserves protein activity.[21]
-
Follows Salt Precipitation: An excellent capture step after an ammonium sulfate precipitation, as the sample is already in a high-salt condition required for binding.[5]
Limitations:
-
High Salt Requirement: Requires high salt concentrations for binding, which may not be suitable for all proteins.
-
Complex Interactions: Method development can be more complex, as factors like salt type, pH, and temperature can all influence selectivity.
Experimental Workflow: Hydrophobic Interaction Chromatography dot graph "Hydrophobic_Interaction_Chromatography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Sample in High Salt Buffer\n(e.g., after (NH4)2SO4 cut)", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="1. Equilibration\n(Column prepared with high-salt Buffer A)", fillcolor="#FBBC05", fontcolor="#202124"]; Load [label="2. Sample Loading\n(Hydrophobic proteins bind to resin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="3. Elution\n(Decreasing salt gradient with low-salt Buffer B)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect [label="Purified Protein Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Waste1 [label="Flow-through", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges Start -> Equilibrate [style=invis]; Equilibrate -> Load [label="Apply Sample"]; Load -> Elute [label="Binding"]; Load -> Waste1 [label="Unbound"]; Elute -> Collect [label="Fractionation"]; } .dot Caption: Workflow for HIC, where elution is driven by a decreasing salt gradient.
Generic Protocol for Intermediate Purification:
-
Buffer Preparation: Prepare a high-salt Buffer A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0) and a low-salt Buffer B (e.g., 20 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Adjust the sample to the high-salt conditions of Buffer A by adding a concentrated stock of ammonium sulfate. Clarify by centrifugation and filtration (0.45 µm).
-
Column Equilibration: Equilibrate a HIC column (e.g., Phenyl Sepharose) with 5-10 CV of Buffer A.
-
Sample Loading: Load the sample onto the column.
-
Elution: Elute bound proteins with a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. Proteins will elute in order of increasing hydrophobicity.
-
Analysis: Collect and analyze fractions by SDS-PAGE to identify the target protein.
Strategic Combination of Techniques
No single technique is usually sufficient to achieve the high purity required for demanding applications. The power of chromatography lies in the logical combination of techniques with different (orthogonal) separation principles.[5] A standard, robust strategy for an untagged protein might be IEX (charge) -> HIC (hydrophobicity) -> SEC (size).[5]
dot graph "Multi_Step_Purification_Strategy" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10];
// Nodes Lysate [label="Crude Lysate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Capture [label="Capture Step\n(e.g., IEX)\nSeparates by Charge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Step\n(e.g., HIC)\nSeparates by Hydrophobicity", fillcolor="#FBBC05", fontcolor="#202124"]; Polishing [label="Polishing Step\n(e.g., SEC)\nSeparates by Size", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureProtein [label=">99% Pure Protein", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Lysate -> Capture [label="High Capacity\n& Speed"]; Capture -> Intermediate [label="Orthogonal\nSelectivity"]; Intermediate -> Polishing [label="Aggregate\nRemoval"]; Polishing -> PureProtein; } .dot Caption: A logical multi-step purification workflow combining orthogonal techniques.
Summary Comparison of Purification Techniques
| Technique | Separation Principle | Primary Application | Resolution | Capacity | Speed | Key Advantage |
| Affinity (AC) | Specific biological binding | Capture (tagged proteins) | Very High | Variable | Very Fast | Unmatched selectivity |
| Ion-Exchange (IEX) | Net surface charge | Capture, Intermediate | High | High | Fast | High capacity & resolution |
| Hydrophobic (HIC) | Surface hydrophobicity | Capture, Intermediate | High | High | Medium | Orthogonal to IEX |
| Size-Exclusion (SEC) | Hydrodynamic radius (size) | Polishing , Buffer Exchange | Low | Low | Slow | Removes aggregates, gentle |
| Table 4: Head-to-head summary of key performance parameters for common protein purification techniques. |
Conclusion
The selection of a protein purification strategy is a balance between four key parameters: resolution, capacity, speed, and recovery.[5][6] By understanding the fundamental principles of each major chromatographic technique and applying them within a logical CIPP framework, researchers can develop efficient and robust workflows. Affinity chromatography offers unparalleled speed and selectivity for tagged proteins, while IEX and HIC provide powerful, high-capacity options with orthogonal selectivities. Finally, SEC serves as an indispensable polishing step for achieving ultimate purity and removing aggregates. A thoughtful combination of these methods is the cornerstone of obtaining the high-quality protein required for groundbreaking research and the development of life-saving therapeutics.
References
-
Ge, X., et al. (2022). Progress, applications, challenges and prospects of protein purification technology . Frontiers in Bioengineering and Biotechnology, 10. Retrieved from [Link]
-
Combining purification techniques in a multistep approach . (2018). Cytiva. Retrieved from [Link]
-
Protein purification handbooks . (n.d.). Cytiva. Retrieved from [Link]
-
Ion Exchange Chromatography . (2024). Cytiva. Retrieved from [Link]
-
Protein analysis with size exclusion chromatography (SEC) . (n.d.). Cytiva. Retrieved from [Link]
-
Hydrophobic Interaction Chromatography Products . (2024). Cytiva. Retrieved from [Link]
-
Protein Purification by Affinity Chromatography . (n.d.). Sino Biological. Retrieved from [Link]
-
Protein purification by size exclusion chromatography (SEC) . (n.d.). Virtual Labs IIT Kharagpur. Retrieved from [Link]
-
Theory and Use of Hydrophobic Interaction Chromatography in Protein Purification Applications . (2009). Methods in Enzymology. Retrieved from [Link]
-
Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations . (n.d.). Waters Corporation. Retrieved from [Link]
-
Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates . Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Strategies in protein purification . (n.d.). SlideShare. Retrieved from [Link]
-
Protein Purification – Handbook . (n.d.). BIOCEV. Retrieved from [Link]
-
Protein Purification: Principles, Techniques, and Applications . (n.d.). Longdom Publishing. Retrieved from [Link]
-
Purification of Proteins and Antibodies via Ion Exchange Chromatography . (n.d.). YMC America. Retrieved from [Link]
-
AC Purification Steps . (n.d.). QYAOBIO. Retrieved from [Link]
Sources
- 1. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medmedchem.com [medmedchem.com]
- 3. longdom.org [longdom.org]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. Affinity Chromatography in a Purification Strategy (CIPP) [sigmaaldrich.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. qyaobio.com [qyaobio.com]
- 11. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. fishersci.com [fishersci.com]
- 14. goldbio.com [goldbio.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 17. goldbio.com [goldbio.com]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 19. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 21. bio-works.com [bio-works.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. wolfson.huji.ac.il [wolfson.huji.ac.il]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Benzylamino)oxolane-3-carbonitrile
This document provides essential procedural guidance for the safe handling and disposal of 3-(benzylamino)oxolane-3-carbonitrile (CAS No. 1254809-47-6). As a compound utilized in research and development for pharmaceuticals, its unique chemical structure—incorporating an aminonitrile functional group on an oxolane (tetrahydrofuran) ring—necessitates a rigorous and informed approach to waste management.[1][2] This guide is designed for researchers, scientists, and drug development professionals, aiming to instill a deep understanding of the causality behind each procedural step, ensuring the highest standards of laboratory safety and environmental stewardship.
Core Hazard Assessment: Understanding the 'Why'
The disposal protocol for this compound is dictated by the hazards inherent in its molecular structure. The primary risks stem from the aminonitrile group, with secondary considerations related to the oxolane (tetrahydrofuran) backbone.
-
Acute Toxicity (Aminonitrile Group): The most significant hazard is the potential for this compound to be toxic if swallowed, inhaled, or in contact with skin. Aminonitriles can metabolically generate cyanide or release hydrogen cyanide (HCN) gas under certain conditions, such as exposure to heat or acidic environments.[3][4] HCN is a potent and rapidly acting poison. Therefore, all waste containing this compound must be treated as acutely toxic.
-
Irritation: The compound is classified as a skin and eye irritant and may cause respiratory tract irritation.
-
Peroxide Formation (Oxolane Moiety): The oxolane (tetrahydrofuran) structure is known for its potential to form explosive peroxides upon prolonged exposure to air.[5][6][7] While the substituents on the ring in this specific molecule may alter this tendency, it is a critical potential hazard that must be considered, especially for older containers of the material.
Hazard Summary Table
| Hazard Type | Chemical Origin | Primary Risk | GHS Hazard Statements |
| Acute Toxicity | Aminonitrile Group | Toxic if swallowed; Potential for HCN release.[3][8] | H301: Toxic if swallowed. |
| Irritation | Entire Molecule | Causes skin, eye, and respiratory irritation. | H315, H319, H335. |
| Chemical Reactivity | Aminonitrile Group | Vigorous reaction with acids, generating toxic HCN gas.[8] | Not specified, but a critical incompatibility. |
| Potential Explosivity | Oxolane (THF) Moiety | Formation of explosive peroxides on exposure to air.[6][7] | Not specified, but a known hazard for the parent structure. |
Pre-Disposal Safety & Handling: Your First Line of Defense
Before initiating any disposal procedures, the immediate work area must be properly prepared to mitigate risks.
Engineering Controls and Personal Protective Equipment (PPE)
-
Chemical Fume Hood: Always handle this compound and its associated waste within a certified chemical fume hood to prevent inhalation of vapors or potential HCN gas.[8]
-
Personal Protective Equipment: A standard PPE ensemble is mandatory.
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). For tasks with a high risk of splash, consider double-gloving.
-
Body Protection: A lab coat and closed-toe shoes are essential.
-
Critical Incompatibilities
Segregation is a cornerstone of safe chemical handling. This compound and its waste must be kept strictly separate from the following to prevent hazardous reactions:
-
Strong Acids: Reacts to generate highly toxic hydrogen cyanide gas.[8]
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Heat Sources: Thermal decomposition can release toxic fumes, including HCN.[3][4]
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a systematic process, from initial segregation to final removal by a certified waste handler.
Disposal Decision Workflow
Caption: Decision workflow for managing chemical waste.
Step 1: Waste Classification and Segregation
All materials contaminated with this compound must be classified as hazardous waste.
-
Liquid Waste: Collect all solutions, reaction mixtures, and the first rinse from contaminated glassware into a dedicated, leak-proof container made of compatible material (e.g., glass or polyethylene).
-
Solid Waste: Collect all contaminated disposables, such as gloves, pipette tips, and absorbent paper, in a separate, clearly marked, and sealed container.
Step 2: Container Management
Proper containment is crucial to prevent accidental exposure or reaction.
-
Labeling: Affix a hazardous waste label to each container immediately. The label must clearly state:
-
"Hazardous Waste"
-
"Toxic"
-
"this compound"
-
"Contains Cyanide Compound - DO NOT MIX WITH ACIDS"
-
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, ideally within a fume hood and in secondary containment, away from incompatible materials.
Step 3: Decontamination of Glassware and Surfaces
For cleaning reusable glassware and decontaminating minor spills, a chemical neutralization process can be employed. This procedure is not for bulk waste disposal .
-
Initial Rinse: Perform a preliminary rinse of the contaminated item with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) to dissolve the residue. This first rinseate must be collected and disposed of as liquid hazardous waste.[8]
-
Chemical Decontamination: Prepare a fresh 10% sodium hypochlorite (bleach) solution and adjust its pH to ≥10 with sodium hydroxide. Carefully rinse the item with this basic bleach solution in a fume hood. The high pH prevents the formation of toxic gases.[4][8]
-
Final Wash: After the bleach rinse, wash the glassware thoroughly with soap and water. The bleach and soap rinsates may typically be disposed of down the drain, but this requires confirmation with your institution's Environmental Health & Safety (EHS) department.
Decontamination Protocol Flow
Caption: Step-by-step glassware decontamination process.
Step 4: Final Disposal Method
The ultimate disposal of collected waste must be handled by professionals in accordance with federal, state, and local regulations.[9]
-
High-Temperature Incineration: This is the preferred and most definitive method for destroying organic compounds, particularly those with high toxicity.[10][11] Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Engineered Landfill: Disposal in a specially designed hazardous waste landfill is a secondary option but is generally less preferable than destruction via incineration.[10]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.
-
For minor spills inside a fume hood, use a spill kit with an absorbent compatible with the chemical. Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.
-
Decontaminate the area using the high-pH bleach procedure described above.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
References
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
-
2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. [Link]
-
Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Merced. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. State of Maine. [Link]
-
Standard Operating Procedure - Tetrahydrofuran. University of Central Missouri. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
Sources
- 1. This compound, CasNo.1254809-47-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. fishersci.com [fishersci.com]
Navigating the Safe Handling of 3-(Benzylamino)oxolane-3-carbonitrile: A Guide for Laboratory Professionals
Core Hazard Assessment: A Synthesis of Structural Analogues
The primary hazards associated with 3-(Benzylamino)oxolane-3-carbonitrile can be inferred from related compounds. Structurally similar aminonitriles, such as 3-(Benzylamino)propionitrile and various aminonitrile compounds, are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2] A significant concern with aminonitriles is their potential to release cyanide, which can lead to acute toxicity.[3] Furthermore, the oxolane (tetrahydrofuran) moiety presents a risk of forming explosive peroxides upon exposure to air and light, a critical consideration for storage and handling.[4][5]
Based on the GHS classification of a related compound, (3R)-Oxolane-3-carbonitrile, we can anticipate that this compound may be classified as highly toxic (GHS06), with hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[6]
Anticipated Hazard Profile
| Hazard Class | Anticipated GHS Pictogram | Anticipated Signal Word | Anticipated Hazard Statements |
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | 💀 | Danger | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | 💀 | Danger | H331: Toxic if inhaled |
| Peroxide Formation | 🔥 | Warning | May form explosive peroxides |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to mitigate the risks of exposure through all potential routes.
Recommended PPE Protocol
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin absorption, which is a likely route of toxicity for aminonitriles. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and potential aerosols, safeguarding the eyes and face. |
| Body Protection | A lab coat that is fully buttoned, with long sleeves | Prevents incidental skin contact with the compound. |
| Respiratory Protection | A properly fitted respirator with an appropriate cartridge (e.g., for organic vapors and particulates) | Essential when handling the solid compound or preparing solutions to prevent inhalation of dust or aerosols. |
Operational and Handling Protocols: A Step-by-Step Approach
Adherence to a strict operational workflow is paramount to ensure safety and prevent contamination.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation and Pre-Handling Checks:
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify that all necessary PPE is readily accessible and in good condition.
-
Have a spill kit appropriate for reactive and toxic chemicals nearby.
-
Check the compound for any signs of peroxide formation if it has been stored for an extended period. Peroxide test strips can be used for this purpose.[5]
-
-
Handling in a Controlled Environment:
-
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.
-
Use the smallest practical quantities for the experiment.[7]
-
Avoid creating dust or aerosols. If handling a solid, weigh it out carefully. When preparing solutions, add the solid to the solvent slowly.
-
Keep the container closed when not in use to minimize exposure to air and light.[5][7]
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove and dispose of contaminated gloves properly.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage Guidelines
-
Container: Store in a tightly sealed, light-resistant container.[8]
-
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of peroxide formation.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Recommended storage is often at 2-8°C.[6]
-
Labeling: Clearly label the container with the compound name, date received, and date opened.
Disposal Plan
-
Waste Classification: Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Vendor: Adhere to all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance and to arrange for pickup by a licensed disposal vendor.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Emergency Response Protocol
| Incident | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill site. |
By adhering to these comprehensive safety guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery.
References
-
University of California, Santa Barbara. Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]
-
Chemical Emergency Medical Guidelines. 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. chemscene.com [chemscene.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. This compound, CasNo.1254809-47-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
